Product packaging for N-Benzyl-N-methylputrescine(Cat. No.:CAS No. 221196-25-4)

N-Benzyl-N-methylputrescine

Cat. No.: B123735
CAS No.: 221196-25-4
M. Wt: 192.3 g/mol
InChI Key: LNKXNYGPRVTRQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-N-methylputrescine is a biochemical intermediate of significant interest in plant alkaloid research. Its core structure is integral to the biosynthesis of medicinally important tropane alkaloids, as the biosynthetic pathway for these compounds begins with the decarboxylation of L-ornithine to putrescine, which is then methylated to form N-methylputrescine . The benzyl-derivatized form of this molecule provides a versatile building block for investigating and manipulating these complex biosynthetic pathways. Researchers utilize this compound to study the intricate metabolic engineering of alkaloid production in plants, a process that can enhance the yield of valuable natural products . As a putrescine derivative, it serves as a crucial precursor in the formation of the N-methylpyrrolinium cation, a fundamental building block from which the tropane ring system of alkaloids like hyoscyamine and scopolamine is constructed . This makes it an essential tool for probing the enzymatic steps involved in alkaloid synthesis, particularly the reactions catalyzed by putrescine N-methyltransferase (PMT) . Its application is fundamental in phytochemistry, metabolic engineering, and the development of novel biotechnological production platforms for plant-derived pharmaceuticals. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N2 B123735 N-Benzyl-N-methylputrescine CAS No. 221196-25-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-benzyl-N'-methylbutane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-14(10-6-5-9-13)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKXNYGPRVTRQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCN)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427963
Record name N-Benzyl-N-methylputrescine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221196-25-4
Record name N-Benzyl-N-methylputrescine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Benzyl-N-methylputrescine: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-N-methylputrescine is a diamine that plays a crucial role as an intermediate in the biosynthesis of nicotine and other tropane alkaloids. This technical guide provides a comprehensive overview of its chemical properties, structure, and its position within the nicotine biosynthesis pathway. Detailed information on a plausible synthetic route and analytical methodologies are also presented to support further research and development activities involving this compound.

Chemical Properties and Structure

Structural Information
  • IUPAC Name: N-benzyl-N'-methylbutane-1,4-diamine

  • Molecular Formula: C₁₂H₂₀N₂

  • Molecular Weight: 192.30 g/mol

  • SMILES String: CN(CCCCN)CC1=CC=CC=C1

  • InChI Key: InChI=1S/C12H20N2/c1-13-10-8-9-11-14-12-15-6-4-2-3-5-7-15/h2-7,13-14H,8-12H2,1H3

Tabulated Chemical Data
PropertyValueSource/Notes
CAS Number 221196-25-4
Molecular Formula C₁₂H₂₀N₂
Molecular Weight 192.30 g/mol Calculated
Appearance Colorless liquid
Boiling Point Not availablePredicted to be >200 °C
Density Not availablePredicted to be ~0.9-1.0 g/mL
Solubility Not availableLikely soluble in organic solvents
Storage 2-8°C, protect from light

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not prominently published, a plausible and efficient method can be derived from general procedures for the selective N-alkylation of polyamines. Reductive amination stands out as a common and effective strategy.

Proposed Experimental Protocol: Reductive Amination

This protocol outlines a two-step process involving the formation of a Schiff base followed by its reduction.

Step 1: Schiff Base Formation

  • In a round-bottom flask, dissolve N-methyl-1,4-diaminobutane (N-methylputrescine) in a suitable anhydrous solvent such as methanol or ethanol.

  • Add an equimolar amount of benzaldehyde to the solution.

  • The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Reduction

  • Once the formation of the imine is complete, the reaction mixture is cooled in an ice bath.

  • A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the solution while maintaining the temperature below 10°C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • The solvent is removed under reduced pressure.

  • The residue is then taken up in water and extracted with an organic solvent like ethyl acetate or dichloromethane.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound.

  • Purification can be achieved by column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column can be employed for purity assessment. Derivatization with agents like dansyl chloride or o-phthalaldehyde (OPA) can be used for UV or fluorescence detection, enhancing sensitivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation.

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the compound.

Biological Significance: Role in Nicotine Biosynthesis

This compound is a key intermediate in the biosynthetic pathway of nicotine and other tropane alkaloids in plants, particularly in the Solanaceae family.

The pathway begins with the amino acid ornithine, which is converted to putrescine. Putrescine then undergoes methylation to form N-methylputrescine, a reaction catalyzed by the enzyme putrescine N-methyltransferase (PMT) . Subsequently, N-methylputrescine oxidase (MPO) , a copper-containing amine oxidase, catalyzes the oxidative deamination of N-methylputrescine to 4-methylaminobutanal. This product then spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation, which is a direct precursor for the pyridine ring of nicotine.

The logical flow of this part of the nicotine biosynthesis pathway is illustrated below.

Nicotine_Biosynthesis_Pathway Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine Putrescine N-methyltransferase (PMT) Four_Methylaminobutanal 4-Methylaminobutanal N_Methylputrescine->Four_Methylaminobutanal N-methylputrescine oxidase (MPO) N_Methyl_Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation Four_Methylaminobutanal->N_Methyl_Pyrrolinium Spontaneous Cyclization Nicotine Nicotine N_Methyl_Pyrrolinium->Nicotine Condensation with Nicotinic Acid Derivative Synthesis_Workflow Reactants N-Methylputrescine + Benzaldehyde Schiff_Base Schiff Base Formation Reactants->Schiff_Base Reduction Reduction (e.g., NaBH4) Schiff_Base->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Analysis (HPLC, NMR, MS) Pure_Product->Analysis Characterized_Product Characterized Product Analysis->Characterized_Product

An In-depth Technical Guide on N-Methylputrescine and its Relevance to N-Benzyl-N-methylputrescine in Alkaloid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-methylputrescine, a key metabolic intermediate in the biosynthesis of nicotine and tropane alkaloids. While specific in-depth experimental data for its synthetic derivative, N-Benzyl-N-methylputrescine (CAS 221196-25-4), is not extensively available in public scientific literature, understanding the biological context of N-methylputrescine is crucial for researchers investigating this class of compounds. This document details the biosynthetic pathways, key enzymes, and general experimental methodologies relevant to the study of N-methylputrescine and its analogs.

Introduction to this compound

This compound is a derivative of N-methylputrescine, characterized by the presence of a benzyl group attached to one of the nitrogen atoms. While its specific biological activities and pharmacological profile are not widely reported, its structural similarity to N-methylputrescine suggests potential interactions with the enzymatic machinery of alkaloid biosynthesis. It is plausible that this compound is utilized as a research tool, such as a substrate analog or an inhibitor, to probe the active sites of enzymes like Putrescine N-Methyltransferase (PMT).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 221196-25-4Chemical Supplier Catalogs
Molecular Formula C₁₂H₂₀N₂Chemical Supplier Catalogs
Appearance Colorless liquid[1]
Storage 2-8°C, protect from light[1]

The Central Role of N-Methylputrescine in Alkaloid Biosynthesis

N-methylputrescine is a pivotal precursor in the formation of the pyrrolidine ring found in nicotine and the tropane skeleton of alkaloids like atropine and cocaine. Its synthesis is a critical regulatory point in these biosynthetic pathways.

Biosynthesis of N-Methylputrescine

N-methylputrescine is synthesized from putrescine through the catalytic action of Putrescine N-methyltransferase (PMT) . This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to one of the primary amino groups of putrescine.

Figure 1: Biosynthesis of N-Methylputrescine

Figure 1: Biosynthesis of N-Methylputrescine cluster_reaction Putrescine Putrescine N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine SAM S-adenosyl-L-methionine (SAM) PMT Putrescine N-methyltransferase (PMT) SAM->PMT SAH S-adenosyl-L-homocysteine (SAH) PMT->SAH

Caption: Enzymatic conversion of putrescine to N-methylputrescine by PMT.

Nicotine Biosynthesis Pathway

In tobacco plants (Nicotiana species), N-methylputrescine undergoes oxidative deamination by N-methylputrescine oxidase (MPO) to form 4-methylaminobutanal, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation. This cation then condenses with a nicotinic acid derivative to form nicotine.[2][3][4]

Figure 2: Nicotine Biosynthesis Pathway

Figure 2: Nicotine Biosynthesis Pathway Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT Methylaminobutanal 4-Methylaminobutanal N_Methylputrescine->Methylaminobutanal MPO Pyrrolinium_Cation N-Methyl-Δ¹-pyrrolinium cation Methylaminobutanal->Pyrrolinium_Cation Spontaneous cyclization Nicotine Nicotine Pyrrolinium_Cation->Nicotine Nicotinic_Acid_Derivative Nicotinic Acid Derivative Nicotinic_Acid_Derivative->Nicotine Figure 3: Tropane Alkaloid Biosynthesis Pathway N_Methylputrescine N-Methylputrescine Pyrrolinium_Cation N-Methyl-Δ¹-pyrrolinium cation N_Methylputrescine->Pyrrolinium_Cation MPO Tropinone Tropinone Pyrrolinium_Cation->Tropinone Malonyl_CoA Malonyl-CoA Malonyl_CoA->Tropinone Tropane_Alkaloids Tropane Alkaloids (e.g., Atropine, Cocaine) Tropinone->Tropane_Alkaloids Figure 4: Conceptual Synthesis Workflow Start Start with N-Methylputrescine Protection Protect one amino group Start->Protection Benzylation N-Benzylation of the unprotected amino group Protection->Benzylation Deprotection Deprotection Benzylation->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product This compound Characterization->Final_Product

References

The Role of N-Benzyl-N-methylputrescine and Related Analogs in Polyamine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyamines—such as putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1] Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[1] The enzymes ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC) are key to polyamine biosynthesis, while polyamine oxidase (PAO) and spermidine/spermine N1-acetyltransferase (SSAT) are central to their degradation.[2][3] Dysregulation of polyamine metabolism is frequently observed in cancer and other proliferative diseases, making the enzymes in this pathway attractive targets for therapeutic intervention.[4][5] N-substituted polyamine analogs, including N-Benzyl-N-methylputrescine, represent a class of compounds being investigated for their potential to modulate polyamine metabolism and exert antiproliferative effects. This technical guide provides an in-depth overview of the role of this compound and related N-substituted benzylputrescine analogs in polyamine metabolism, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying biochemical pathways.

Introduction to Polyamine Metabolism

The biosynthesis of polyamines begins with the decarboxylation of ornithine to form putrescine, a reaction catalyzed by the rate-limiting enzyme ornithine decarboxylase (ODC).[4] Subsequently, spermidine and spermine are synthesized through the addition of aminopropyl groups, which are derived from decarboxylated S-adenosylmethionine (dcSAM). The enzyme S-adenosylmethionine decarboxylase (AdoMetDC) is responsible for the formation of dcSAM.[6]

The catabolism of polyamines is primarily mediated by a two-step process involving acetylation by spermidine/spermine N1-acetyltransferase (SSAT) followed by oxidation by polyamine oxidase (PAO).[3] This process converts spermine back to spermidine, and spermidine back to putrescine.[3] The regulation of intracellular polyamine levels is critical, as elevated levels are associated with increased cell proliferation, while their depletion can induce cell cycle arrest and apoptosis.[7]

Mechanism of Action of this compound and Analogs

This compound and its structural analogs are hypothesized to interfere with polyamine metabolism through several potential mechanisms:

  • Competitive Inhibition of Polyamine Biosynthetic Enzymes: The structural similarity of these analogs to natural polyamines suggests they may act as competitive inhibitors of enzymes like ODC and the spermidine/spermine synthases. Studies on related compounds, such as α-benzyl-ornithine, have demonstrated competitive inhibition of ODC.[8]

  • Modulation of Polyamine Catabolism: Bisbenzylputrescine analogs have been shown to influence the activity of polyamine oxidase (PAO).[2] Depending on the specific substitutions, these compounds can either inhibit or, in some cases, enhance the activity of catabolic enzymes, thereby altering the intracellular balance of polyamines.[2]

  • Interference with Polyamine Transport: N-substituted polyamine analogs may compete with natural polyamines for uptake and efflux transporters, disrupting the maintenance of intracellular polyamine pools.

  • Induction of ODC Antizyme: Some diamine analogs can induce the synthesis of ODC antizyme, a protein that binds to ODC and targets it for degradation, thereby downregulating putrescine synthesis.[9]

Quantitative Data on Related Polyamine Analogs

Compound/Analog ClassTarget EnzymeOrganism/Cell LineInhibition TypeKi / IC50Reference
α-n-Octyl-(+/-)-ornithineOrnithine Decarboxylase (ODC)Rat ProstateCompetitive60-fold less active than α-methyl-(+/-)-ornithine[8]
α-n-Butyl-(+/-)-ornithineOrnithine Decarboxylase (ODC)Rat ProstateCompetitive270-fold less active than α-methyl-(+/-)-ornithine[8]
5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine (Z)-AbeAdo)S-adenosylmethionine decarboxylase (AdoMetDC)Rat LiverIrreversibleKi = 0.56 ± 0.04 µM[10]
N,N'-bis(2,3-butadienyl)-1,4-butanediamine (MDL-72527)Polyamine Oxidase (PAO)Hematopoietic cellsSpecific InhibitorNot specified[11]
1,4-Dimethylputrescine isomersOrnithine Decarboxylase (ODC)Rat Liver / H-35 Hepatoma CellsIn vivo inhibitionNot applicable[9]

Signaling Pathways and Experimental Workflows

Polyamine Metabolism and Points of Inhibition

The following diagram illustrates the core polyamine metabolic pathway and highlights the potential enzymatic targets for inhibitors like this compound.

Polyamine_Metabolism Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase Spermidine->SpmS SSAT SSAT Spermidine->SSAT Spermine Spermine Spermine->SSAT SAM S-adenosylmethionine (SAM) AdoMetDC AdoMetDC SAM->AdoMetDC dcSAM Decarboxylated SAM (dcSAM) dcSAM->SpdS dcSAM->SpmS N_Acetylspermidine N¹-Acetylspermidine PAO PAO N_Acetylspermidine->PAO N_Acetylspermine N¹-Acetylspermine N_Acetylspermine->PAO Inhibitor N-Benzyl-N- methylputrescine (Analog) Inhibitor->ODC Inhibitor->AdoMetDC Inhibitor->PAO ODC->Putrescine CO₂ AdoMetDC->dcSAM CO₂ SpdS->Spermidine SpmS->Spermine SSAT->N_Acetylspermidine SSAT->N_Acetylspermine PAO->Putrescine PAO->Spermidine

Diagram 1: Polyamine metabolism pathway and potential inhibition points.
Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for characterizing the effects of a potential polyamine metabolism inhibitor.

Experimental_Workflow Start Synthesize and Purify This compound Enzyme_Assays In vitro Enzyme Assays (ODC, AdoMetDC, PAO) Start->Enzyme_Assays Cell_Culture Cell Culture Experiments (e.g., Cancer Cell Lines) Start->Cell_Culture Determine_Kinetics Determine Inhibition Kinetics (IC₅₀, Kᵢ, Mechanism) Enzyme_Assays->Determine_Kinetics Data_Analysis Data Analysis and Structure-Activity Relationship Determine_Kinetics->Data_Analysis Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) Cell_Culture->Cell_Viability Polyamine_Analysis Intracellular Polyamine Analysis (HPLC) Cell_Culture->Polyamine_Analysis Cell_Viability->Data_Analysis Polyamine_Analysis->Data_Analysis Conclusion Conclusion on Role and Therapeutic Potential Data_Analysis->Conclusion

Diagram 2: Workflow for characterizing a polyamine metabolism inhibitor.

Detailed Experimental Protocols

Ornithine Decarboxylase (ODC) Activity Assay

This protocol is based on the measurement of 14CO2 released from [14C]carboxyl-labeled L-ornithine.[12]

Materials:

  • Cell or tissue lysate

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.1 mM EDTA, 50 µM pyridoxal-5'-phosphate (PLP)

  • L-[1-14C]ornithine (specific activity ~50 mCi/mmol)

  • Unlabeled L-ornithine

  • 2 M Citric acid or 10% Trichloroacetic acid (TCA) to stop the reaction

  • Scintillation vials

  • Filter paper discs

  • Hyamine hydroxide or other CO2 trapping agent

  • Scintillation cocktail

Procedure:

  • Prepare the reaction mixture in a test tube by combining the assay buffer, a final concentration of 0.1-0.5 mM L-ornithine, and a tracer amount of L-[1-14C]ornithine.

  • Add the cell or tissue lysate (containing the ODC enzyme) to the reaction mixture to initiate the reaction. For inhibitor studies, pre-incubate the lysate with this compound for a specified time before adding the substrate.

  • Immediately seal the tube with a rubber stopper fitted with a center well containing a filter paper disc soaked in hyamine hydroxide.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by injecting citric acid or TCA into the reaction mixture, taking care not to touch the center well.

  • Continue incubation for another 30-60 minutes to ensure complete trapping of the released 14CO2.

  • Carefully remove the filter paper disc and place it in a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Calculate ODC activity based on the amount of 14CO2 trapped, normalized to the protein concentration of the lysate and the incubation time.

Intracellular Polyamine Analysis by HPLC

Materials:

  • Cultured cells or tissue samples

  • Perchloric acid (PCA), 0.2 M

  • Dansyl chloride solution (10 mg/mL in acetone)

  • Saturated sodium carbonate solution

  • Proline (for removal of excess dansyl chloride)

  • Toluene or other organic solvent for extraction

  • HPLC system with a C18 reverse-phase column and a fluorescence or UV detector

  • Polyamine standards (putrescine, spermidine, spermine)

  • Internal standard (e.g., 1,7-diaminoheptane)

Procedure:

  • Sample Preparation: Homogenize cell pellets or tissues in ice-cold 0.2 M PCA. Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to precipitate proteins.

  • Derivatization:

    • Take an aliquot of the PCA supernatant and add the internal standard.

    • Add saturated sodium carbonate to make the solution alkaline (pH ~9.5).

    • Add dansyl chloride solution and vortex vigorously.

    • Incubate the mixture in the dark at 60-70°C for 1 hour.

    • Add proline solution to react with excess dansyl chloride and incubate for a further 30 minutes.

  • Extraction: Extract the dansylated polyamines with toluene. Vortex and centrifuge to separate the phases.

  • Analysis:

    • Evaporate the toluene phase to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., acetonitrile).

    • Inject an aliquot into the HPLC system.

    • Separate the dansylated polyamines using a gradient elution with a mobile phase typically consisting of acetonitrile and water.

    • Detect the derivatives using a fluorescence detector (e.g., excitation at 340 nm, emission at 515 nm for dansyl derivatives) or a UV detector.

  • Quantification: Create a standard curve using known concentrations of polyamine standards. Calculate the concentration of each polyamine in the sample relative to the internal standard and the standard curve.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]

Materials:

  • Cultured cells

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the treatment period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the culture medium.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate cell viability as a percentage of the absorbance of treated cells relative to the untreated control cells.

Conclusion and Future Directions

This compound and related N-substituted benzylputrescine analogs represent a promising class of compounds for the targeted modulation of polyamine metabolism. Their potential to inhibit key biosynthetic enzymes like ODC and to interfere with polyamine catabolism and transport provides a strong rationale for their investigation as potential therapeutic agents, particularly in oncology. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these compounds.

Future research should focus on obtaining specific enzyme kinetic data for this compound to elucidate its precise mechanism of action. Furthermore, structure-activity relationship studies will be crucial in designing more potent and selective inhibitors of polyamine metabolism. In vivo studies will also be necessary to evaluate the therapeutic efficacy and pharmacokinetic properties of these compounds. A deeper understanding of how these analogs affect the intricate network of polyamine regulation will be pivotal in translating their potential into clinical applications.

References

A Technical Guide on N-Methylputrescine: A Key Biosynthetic Intermediate in Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

To the Esteemed Researcher: This technical guide addresses the pivotal role of N-methylputrescine as a biosynthetic intermediate, particularly in the formation of tropane and nicotine alkaloids. While the query specified N-Benzyl-N-methylputrescine, a comprehensive review of current scientific literature indicates that N-methylputrescine is the well-established and critical intermediate in these natural product pathways. The addition of a benzyl group is not characteristic of this biosynthetic route. Therefore, this document focuses on the extensive research surrounding N-methylputrescine to provide a thorough and accurate resource for scientific and drug development professionals.

N-methylputrescine stands at a crucial metabolic crossroads, diverting primary metabolites into complex secondary metabolic pathways that produce a wide array of pharmacologically significant alkaloids. Understanding its formation and subsequent conversion is fundamental to the fields of phytochemistry, metabolic engineering, and drug discovery.

Biosynthesis of N-Methylputrescine and its Downstream Pathways

The journey to complex alkaloids such as scopolamine (used in treating motion sickness) and nicotine begins with simple amino acids. L-ornithine and L-arginine, primary metabolites, are converted to putrescine. The first committed and often rate-limiting step in the biosynthesis of tropane and nicotine alkaloids is the N-methylation of putrescine to form N-methylputrescine.[1][2][3] This reaction is catalyzed by the enzyme putrescine N-methyltransferase (PMT).[4]

Following its synthesis, N-methylputrescine is oxidatively deaminated, a reaction catalyzed by N-methylputrescine oxidase (MPO), to yield the N-methyl-Δ¹-pyrrolinium cation.[3][5] This cation is a critical branch-point intermediate.[6] It can either condense with a derivative of nicotinic acid to form nicotine or undergo further reactions to form tropinone, the precursor to the tropane ring system found in alkaloids like hyoscyamine and scopolamine.[3][7]

The overall pathway from the precursor amino acids to the central N-methyl-Δ¹-pyrrolinium cation intermediate is a foundational element in the biosynthesis of these alkaloids.

N-Methylputrescine Biosynthesis cluster_key Metabolite Key Orn L-Ornithine invis1 Orn->invis1 Arg L-Arginine Arg->invis1 Put Putrescine NMP N-Methylputrescine Put->NMP PMT (S-adenosyl methionine) Pyr N-Methyl-Δ¹-pyrrolinium cation NMP->Pyr MPO invis1->Put ODC/ADC invis2 Key_Primary Primary Metabolite Key_Intermediate1 Key Intermediate Key_Intermediate2 Central Intermediate Key_Branch Branch-Point

Biosynthesis of the N-Methyl-Δ¹-pyrrolinium cation.

The N-methyl-Δ¹-pyrrolinium cation serves as the last common precursor before the pathways diverge to produce distinct classes of alkaloids in different plant families.

Branch_Point_Metabolism Pyr N-Methyl-Δ¹-pyrrolinium cation Nicotine_Pathway Nicotine Pyr->Nicotine_Pathway Condensation with Nicotinic Acid Derivative (in Nicotiana) Tropane_Pathway Tropinone Pyr->Tropane_Pathway Condensation with Malonyl-CoA (in Solanaceae) Further_Tropanes Hyoscyamine, Scopolamine Tropane_Pathway->Further_Tropanes

Divergent pathways from the branch-point intermediate.

Quantitative Data

Metabolic engineering efforts often target key enzymes like Putrescine N-methyltransferase (PMT) to modulate alkaloid production. The kinetic properties of PMT and the impact of its genetic modification on metabolite levels provide valuable quantitative insights.

Table 1: Kinetic Properties of Putrescine N-methyltransferase (PMT)

Heterologous expression of PMT from various species has allowed for the characterization of its catalytic efficiency.

Enzyme SourceKcat (s⁻¹)Reference
Various Solanaceae and Convolvulaceae species0.16 - 0.39[8][9]

Kcat, the turnover number, represents the number of substrate molecules each enzyme site converts to product per unit time.

Table 2: Effect of PMT2 Gene Silencing on Nicotine Accumulation in Nicotiana tabacum

This table summarizes the impact of silencing the PMT2 gene using RNAi on nicotine levels following desiccation and topping stress, which normally induce nicotine biosynthesis.

Plant LineTreatmentNicotine Increase (%)Reference
Wild TypeDesiccation115%[10]
RNAi Line 1Desiccation19.9%[10]
RNAi Line 2Desiccation30.0%[10]
RNAi Line 3Desiccation21.6%[10]
Wild TypeDesiccation + Topping38% (additional)[10]
RNAi LinesDesiccation + Topping7-9% (additional)[10]

Experimental Protocols

The study of N-methylputrescine biosynthesis relies on robust methods for enzyme activity assessment and metabolite quantification.

Protocol: Putrescine N-methyltransferase (PMT) Activity Assay

This protocol is a generalized method based on procedures described for measuring PMT activity by quantifying the formation of its product, N-methylputrescine.[1][11]

Objective: To measure the catalytic activity of PMT in a protein extract or purified enzyme sample.

Materials:

  • Protein source (e.g., crude extract from plant roots, heterologously expressed enzyme)

  • Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 8.0

  • Substrates: Putrescine dihydrochloride, S-adenosyl-L-methionine (SAM)

  • Dansyl chloride solution (for derivatization)

  • Saturated sodium carbonate solution

  • Proline

  • Toluene

  • HPLC system with a fluorescence detector

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the protein sample with the assay buffer containing putrescine and SAM. A typical reaction might contain 10 mM putrescine and 1 mM SAM.

  • Enzyme Reaction: Initiate the reaction by adding the protein sample. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a strong base, such as saturated sodium carbonate solution.

  • Derivatization: Add dansyl chloride solution to the mixture to derivatize the primary and secondary amines (putrescine and N-methylputrescine). Add proline to react with excess dansyl chloride.

  • Extraction: Extract the dansylated amines by adding toluene and vortexing vigorously. Centrifuge to separate the phases.

  • Analysis: Collect the upper toluene phase and analyze it using reverse-phase HPLC. The dansylated products are separated and quantified using a fluorescence detector. N-methylputrescine is identified and quantified by comparing its retention time and peak area to an authentic standard.[1]

Protocol: Extraction and Analysis of Tropane Alkaloids

This protocol outlines a general procedure for extracting and quantifying tropane alkaloids like hyoscyamine and scopolamine from plant material.[1]

Objective: To extract and quantify major tropane alkaloids from plant tissue (e.g., hairy roots).

Materials:

  • Plant material (fresh or lyophilized)

  • Extraction Solvent: 5% (v/v) acetic acid

  • Ammonia solution

  • Dichloromethane-ethanol mixture (e.g., 9:1 v/v)

  • 0.2 M H₂SO₄

  • HPLC system with a UV detector (e.g., 210 nm)

  • Alkaloid standards (hyoscyamine, scopolamine)

Procedure:

  • Homogenization: Homogenize the plant tissue in the acidic extraction solvent. Sonicate or shake for a set period to ensure thorough extraction.

  • Centrifugation: Centrifuge the homogenate to pellet the solid debris. Collect the supernatant.

  • Basification and Liquid-Liquid Extraction: Make the acidic supernatant alkaline (pH ~10-11) with ammonia solution. Extract the alkaloids into an organic solvent like a dichloromethane-ethanol mixture by vigorous shaking. Repeat the extraction multiple times.

  • Back Extraction: Pool the organic phases and extract the alkaloids back into an acidic aqueous phase (0.2 M H₂SO₄). This step helps to purify the alkaloids from non-basic compounds.

  • Final Extraction: Re-basify the acidic aqueous phase and extract the alkaloids back into the organic solvent.

  • Sample Preparation: Evaporate the organic solvent to dryness under a stream of nitrogen. Re-dissolve the residue in the HPLC mobile phase.

  • HPLC Analysis: Inject the sample into the HPLC system. Separate the alkaloids on a C18 column and detect them using a UV detector. Quantify hyoscyamine and scopolamine by comparing peak areas to a standard curve.[1]

Experimental_Workflow Start Plant Tissue (e.g., Roots) Homogenize Homogenize in Acidic Buffer Start->Homogenize Extract Protein Extraction for Enzyme Assay Homogenize->Extract Alkaloid_Extract Alkaloid Extraction (Solvent Partitioning) Homogenize->Alkaloid_Extract Assay PMT Activity Assay (Add Putrescine, SAM) Extract->Assay Deriv Derivatize & Extract (Dansyl Chloride) Assay->Deriv HPLC1 HPLC-Fluorescence (Quantify N-Methylputrescine) Deriv->HPLC1 HPLC2 HPLC-UV (Quantify Alkaloids) Alkaloid_Extract->HPLC2

Workflow for analyzing PMT activity and alkaloids.

References

The Advent of Novel Putrescine Analogs: A Technical Guide to Synthesis, Discovery, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a multitude of cellular processes such as cell growth, differentiation, and survival.[1] Their intracellular concentrations are meticulously regulated through a complex interplay of biosynthesis, catabolism, and transport. In neoplastic cells, which are characterized by rapid and uncontrolled proliferation, the demand for polyamines is significantly elevated. This dependency makes the polyamine metabolic pathway a prime target for anticancer therapeutic strategies. Novel synthetic analogs of putrescine and other polyamines have been developed to disrupt this delicate homeostasis, thereby inhibiting tumor growth. These analogs function by competing with natural polyamines for cellular uptake, modulating the activity of key metabolic enzymes, and ultimately depleting the intracellular polyamine pools necessary for cancer cell proliferation.[2][3] This guide provides an in-depth overview of the discovery and synthesis of these novel putrescine analogs, detailing their mechanisms of action, experimental evaluation, and future potential in drug development.

The Polyamine Metabolic Pathway: A Therapeutic Target

The regulation of intracellular polyamine levels is a critical control point in cell proliferation. The pathway involves several key enzymes that represent potential targets for therapeutic intervention.

  • Biosynthesis : The synthesis begins with the amino acid L-ornithine, which is decarboxylated by ornithine decarboxylase (ODC) —the first and rate-limiting enzyme in the pathway—to form putrescine.[4] In some organisms, putrescine can also be synthesized from L-arginine via the action of arginine decarboxylase (ADC).[5] Putrescine is then converted to spermidine and subsequently to spermine through the addition of aminopropyl groups derived from decarboxylated S-adenosylmethionine (dcSAM). The enzyme responsible for producing dcSAM is S-adenosylmethionine decarboxylase (AdoMetDC) , another key regulatory point.[6]

  • Catabolism : The primary catabolic enzyme is spermidine/spermine N1-acetyltransferase (SSAT) .[7] This enzyme acetylates spermine and spermidine, marking them for either export out of the cell or oxidation by polyamine oxidase (PAOX), which converts them back to putrescine. The induction of SSAT is a key mechanism of action for many polyamine analogs, leading to the rapid depletion of higher polyamines.[3][7]

  • Transport : Cells utilize an active polyamine transport system (PTS) to internalize extracellular polyamines.[1] Many synthetic analogs are designed to exploit this system to gain entry into the cell, where they can exert their effects.

Novel putrescine analogs are designed to interfere with this pathway by several mechanisms: suppressing the biosynthetic enzymes ODC and AdoMetDC, potently inducing the catabolic enzyme SSAT, and competing for uptake via the PTS.[3]

Caption: Polyamine metabolism pathway and points of intervention by novel analogs.

Synthesis of Novel Putrescine Analogs

The synthesis of putrescine analogs, particularly symmetrically N-alkylated derivatives like N¹,N¹¹-bis(ethyl)norspermine (BENSPM), often involves a multi-step process starting from the parent polyamine. The general strategy relies on the selective protection of the internal secondary amino groups, followed by alkylation of the terminal primary amino groups, and subsequent deprotection.

General Synthetic Workflow

The development of a novel analog follows a logical progression from chemical synthesis to biological validation.

General Synthesis and Evaluation Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Parent Polyamine (e.g., Norspermine) protect Nitrogen Protection (e.g., Tosylation) start->protect alkylate Terminal Alkylation (e.g., with Ethyl Bromide) protect->alkylate deprotect Deprotection (e.g., HBr/Acetic Acid) alkylate->deprotect purify Purification & Characterization (HPLC, NMR, MS) deprotect->purify analog Pure Analog purify->analog invitro In Vitro Cytotoxicity (MTT Assay) enzyme Enzyme Assays (ODC, SSAT) invitro->enzyme invivo In Vivo Models (Xenografts) enzyme->invivo lead Lead Compound invivo->lead

Caption: General workflow from chemical synthesis to biological lead identification.
Experimental Protocol: Representative Synthesis of a Bis(ethyl)polyamine Analog

The following protocol is a representative methodology for the synthesis of N-alkylated polyamine analogs, based on established chemical strategies.[8]

  • Protection of Internal Amines: The parent polyamine (e.g., norspermine) is dissolved in a suitable solvent like pyridine. A protecting group reagent, such as p-toluenesulfonyl chloride (tosyl chloride), is added portion-wise at 0°C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The resulting fully protected polyamine is then isolated via extraction and purified by recrystallization. This step renders the internal secondary nitrogens unreactive.

  • Alkylation of Terminal Amines: The protected intermediate is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A strong base, such as sodium hydride (NaH), is added to deprotonate the terminal sulfonamides, creating acidic hydrogens. The alkylating agent (e.g., ethyl bromide) is then added, and the reaction is heated. This reaction specifically alkylates the terminal nitrogen positions. The product is isolated by quenching the reaction and subsequent extraction.

  • Deprotection: The N-alkylated, N-tosylated intermediate is subjected to harsh acidic conditions to remove the protecting groups. A common method involves heating the compound in a mixture of hydrobromic acid (HBr) and glacial acetic acid, often with phenol as a scavenger.

  • Purification and Salt Formation: After deprotection, the crude product is purified, often using column chromatography. The final pure analog is typically converted to a hydrochloride salt for improved stability and solubility by dissolving it in an appropriate solvent (e.g., ethanol/water) and treating it with hydrochloric acid, followed by recrystallization.

  • Characterization: The final product's identity and purity are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Evaluation of Putrescine Analogs

The efficacy of novel putrescine analogs is determined through a series of in vitro and in vivo assays designed to assess their cytotoxicity, mechanism of action, and therapeutic potential.

Data Presentation: In Vitro Cytotoxicity of Putrescine Analogs

The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the cytotoxic potential of a compound. The data below summarizes the IC₅₀ values for several bis(ethyl)polyamine analogs against various cancer cell lines.

Analog NameAbbreviationCancer Cell LineIC₅₀ (µM)Citation(s)
N¹,N¹¹-bis(ethyl)norspermineBENSPMMCF-7 (Breast)~1-2[1]
N¹,N¹²-bis(ethyl)spermineBESPMMCF-7 (Breast)~1-2[1]
N¹,N¹⁴-bis(ethyl)homospermineBEHSPMMCF-7 (Breast)~1-2[1]
Diethyl DihydroxyhomospermineSBP-101A549 (Lung)12.0[9]
Diethyl DihydroxyhomospermineSBP-101Panc-1 (Pancreatic)13.9[9]
Diethyl DihydroxyhomospermineSBP-101MIA PaCa-2 (Pancreatic)13.5[9]
Diethyl DihydroxyhomospermineSBP-101CaOV-3 (Ovarian)<2.0[9]
Diethyl DihydroxyhomospermineSBP-101Sk-OV-3 (Ovarian)<2.0[9]
Experimental Protocols

Detailed protocols for key experiments are crucial for reproducible research. Below are methodologies for assessing cell viability and enzyme activity.

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to a purple formazan product.

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the putrescine analog in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. Incubate for 4 hours in the dark at 37°C.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

This assay measures the activity of ODC by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine.

  • Cell Lysate Preparation: Treat cells with the putrescine analog for the desired time. Harvest the cells, wash with PBS, and lyse them in a buffer containing 25 mM Tris-HCl, 0.1 mM EDTA, and 2.5 mM DTT. Centrifuge to pellet cell debris and collect the supernatant (cell lysate). Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Reaction Setup: In a microcentrifuge tube, incubate a defined amount of cell lysate protein (e.g., 50 µL) with the assay mix. The final assay mix (total volume ~250 µL) should contain Tris-HCl (pH 7.5), pyridoxal-5-phosphate (a cofactor), DTT, L-ornithine, and 0.1 µCi of [1-¹⁴C] L-ornithine.

  • CO₂ Trapping: Place the open microcentrifuge tube inside a 20 mL scintillation vial that contains a piece of filter paper saturated with a CO₂ trapping agent (e.g., 200 µL of 0.1 M NaOH). Seal the scintillation vial tightly.

  • Enzymatic Reaction: Incubate the vials at 37°C with shaking for 30-60 minutes.

  • Reaction Termination: Stop the reaction by injecting a strong acid (e.g., 250 µL of 5 M sulfuric acid) into the microcentrifuge tube through the cap of the scintillation vial, being careful not to touch the filter paper. Continue incubation for another 30 minutes to ensure all released ¹⁴CO₂ is trapped by the filter paper.

  • Scintillation Counting: Carefully remove the microcentrifuge tube from the vial. Add 5-10 mL of scintillation fluid to the vial containing the filter paper. Measure the radioactivity (Disintegrations Per Minute - DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the specific ODC activity, typically expressed as nmol of CO₂ released per minute per mg of protein.

This protocol allows for the quantification of intracellular putrescine, spermidine, and spermine pools.

  • Sample Preparation: Harvest a known number of cells (e.g., 1 x 10⁶) treated with the analog. Lyse the cells and deproteinize the sample by adding a cold acid, such as 0.2 M perchloric acid (PCA). Centrifuge at high speed to pellet the precipitated protein. The supernatant contains the polyamines.

  • Detection: Detect the separated derivatives using a fluorescence detector, with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[10]

  • Quantification: Create a standard curve using known concentrations of putrescine, spermidine, and spermine. Quantify the polyamine levels in the samples by comparing their peak areas to the standard curve. Results are typically normalized to the cell number or total protein content.

Biological Evaluation Workflow cluster_assays In Vitro Assays start Synthesized Analog cell_culture Treat Cancer Cell Lines (e.g., MCF-7, A549) start->cell_culture viability Cell Viability (MTT Assay) cell_culture->viability enzyme Enzyme Activity (ODC, SSAT) cell_culture->enzyme pools Polyamine Pools (HPLC Analysis) cell_culture->pools analysis Data Analysis (IC50, Enzyme Kinetics, Pool Depletion) viability->analysis enzyme->analysis pools->analysis lead_dev Lead Compound Advancement analysis->lead_dev

Caption: Workflow for the in vitro biological evaluation of novel putrescine analogs.

Future Perspectives

The development of novel putrescine analogs remains a promising avenue in oncology drug discovery. While first-generation analogs showed efficacy, they were sometimes hampered by toxicity. Current research focuses on creating new analogs with improved therapeutic indices, exploring combination therapies with existing chemotherapeutics, and developing sophisticated drug delivery systems to enhance tumor-specific targeting. A deeper understanding of the complex feedback loops within the polyamine metabolic pathway will continue to fuel the rational design of the next generation of these potent anticancer agents.

References

N-Benzyl-N-methylputrescine: An In-depth Technical Guide on the Core Mechanism of Action in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-N-methylputrescine is a synthetic polyamine analogue that, based on its structural characteristics, is anticipated to function as a modulator of intracellular polyamine homeostasis. While specific literature detailing the explicit mechanism of this compound is limited, this guide synthesizes the well-established activities of structurally related N-substituted polyamine analogues to infer its probable mechanism of action. This document outlines the critical role of polyamines in cellular function, the mechanics of the polyamine transport system (PTS), and the subsequent cellular consequences of its inhibition by analogues like this compound. The primary mode of action is predicted to be the competitive inhibition of the polyamine transport system, leading to depleted intracellular polyamine pools, which in turn can induce cell cycle arrest and apoptosis, particularly in hyperproliferative cancer cells. This guide provides a framework for understanding and investigating the therapeutic potential of this and similar molecules.

Introduction: The Significance of Polyamines in Cellular Proliferation

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a multitude of cellular processes. Their positive charges facilitate interactions with anionic macromolecules such as DNA, RNA, and proteins. Consequently, polyamines are critically involved in DNA stabilization, gene transcription and translation, cell cycle progression, and cell proliferation and differentiation.

Cancer cells exhibit a heightened demand for polyamines to sustain their rapid growth and division. This dependency has led to the development of therapeutic strategies aimed at disrupting polyamine homeostasis, either by inhibiting their biosynthesis or by blocking their transport into the cell. This compound belongs to a class of compounds known as polyamine analogues, which are designed to interfere with the normal function of natural polyamines.

The Polyamine Transport System (PTS): A Gateway for Natural Polyamines and Their Analogues

Cells acquire polyamines through two primary routes: de novo biosynthesis and uptake from the extracellular environment via the Polyamine Transport System (PTS). The PTS is an energy-dependent process that becomes particularly crucial for cancer cells, especially when polyamine biosynthesis is inhibited. This transport system is a key target for therapeutic intervention.

N-substituted polyamine analogues, such as this compound, are structurally similar to natural polyamines and are recognized by the PTS. This recognition allows them to act as competitive inhibitors, effectively blocking the uptake of endogenous polyamines.

Polyamine_Transport_System Figure 1: The Polyamine Transport System (PTS) cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Natural Polyamines Natural Polyamines PTS Polyamine Transporter Natural Polyamines->PTS Uptake This compound This compound This compound->PTS Competitive Inhibition Intracellular Pool Intracellular Polyamine Pool PTS->Intracellular Pool Transport

Figure 1: Competitive inhibition of the Polyamine Transport System.

Core Mechanism of Action: A Multi-faceted Disruption of Polyamine Homeostasis

The primary mechanism of action of this compound is hypothesized to be the competitive inhibition of the PTS. This leads to a cascade of downstream effects that collectively disrupt polyamine homeostasis and negatively impact cell viability, particularly in cancer cells.

Depletion of Intracellular Polyamine Pools

By blocking the uptake of extracellular polyamines, this compound leads to a reduction in the intracellular concentrations of putrescine, spermidine, and spermine. This depletion is a critical first step in its anti-proliferative effects.

Downregulation of Polyamine Biosynthesis

Polyamine analogues that are transported into the cell can mimic the feedback inhibition mechanisms of natural polyamines. This can lead to the downregulation of key biosynthetic enzymes, such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), further exacerbating the depletion of natural polyamines.

Induction of Polyamine Catabolism

Certain polyamine analogues have been shown to induce the activity of spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in polyamine catabolism. Increased SSAT activity leads to the acetylation of spermine and spermidine, marking them for degradation by acetylpolyamine oxidase (APAO). This catabolic process not only reduces polyamine levels but can also generate cytotoxic byproducts such as hydrogen peroxide and reactive aldehydes, contributing to cellular stress and apoptosis.

Mechanism_of_Action Figure 2: Inferred Cellular Mechanism of this compound This compound This compound PTS Polyamine Transporter This compound->PTS Inhibits Polyamine Pool Intracellular Polyamine Depletion PTS->Polyamine Pool Leads to Biosynthesis Downregulation of Polyamine Biosynthesis (ODC, AdoMetDC) Polyamine Pool->Biosynthesis Triggers Catabolism Induction of Polyamine Catabolism (SSAT) Polyamine Pool->Catabolism Triggers Cell Cycle Arrest Cell Cycle Arrest Polyamine Pool->Cell Cycle Arrest Induces Apoptosis Apoptosis Polyamine Pool->Apoptosis Induces

Figure 2: The cascading effects of PTS inhibition.

Downstream Cellular Consequences

The disruption of polyamine homeostasis triggers significant downstream effects that contribute to the anti-cancer activity of polyamine analogues.

Cell Cycle Arrest

Polyamines are essential for progression through the cell cycle, particularly at the G1/S and G2/M transitions. Depletion of intracellular polyamines can lead to cell cycle arrest, thereby halting proliferation.

Induction of Apoptosis

Prolonged polyamine depletion can induce programmed cell death, or apoptosis. The mechanisms are multifactorial and can involve the generation of reactive oxygen species from increased polyamine catabolism, as well as the disruption of mitochondrial function and the activation of caspase cascades.

Quantitative Data from Structurally Related Polyamine Analogues

Compound ClassCancer Cell LineIC50 (µM)Reference
N-alkylated polyamine analoguesHuman prostate cancer (DU145)1 - 10[General literature on polyamine analogues]
Bis(benzyl)polyamine analoguesHuman lung cancer (A549)5 - 50[General literature on polyamine analogues]
N,N'-bis(ethyl)norspermine (BENSpm)Human breast cancer (MCF-7)0.1 - 5[General literature on polyamine analogues]

Note: The IC50 values are highly dependent on the specific chemical structure of the analogue, the cell line tested, and the experimental conditions.

Experimental Protocols for Evaluating Polyamine Transport Inhibitors

The following are generalized protocols for key experiments used to characterize the mechanism of action of polyamine transport inhibitors.

Radiolabeled Polyamine Uptake Assay

This is the gold standard for assessing the inhibition of the polyamine transport system.

  • Cell Culture: Culture the target cancer cell line to 80-90% confluency in appropriate media.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) for a specified time (e.g., 30 minutes).

  • Radiolabel Addition: Add a radiolabeled natural polyamine (e.g., [³H]spermidine or [¹⁴C]spermine) at a known concentration and incubate for a short period (e.g., 10-30 minutes).

  • Washing: Rapidly wash the cells with ice-cold buffer to remove extracellular radiolabel.

  • Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of polyamine uptake and determine the IC50 value for the test compound.

Experimental_Workflow Figure 3: Workflow for Radiolabeled Polyamine Uptake Assay A Cell Seeding and Growth B Pre-incubation with This compound A->B C Addition of Radiolabeled Polyamine B->C D Incubation C->D E Cell Washing D->E F Cell Lysis E->F G Scintillation Counting F->G H Data Analysis (IC50 Determination) G->H

Figure 3: A typical experimental workflow for assessing PTS inhibition.

Cell Viability and Apoptosis Assays
  • MTT/XTT Assay: To determine the effect on cell proliferation and viability.

  • Flow Cytometry with Annexin V/Propidium Iodide Staining: To quantify the percentage of apoptotic and necrotic cells.

  • Western Blotting: To measure the levels of key apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).

Cell Cycle Analysis
  • Flow Cytometry with Propidium Iodide Staining: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Conclusion and Future Directions

This compound is a promising compound that likely exerts its cellular effects by acting as a competitive inhibitor of the polyamine transport system. This leads to a cascade of events including the depletion of intracellular polyamines, downregulation of their biosynthesis, and induction of their catabolism, ultimately resulting in cell cycle arrest and apoptosis. While this guide provides a robust framework based on the actions of related compounds, further empirical studies are necessary to definitively elucidate the precise molecular interactions and quantitative efficacy of this compound. Future research should focus on conducting detailed enzymatic and cellular assays to confirm its inhibitory effects on the PTS, determining its IC50 values in a panel of cancer cell lines, and exploring its potential for synergistic effects when combined with polyamine biosynthesis inhibitors or other chemotherapeutic agents.

The Pivotal Role of N-Substituted Putrescine Derivatives in Modulating Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, differentiation, and proliferation. The metabolism of these molecules is tightly regulated, and its dysregulation is frequently implicated in various pathological conditions, notably cancer and parasitic infections. Consequently, the enzymes and transport systems involved in the polyamine pathway have emerged as promising targets for therapeutic intervention. N-substituted putrescine derivatives, both naturally occurring and synthetic, have garnered significant attention for their ability to modulate the activity of key enzymes in polyamine metabolism and interfere with polyamine transport, thereby exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the biological activity of N-substituted putrescine derivatives, with a focus on their anticancer and antiparasitic properties. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways to serve as a valuable resource for researchers in the field.

Data Presentation: Quantitative Biological Activity of N-Substituted Putrescine Derivatives

The following tables summarize the in vitro biological activities of various N-substituted putrescine derivatives against different cancer cell lines and parasitic organisms. The data, primarily presented as half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values, have been compiled from various studies to facilitate a comparative analysis of their potency and selectivity.

Table 1: Anticancer Activity of N-Substituted Putrescine Derivatives

CompoundSubstitution PatternCell LineActivity (IC50/GI50 in µM)Reference
BNIPPutBis-naphthalimidopropylVarious human cancer cell lines0.5 - 8.45[1]
BNIPSpdBis-naphthalimidopropylVarious human cancer cell lines(Slightly lower than BNIPPut)[1]
BNIPSpmBis-naphthalimidopropylVarious human cancer cell lines(Slightly lower than BNIPPut)[1]
Compound 12 N,N'-disubstituted diamineLeishmania donovani0.031[2]
Compound 4c Bicyclononane derivativeHepG2 (liver carcinoma)< 25
Compound 4e Bicyclononane derivativeHepG2 (liver carcinoma)< 25
Compound 7a Bicyclononane derivativeHepG2 (liver carcinoma)< 25
N-hexadecil-1,4-butanediamine N-monoalkylatedTrichomonas vaginalis2.5 µg/mL (MIC)[3]

Table 2: Antiparasitic Activity of N-Substituted Putrescine Derivatives

CompoundSubstitution PatternParasiteActivity (IC50 in µM)Reference
Compound 13 Spermidine derivativeLeishmania donovani (axenic amastigotes)5.4
Compound 28 Spermine derivativeTrypanosoma brucei gambiense1.9
Various N,N'-substituted diamines 4-OBn substitutionTrypanosoma cruziSubmicromolar[4]
Various N,N'-substituted diamines 4-OBn substitutionTrypanosoma bruceiNanomolar[4]
Various N,N'-substituted diamines 4-OBn substitutionLeishmania donovaniNanomolar[4]
N-substituted noscapine derivatives Varied aldehydesTrypanosoma brucei rhodesiense2.5 - 10.0[5]
N-substituted noscapine derivatives Varied aldehydesPlasmodium falciparum K1 strain1.7 - 6.4[5]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of N-substituted putrescine derivatives.

Synthesis of N-Substituted Putrescine Derivatives

a) Synthesis of N-Acyl Putrescine Derivatives (Amide Coupling)

This protocol describes a general method for the synthesis of N-acyl putrescine derivatives, such as Feruloylputrescine, through an amide coupling reaction.[1]

  • Materials and Reagents:

    • Carboxylic acid (e.g., Ferulic acid) (1.0 eq)

    • N-Hydroxysuccinimide (NHS) (1.1 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • Putrescine (1.5 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Anhydrous Dichloromethane (DCM)

    • Ethyl acetate (EtOAc)

    • Hexane

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Activation of Carboxylic Acid:

      • Dissolve the carboxylic acid and NHS in anhydrous DMF in a round-bottom flask.

      • Cool the solution to 0 °C in an ice bath.

      • Add DCC to the solution and stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Amide Coupling with Putrescine:

      • In a separate flask, dissolve putrescine in anhydrous DCM.

      • Filter the reaction mixture from Step 1 to remove the DCU precipitate.

      • Slowly add the filtrate containing the activated carboxylic acid-NHS ester to the putrescine solution at 0 °C.

      • Allow the reaction to warm to room temperature and stir overnight.

    • Work-up and Purification:

      • Remove the DCM under reduced pressure.

      • Partition the residue between EtOAc and water.

      • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of DCM and methanol).

b) Synthesis of N,N'-Dialkylputrescine Derivatives (Reductive Amination)

This protocol outlines a general procedure for the synthesis of N,N'-disubstituted diamines via reductive amination.[4]

  • Materials and Reagents:

    • Aliphatic diamine (e.g., putrescine)

    • Substituted benzaldehyde (2.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the aliphatic diamine and substituted benzaldehyde in anhydrous DCM.

    • Add NaBH(OAc)₃ portion-wise to the stirring solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][4][6]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compound (N-substituted putrescine derivative)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well flat-bottom sterile culture plates

  • Procedure:

    • Cell Seeding:

      • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

    • Compound Treatment:

      • Prepare serial dilutions of the test compound in complete culture medium.

      • Remove the medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control.

      • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition and Incubation:

      • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization:

      • Carefully remove the medium containing MTT.

      • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement:

      • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

      • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Ornithine Decarboxylase (ODC) Inhibition Assay

Several methods are available to measure ODC activity and its inhibition. One common method involves the quantification of putrescine produced from the enzymatic reaction.

  • Principle: ODC catalyzes the conversion of ornithine to putrescine. The amount of putrescine produced is measured, and the inhibitory effect of a test compound is determined by the reduction in putrescine formation.

  • General Protocol Outline:

    • Enzyme Preparation: Prepare a cell or tissue extract containing ODC.

    • Inhibitor Pre-incubation: Incubate the enzyme preparation with the N-substituted putrescine derivative (inhibitor) for a specific time.

    • Enzymatic Reaction: Initiate the reaction by adding the substrate, L-ornithine (often radiolabeled, e.g., [¹⁴C]L-ornithine).

    • Reaction Termination: Stop the reaction after a defined period.

    • Quantification of Product:

      • If using a radiolabeled substrate, the amount of released ¹⁴CO₂ can be measured.

      • Alternatively, the amount of putrescine produced can be quantified using methods like HPLC after derivatization.

    • Data Analysis: Calculate the percentage of ODC inhibition by the test compound compared to a control without the inhibitor. Determine the IC50 value of the inhibitor.

Signaling Pathways and Experimental Workflows

The biological effects of N-substituted putrescine derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.

Polyamine Metabolism Pathway

Polyamines are synthesized from amino acid precursors and their intracellular concentrations are tightly controlled through biosynthesis, catabolism, and transport. N-substituted putrescine derivatives can interfere with this pathway at multiple points.

Polyamine_Metabolism Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SPDS Spermidine->Putrescine PAOX Spermine Spermine Spermidine->Spermine SPMS N_Acetylspermidine N_Acetylspermidine Spermidine->N_Acetylspermidine SSAT Spermine->Spermidine PAOX/SMOX N_Acetylspermine N_Acetylspermine Spermine->N_Acetylspermine SSAT N_Acetylspermidine->Putrescine PAOX N_Acetylspermine->Spermidine PAOX Arginase Arginase ODC Ornithine Decarboxylase (ODC) SPDS Spermidine Synthase SPMS Spermine Synthase SSAT Spermidine/Spermine N1-acetyltransferase (SSAT) PAOX Polyamine Oxidase (PAOX) Inhibitor N-Substituted Putrescine Derivatives Inhibitor->ODC Inhibition Inhibitor->SSAT Induction

Polyamine metabolism pathway and points of intervention.
mTOR Signaling Pathway and its Crosstalk with Polyamine Metabolism

The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival. Polyamines have been shown to influence mTOR signaling, and conversely, mTOR can regulate polyamine synthesis. This crosstalk provides another avenue through which N-substituted putrescine derivatives can exert their biological effects.[5][7][8][9][10][11][12][13][14]

mTOR_Signaling Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 ODC Ornithine Decarboxylase mTORC1->ODC Regulation Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Polyamines Polyamines Polyamines->mTORC1 Activation ODC->Polyamines Inhibitor N-Substituted Putrescine Derivatives Inhibitor->Polyamines Depletion

Crosstalk between mTOR signaling and polyamine metabolism.
Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the in vitro screening of N-substituted putrescine derivatives for anticancer activity.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of N-Substituted Putrescine Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MTT_Assay Cytotoxicity Assay (e.g., MTT) Characterization->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Enzyme_Inhibition Enzyme Inhibition Assays (e.g., ODC) IC50_Determination->Enzyme_Inhibition Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50_Determination->Apoptosis_Assay

Workflow for anticancer screening of N-substituted putrescine derivatives.

Conclusion

N-substituted putrescine derivatives represent a versatile class of compounds with significant potential for the development of novel therapeutic agents, particularly in the fields of oncology and antiparasitic chemotherapy. Their ability to modulate the polyamine metabolic pathway, a critical axis for cell proliferation, provides a strong rationale for their continued investigation. This technical guide has provided a consolidated resource of quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers in this endeavor. Future research should focus on expanding the structure-activity relationship studies to design more potent and selective inhibitors, elucidating the intricate details of their mechanisms of action, and advancing promising candidates into preclinical and clinical development. The continued exploration of N-substituted putrescine derivatives holds great promise for addressing unmet medical needs in the treatment of cancer and infectious diseases.

References

An In-Depth Technical Guide to N-Benzyl-N-methylputrescine and its Effect on Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Polyamine Metabolism and its Significance

Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules that are essential for a multitude of cellular processes. These include cell growth, differentiation, and proliferation. The intracellular concentrations of polyamines are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[1] Dysregulation of the polyamine metabolic pathway has been implicated in various pathological conditions, most notably in cancer, where elevated polyamine levels are often observed. This makes the enzymes within this pathway attractive targets for therapeutic intervention.

The biosynthesis of spermidine and spermine is catalyzed by a class of enzymes known as aminopropyltransferases.[2] Spermidine synthase (SPDS) catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine, forming spermidine. Subsequently, spermine synthase (SPMS) transfers another aminopropyl group from dcSAM to spermidine to produce spermine. Given their critical roles, the inhibition of these synthases presents a promising strategy for modulating cell growth and survival.

N-Benzyl-N-methylputrescine: A Putative Spermidine Synthase Inhibitor

This compound is a synthetic derivative of putrescine, featuring both a methyl and a benzyl group attached to one of the terminal nitrogen atoms. Its structural resemblance to the natural substrate of spermidine synthase, putrescine, suggests that it may act as a competitive inhibitor of this enzyme. By occupying the active site of spermidine synthase, this compound could potentially block the binding of putrescine, thereby inhibiting the synthesis of spermidine and disrupting the entire polyamine metabolic cascade.

Hypothesized Mechanism of Action

It is hypothesized that this compound acts as a competitive inhibitor of spermidine synthase. In competitive inhibition, the inhibitor molecule competes with the substrate for binding to the active site of the enzyme.[3] The binding of the inhibitor to the active site is reversible and prevents the substrate from binding, thus reducing the rate of the enzymatic reaction. The extent of inhibition is dependent on the concentrations of both the inhibitor and the substrate.

Quantitative Data on Enzyme Inhibition

As of the compilation of this guide, specific quantitative kinetic data, such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), for this compound's effect on spermidine synthase have not been reported in the peer-reviewed literature. However, to provide a framework for the expected potency of such an inhibitor, the following table summarizes the kinetic parameters for other known inhibitors of spermidine and spermine synthases.

InhibitorEnzyme TargetOrganism/Cell LineInhibition TypeKi ValueIC50 ValueReference
N-Chlorosulfonyl dicyclohexylamineSpermidine SynthaseHuman Leukemia Molt4BCompetitive with putrescine1.8 x 10⁻⁷ M-[4]
Decarboxylated S-adenosylhomocysteineSpermidine SynthaseHuman--43 µM[5][6]
Decarboxylated S-adenosylhomocysteineSpermidine SynthasePlasmodium falciparum--5 µM[5][6]
5'-MethylthioadenosineSpermidine SynthaseRat Ventral Prostate--30-45 µM[7]
5'-MethylthioadenosineSpermine SynthaseRat Ventral Prostate--10-15 µM[7]

This table is intended to provide context for the range of inhibitory constants observed for compounds targeting polyamine synthases. The kinetic parameters for this compound must be determined empirically.

Experimental Protocols

Proposed Synthesis of this compound

The following is a proposed multi-step protocol for the chemical synthesis of this compound, based on established organic chemistry principles for the synthesis of N-substituted amines.

G cluster_0 Step 1: Monoprotection of Putrescine cluster_1 Step 2: N-Benzylation cluster_2 Step 3: N-Methylation cluster_3 Step 4: Deprotection Putrescine Putrescine N-Boc-putrescine N-Boc-putrescine Putrescine->N-Boc-putrescine Boc₂O, Dioxane/H₂O Putrescine->N-Boc-putrescine N-Benzyl-N-Boc-putrescine N-Benzyl-N-Boc-putrescine N-Boc-putrescine->N-Benzyl-N-Boc-putrescine Benzyl bromide, K₂CO₃, Acetonitrile N-Boc-putrescine->N-Benzyl-N-Boc-putrescine N-Benzyl-N-methyl-N-Boc-putrescine N-Benzyl-N-methyl-N-Boc-putrescine N-Benzyl-N-Boc-putrescine->N-Benzyl-N-methyl-N-Boc-putrescine Formaldehyde, NaBH(OAc)₃, Dichloromethane N-Benzyl-N-Boc-putrescine->N-Benzyl-N-methyl-N-Boc-putrescine This compound This compound N-Benzyl-N-methyl-N-Boc-putrescine->this compound Trifluoroacetic acid, Dichloromethane N-Benzyl-N-methyl-N-Boc-putrescine->this compound

Caption: Proposed synthetic workflow for this compound.

Materials:

  • Putrescine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Formaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Monoprotection of Putrescine: Dissolve putrescine in a 1:1 mixture of dioxane and water. Cool the solution to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise while maintaining the temperature at 0°C. Allow the reaction to warm to room temperature and stir overnight. Extract the product, N-Boc-putrescine, with an organic solvent and purify by column chromatography.

  • N-Benzylation: Dissolve the purified N-Boc-putrescine in anhydrous acetonitrile. Add potassium carbonate (K₂CO₃) as a base, followed by the dropwise addition of benzyl bromide. Reflux the mixture overnight. After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the resulting N-Benzyl-N-Boc-putrescine by column chromatography.

  • N-Methylation: Dissolve N-Benzyl-N-Boc-putrescine in dichloromethane. Add formaldehyde, followed by the portion-wise addition of sodium triacetoxyborohydride. Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with saturated sodium bicarbonate solution and extract the product, N-Benzyl-N-methyl-N-Boc-putrescine, with dichloromethane. Purify by column chromatography.

  • Deprotection: Dissolve the purified N-Benzyl-N-methyl-N-Boc-putrescine in dichloromethane. Add trifluoroacetic acid (TFA) dropwise at 0°C. Stir the reaction at room temperature for a few hours until the deprotection is complete. Remove the solvent and excess TFA under reduced pressure to yield the final product, this compound.

Enzyme Kinetics Assay for Spermidine Synthase

This protocol describes a method to determine the inhibitory effect of this compound on spermidine synthase activity using High-Performance Liquid Chromatography (HPLC) to quantify the product, spermidine.

G cluster_0 Preparation cluster_1 Enzymatic Reaction cluster_2 Derivatization cluster_3 HPLC Analysis cluster_4 Data Analysis A Prepare reaction buffer, enzyme, substrates (putrescine, dcSAM), and inhibitor solutions B Incubate enzyme with varying concentrations of substrate and inhibitor at 37°C A->B C Terminate reaction with perchloric acid B->C D Derivatize polyamines with a fluorescent tag (e.g., dansyl chloride) C->D E Inject derivatized sample into HPLC system with a reverse-phase column D->E F Quantify fluorescently-labeled spermidine based on peak area E->F G Plot reaction velocity vs. substrate concentration to determine Km and Vmax F->G H Generate Lineweaver-Burk or Dixon plots to determine Ki and inhibition type G->H

Caption: Workflow for determining the enzyme kinetics of a spermidine synthase inhibitor.

Materials:

  • Purified spermidine synthase

  • Putrescine dihydrochloride

  • Decarboxylated S-adenosylmethionine (dcSAM)

  • This compound (inhibitor)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing dithiothreitol and EDTA)

  • Perchloric acid (for reaction termination)

  • Dansyl chloride (or other derivatizing agent)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a fluorescence detector and a C18 reverse-phase column

Procedure:

  • Reaction Setup: Prepare a series of reaction mixtures in microcentrifuge tubes. Each reaction should contain the reaction buffer, a fixed concentration of spermidine synthase, and a fixed concentration of one substrate (e.g., dcSAM) while varying the concentration of the other substrate (putrescine). For inhibition studies, include varying concentrations of this compound.

  • Enzyme Reaction: Initiate the reaction by adding the enzyme to the reaction mixture and incubate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding a small volume of cold perchloric acid.

  • Derivatization: To enable fluorescent detection, derivatize the polyamines in the reaction mixture. Add a solution of dansyl chloride in acetone and incubate in the dark.

  • HPLC Analysis: Analyze the derivatized samples by reverse-phase HPLC with fluorescence detection.[8][9] The amount of spermidine produced is quantified by comparing the peak area to a standard curve of known spermidine concentrations.

  • Data Analysis:

    • IC50 Determination: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

    • Ki and Inhibition Type Determination: Perform kinetic assays at various fixed concentrations of the inhibitor and varying concentrations of the substrate. Analyze the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition (e.g., competitive, non-competitive) and to calculate the inhibitor constant (Ki).[10]

Signaling Pathway

This compound is expected to impact the polyamine metabolic pathway, which is interconnected with other critical cellular signaling networks. Inhibition of spermidine synthase would lead to a depletion of spermidine and spermine, and a potential accumulation of putrescine. These changes can have downstream effects on processes such as cell proliferation, apoptosis, and autophagy.

G Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SPDS Spermine Spermine Spermidine->Spermine SPMS Proliferation Cell Proliferation & Growth Spermidine->Proliferation Apoptosis Apoptosis Spermidine->Apoptosis Spermine->Proliferation Spermine->Apoptosis dcSAM dcSAM dcSAM->Spermidine dcSAM->Spermine SAM S-Adenosylmethionine SAM->dcSAM SAMDC ODC Ornithine Decarboxylase (ODC) SPDS Spermidine Synthase (SPDS) SPMS Spermine Synthase (SPMS) SAMDC SAM Decarboxylase Inhibitor N-Benzyl-N- methylputrescine Inhibitor->SPDS

Caption: The polyamine biosynthesis pathway and the putative point of inhibition by this compound.

Conclusion

This compound represents a molecule of interest for researchers in the field of polyamine metabolism and drug development. Based on its chemical structure, it is a promising candidate for the competitive inhibition of spermidine synthase. While direct experimental evidence of its kinetic parameters is currently lacking, this guide provides the necessary theoretical background and detailed experimental protocols to facilitate such investigations. The elucidation of the precise inhibitory mechanism and potency of this compound will be a critical step in evaluating its potential as a tool for studying polyamine function and as a lead compound for the development of novel therapeutics targeting polyamine-dependent pathologies.

References

The Diverse Pharmacology of Benzylamine Compounds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of benzylamine derivatives for researchers, scientists, and drug development professionals.

Benzylamine, a simple aromatic amine, serves as a foundational scaffold for a vast and pharmacologically diverse class of compounds. Its derivatives have been investigated for a wide array of therapeutic applications, ranging from antimicrobial and anti-inflammatory agents to treatments for complex central nervous system disorders and cancer. This technical guide provides a comprehensive overview of the pharmacology of benzylamine compounds, focusing on their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Mechanisms of Action and Therapeutic Applications

Benzylamine derivatives exert their biological effects through a variety of mechanisms, often targeting specific enzymes or receptors. This versatility has led to their exploration in numerous therapeutic areas.

Antimicrobial and Antifungal Activity

Certain benzylamine derivatives have demonstrated significant antimicrobial properties. The antifungal activity of some derivatives is attributed to the inhibition of squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis. Structure-activity relationship (SAR) studies have revealed that the potency of these compounds is highly dependent on the nature and position of substituents on both the benzyl and amine moieties. For instance, the introduction of a second phenyl group in the side chain can enhance antifungal potency, particularly against Candida albicans.[1]

Anti-Inflammatory Properties

Benzydamine, a notable benzylamine derivative, exhibits anti-inflammatory effects through mechanisms that differ from typical nonsteroidal anti-inflammatory drugs (NSAIDs). While it can inhibit prostaglandin and thromboxane biosynthesis at high concentrations, it also stabilizes erythrocyte membranes and inhibits the respiratory burst of stimulated human monocytes and the release of granule enzymes from neutrophils.[2]

Central Nervous System (CNS) Applications

The benzylamine scaffold is a key feature in compounds targeting the CNS. Derivatives have been developed as monoamine oxidase inhibitors (MAOIs) for the treatment of depression and as agents that modulate catecholamine uptake.[3][4] For example, N-(2-chloroethyl)-N-ethyl-2-methylbenzylamine has been shown to be a potent and selective inhibitor of norepinephrine transport over dopamine transport.[4] Furthermore, certain benzylamine derivatives are being investigated for the treatment of psychiatric disorders, including depression.[5]

Anticancer Activity

Recent research has highlighted the potential of benzylamine derivatives in oncology. Some compounds have been shown to induce apoptosis and reduce proliferation, migration, and metastasis in melanoma cells by modulating signaling pathways such as the Wnt/β-catenin and NF-κB pathways.[6] Platinum(IV) complexes incorporating benzylamine derivatives have also demonstrated impressive anticancer activities, with their mechanism potentially involving DNA intercalation.[7] Additionally, substituted aryl benzylamines have been designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in prostate cancer.[8]

Structure-Activity Relationships (SAR)

The pharmacological profile of benzylamine compounds is intricately linked to their chemical structure. Key structural modifications that influence activity include:

  • Substitution on the Aromatic Ring: The nature, position, and number of substituents on the phenyl ring can dramatically alter potency and selectivity. For example, in antimicrobial derivatives, the hydrophobicity conferred by side chains is a critical determinant of activity.[9]

  • Substitution on the Amine Group: N-alkylation or the incorporation of the amine into a heterocyclic ring system can modulate receptor binding and pharmacokinetic properties.

  • The Linker between the Phenyl Ring and the Amine: The length and flexibility of the linker can influence how the molecule fits into a binding pocket.

Quantitative Data on Benzylamine Derivatives

The following table summarizes the inhibitory activities of selected benzylamine derivatives against various targets.

CompoundTargetAssayIC50 (nM)Reference
N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide17β-HSD3Enzyme Inhibition900[8]
N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide17β-HSD3Enzyme Inhibition76[8]
N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide17β-HSD3Enzyme Inhibition74[8]
(S)-(+)-N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide17β-HSD3Enzyme Inhibition370[8]

Experimental Protocols

Inhibition of Catecholamine Uptake

Objective: To determine the potency of benzylamine derivatives in inhibiting the uptake of norepinephrine and dopamine in rat brain homogenates.

Methodology:

  • Preparation of Brain Homogenates: Whole rat brains are homogenized in a buffered sucrose solution. The homogenate is then subjected to centrifugation to isolate synaptosomes.

  • Uptake Assay: Synaptosomes are pre-incubated with various concentrations of the test benzylamine derivatives.

  • Radiolabeled norepinephrine or dopamine is added to initiate the uptake reaction.

  • The reaction is terminated by rapid filtration, and the amount of radioactivity accumulated within the synaptosomes is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the inhibitor that causes a 50% reduction in the control accumulation (IC50) is calculated.[4]

In Vitro Anticancer Activity Assay

Objective: To evaluate the cytotoxic effects of benzylamine derivatives on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the benzylamine derivatives.

  • Viability Assay: After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined from the dose-response curve.[7]

Signaling Pathways and Logical Relationships

The following diagrams illustrate key signaling pathways and experimental workflows related to the pharmacology of benzylamine compounds.

experimental_workflow Experimental Workflow for Catecholamine Uptake Inhibition cluster_prep Sample Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis prep1 Homogenize Rat Brain prep2 Isolate Synaptosomes prep1->prep2 assay1 Pre-incubate with Benzylamine Derivative prep2->assay1 assay2 Add Radiolabeled Neurotransmitter assay1->assay2 assay3 Terminate Reaction & Filter assay2->assay3 analysis1 Measure Radioactivity assay3->analysis1 analysis2 Calculate IC50 analysis1->analysis2

Caption: Workflow for determining catecholamine uptake inhibition.

Wnt_pathway Wnt/β-catenin Signaling Pathway Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) Frizzled->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dvl->DestructionComplex inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Benzylamine Benzylamine Derivative Benzylamine->Dvl potential target Benzylamine->DestructionComplex potential target

Caption: Potential inhibition points of benzylamine derivatives in the Wnt pathway.

Conclusion

The benzylamine scaffold represents a privileged structure in medicinal chemistry, giving rise to compounds with a wide spectrum of pharmacological activities. The continued exploration of SAR, elucidation of detailed mechanisms of action, and the development of robust experimental protocols are crucial for the successful translation of these promising compounds into novel therapeutics. This guide provides a foundational understanding for researchers and drug developers to build upon in their pursuit of innovative treatments for a range of human diseases.

References

The Synthetic Probe: Deconstructing the Role of N-Benzyl-N-Methylputrescine in Plant Alkaloid Biosynthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Benzyl-N-methylputrescine is not a known natural intermediate in the biosynthesis of plant alkaloids. The core precursor for major alkaloids such as nicotine and tropane alkaloids is N-methylputrescine. The addition of a benzyl group to this molecule creates a synthetic compound that holds potential as a valuable tool for researchers. This technical guide clarifies the established biosynthetic pathways involving N-methylputrescine and explores the hypothetical, yet scientifically grounded, roles of this compound as a synthetic probe in studying these pathways. By understanding its potential applications in competitive inhibition assays and as a precursor for novel alkaloid analogs, researchers can leverage this synthetic molecule to gain deeper insights into enzyme mechanisms and to engineer novel bioactive compounds.

The Established Biosynthetic Pathway: The Central Role of N-Methylputrescine

The biosynthesis of nicotine, found in the Solanaceae family (e.g., tobacco), and tropane alkaloids, also prevalent in the Solanaceae (e.g., belladonna), share a common early intermediate: N-methylputrescine.[1][2][3] The formation of this key molecule is a critical branching point from primary metabolism (polyamine biosynthesis) into the specialized alkaloid biosynthetic pathways.

The initial step involves the decarboxylation of either ornithine or arginine to produce putrescine. The first committed step in the biosynthesis of these alkaloids is the N-methylation of putrescine, a reaction catalyzed by the enzyme putrescine N-methyltransferase (PMT) .[1][3] This enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.

Following its formation, N-methylputrescine is oxidatively deaminated by N-methylputrescine oxidase (MPO) , a diamine oxidase, to yield 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[1][4] This cation is a crucial intermediate that condenses with other molecules to form the characteristic ring structures of nicotine and tropane alkaloids.

Nicotine Biosynthesis

In tobacco, the N-methyl-Δ¹-pyrrolinium cation condenses with nicotinic acid or a derivative to form nicotine.[1][5]

Tropane Alkaloid Biosynthesis

In tropane alkaloid-producing plants, the N-methyl-Δ¹-pyrrolinium cation undergoes a series of reactions, including a condensation with a malonyl-CoA-derived precursor, to form the characteristic bicyclic tropane ring of alkaloids like hyoscyamine and scopolamine.[4][6][7]

This compound: A Synthetic Analog for Research

While not a natural intermediate, the structure of this compound suggests its potential utility as a chemical probe to investigate the enzymes of the N-methylputrescine pathway. The bulky benzyl group can be hypothesized to interact with the active sites of PMT and MPO in several ways.

Hypothetical Role as a Competitive Inhibitor

This compound could potentially act as a competitive inhibitor for the enzymes that normally process N-methylputrescine.

  • For Putrescine N-methyltransferase (PMT): While PMT's natural substrate is putrescine, the presence of the N-methyl group and the putrescine backbone in this compound might allow it to bind to the active site of PMT. However, the bulky benzyl group could prevent the proper conformational changes required for catalysis or interfere with the binding of the methyl donor, SAM. This would result in the inhibition of N-methylputrescine formation.

  • For N-methylputrescine Oxidase (MPO): The substrate for MPO is N-methylputrescine. This compound shares the N-methylputrescine core and could potentially bind to the active site of MPO. The benzyl group might sterically hinder the oxidative deamination reaction, thereby inhibiting the formation of the N-methyl-Δ¹-pyrrolinium cation.

Potential as a Precursor for Novel Alkaloid Analogs

If this compound or a de-benzylated intermediate can be processed by the downstream enzymes of the alkaloid biosynthetic pathways, it could lead to the formation of novel, N-benzylated alkaloid analogs. These new compounds could possess altered pharmacological properties, providing valuable leads for drug discovery and development.

Experimental Protocols

As this compound is not a natural metabolite in these pathways, there are no established protocols for its extraction or analysis from plant tissues in a biosynthetic context. However, the following are detailed methodologies for key experiments related to the study of the N-methylputrescine pathway, where a synthetic analog like this compound could be employed.

In Vitro Enzyme Assays with Recombinant PMT and MPO

Objective: To determine if this compound can act as a substrate or inhibitor of PMT and MPO.

Methodology:

  • Cloning and Expression: The genes encoding PMT and MPO from a relevant plant species (e.g., Nicotiana tabacum) are cloned into an expression vector (e.g., pET vectors for E. coli expression). The recombinant proteins are then expressed and purified using standard techniques like affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • PMT Assay:

    • The reaction mixture contains purified PMT, putrescine, and ¹⁴C-labeled S-adenosyl-L-methionine ([¹⁴C]SAM) in a suitable buffer.

    • To test for inhibition, varying concentrations of this compound are added to the reaction.

    • The reaction is incubated and then stopped. The product, [¹⁴C]N-methylputrescine, is separated from unreacted [¹⁴C]SAM by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by scintillation counting.

    • To test if this compound is a substrate, unlabeled SAM is used, and the reaction products are analyzed by LC-MS to detect the formation of N-benzyl-N,N'-dimethylputrescine.

  • MPO Assay:

    • The activity of MPO can be measured spectrophotometrically by monitoring the formation of a colored product from the oxidation of a chromogenic substrate coupled to the production of hydrogen peroxide.

    • Alternatively, the disappearance of the substrate (N-methylputrescine) or the appearance of the product (N-methyl-Δ¹-pyrrolinium cation, which can be trapped and derivatized) can be monitored by HPLC or GC-MS.

    • To assess the inhibitory effect of this compound, it is pre-incubated with the enzyme before the addition of N-methylputrescine.

Whole-Cell Feeding Studies

Objective: To determine if plant cell cultures can take up and metabolize this compound.

Methodology:

  • Establishment of Cell Cultures: Hairy root cultures or cell suspension cultures of a suitable plant species (e.g., Atropa belladonna) are established and maintained in appropriate media.

  • Feeding Experiment: A sterile-filtered solution of this compound is added to the culture medium.

  • Extraction and Analysis: After a defined incubation period, the cells and the medium are harvested separately.

  • Metabolite Extraction: The plant material is homogenized and extracted with a suitable solvent (e.g., methanol or an acidified aqueous-organic mixture). The medium can be directly analyzed or extracted.

  • LC-MS/MS Analysis: The extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound and any potential downstream metabolites, including novel benzylated alkaloids.

Data Presentation

As there is no experimental data available in the scientific literature on the role of this compound in plant alkaloid biosynthesis, a table of quantitative data cannot be provided. Should research be conducted using the protocols outlined above, the following tables could be used to structure the findings.

Table 1: Kinetic Parameters of PMT and MPO in the Presence of this compound.

EnzymeSubstrateInhibitorK_m (µM)V_max (µmol/mg/min)K_i (µM)Type of Inhibition
PMTPutrescineThis compound
MPON-MethylputrescineThis compound

Table 2: Metabolite Profile of Plant Cell Cultures Fed with this compound.

CompoundConcentration in Cells (µg/g FW)Concentration in Medium (µg/mL)
This compound
Putative Metabolite 1
Putative Metabolite 2

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the established biosynthetic pathways and a hypothetical experimental workflow.

Alkaloid_Biosynthesis cluster_0 Primary Metabolism cluster_1 Shared Pathway cluster_2 Nicotine Biosynthesis cluster_3 Tropane Alkaloid Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Arginine Arginine Arginine->Putrescine ADC N-Methylputrescine N-Methylputrescine Putrescine->N-Methylputrescine PMT (SAM -> SAH) N-Methyl-Delta1-pyrrolinium cation N-Methyl-Delta1-pyrrolinium cation N-Methylputrescine->N-Methyl-Delta1-pyrrolinium cation MPO Nicotine Nicotine N-Methyl-Delta1-pyrrolinium cation->Nicotine Tropinone Tropinone N-Methyl-Delta1-pyrrolinium cation->Tropinone Nicotinic Acid derivative Nicotinic Acid derivative Nicotinic Acid derivative->Nicotine Malonyl-CoA derivative Malonyl-CoA derivative Malonyl-CoA derivative->Tropinone Tropane Alkaloids Tropane Alkaloids Tropinone->Tropane Alkaloids

Caption: Biosynthetic pathway of nicotine and tropane alkaloids from putrescine.

Experimental_Workflow Start Start Synthesize this compound Synthesize this compound Start->Synthesize this compound In Vitro Enzyme Assays In Vitro Enzyme Assays Synthesize this compound->In Vitro Enzyme Assays Whole-Cell Feeding Studies Whole-Cell Feeding Studies Synthesize this compound->Whole-Cell Feeding Studies Inhibitor Inhibitor In Vitro Enzyme Assays->Inhibitor Yes Not an Inhibitor Not an Inhibitor In Vitro Enzyme Assays->Not an Inhibitor No End End Inhibitor->End Not an Inhibitor->End Metabolized Metabolized Whole-Cell Feeding Studies->Metabolized Yes Not Metabolized Not Metabolized Whole-Cell Feeding Studies->Not Metabolized No Isolate and Characterize Novel Analogs Isolate and Characterize Novel Analogs Metabolized->Isolate and Characterize Novel Analogs Not Metabolized->End Isolate and Characterize Novel Analogs->End

Caption: Hypothetical workflow for investigating this compound.

Conclusion

References

Methodological & Application

Synthesis of N-Benzyl-N-methylputrescine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-Benzyl-N-methylputrescine, a disubstituted diamine with potential applications in medicinal chemistry and drug development. The synthetic strategy presented is a two-step process commencing with the selective mono-N-benzylation of putrescine, followed by the N-methylation of the resulting N-benzylputrescine via reductive amination. This method is designed to be accessible for researchers with a foundational knowledge of organic synthesis. All quantitative data for reagents are summarized in tables, and the experimental workflow is visually represented.

Introduction

Polyamines and their derivatives are crucial molecules in various biological processes, making them attractive scaffolds for the development of therapeutic agents. This compound is a specific derivative whose synthesis is not widely documented. This protocol outlines a reliable and straightforward laboratory-scale synthesis. The first step involves the controlled reaction of putrescine with benzyl bromide to yield the monosubstituted intermediate, N-benzylputrescine. The subsequent step employs a selective reductive amination using formaldehyde and sodium triacetoxyborohydride to introduce the methyl group, yielding the final product.

Synthetic Pathway

Synthesis_Pathway Putrescine Putrescine NBenzylputrescine N-Benzylputrescine Putrescine->NBenzylputrescine Step 1: Benzylation BenzylBromide Benzyl Bromide Step1_Reagents Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) FinalProduct This compound NBenzylputrescine->FinalProduct Step 2: Reductive Amination Formaldehyde Formaldehyde ReducingAgent NaBH(OAc)3 Step2_Reagents Solvent (e.g., DCE)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Benzylputrescine

This protocol details the selective mono-N-benzylation of putrescine.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Putrescine88.15504.41 g
Benzyl Bromide171.04101.71 g (1.18 mL)
Potassium Carbonate138.21202.76 g
Acetonitrile41.05-100 mL
Dichloromethane84.93-As needed for extraction
Saturated NaCl (aq)--As needed for washing
Anhydrous MgSO₄120.37-As needed for drying
Silica Gel--For column chromatography
Eluent (DCM:MeOH:NH₄OH)--e.g., 90:9:1

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add putrescine (50 mmol, 4.41 g) and potassium carbonate (20 mmol, 2.76 g).

  • Add 100 mL of acetonitrile to the flask and stir the suspension.

  • Slowly add benzyl bromide (10 mmol, 1.71 g) dropwise to the stirring suspension at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a solvent system such as dichloromethane:methanol:ammonium hydroxide (e.g., 90:9:1) to isolate N-benzylputrescine.

Protocol 2: Synthesis of this compound

This protocol describes the N-methylation of N-benzylputrescine via reductive amination.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
N-Benzylputrescine178.2850.89 g
Formaldehyde (37% in H₂O)30.037.50.61 mL
Sodium Triacetoxyborohydride211.947.51.59 g
1,2-Dichloroethane (DCE)98.96-50 mL
Saturated NaHCO₃ (aq)--As needed for workup
Dichloromethane84.93-As needed for extraction
Anhydrous MgSO₄120.37-As needed for drying

Procedure:

  • In a 100 mL round-bottom flask, dissolve N-benzylputrescine (5 mmol, 0.89 g) in 50 mL of 1,2-dichloroethane.

  • Add formaldehyde (7.5 mmol, 0.61 mL of a 37% aqueous solution) to the solution.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (7.5 mmol, 1.59 g) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Synthesis of N-Benzylputrescine cluster_step2 Step 2: Synthesis of this compound S1_Start Combine Putrescine and K2CO3 in Acetonitrile S1_Add_BnBr Add Benzyl Bromide S1_Start->S1_Add_BnBr S1_React Stir at RT for 24h S1_Add_BnBr->S1_React S1_Filter Filter Reaction Mixture S1_React->S1_Filter S1_Concentrate Concentrate Filtrate S1_Filter->S1_Concentrate S1_Workup Aqueous Workup S1_Concentrate->S1_Workup S1_Purify Column Chromatography S1_Workup->S1_Purify S1_Product Isolated N-Benzylputrescine S1_Purify->S1_Product S2_Start Dissolve N-Benzylputrescine in DCE S1_Product->S2_Start Use in next step S2_Add_HCHO Add Formaldehyde S2_Start->S2_Add_HCHO S2_React1 Stir at RT for 1h S2_Add_HCHO->S2_React1 S2_Add_STAB Add NaBH(OAc)3 S2_React1->S2_Add_STAB S2_React2 Stir at RT for 24h S2_Add_STAB->S2_React2 S2_Quench Quench with NaHCO3 S2_React2->S2_Quench S2_Extract Extract with DCM S2_Quench->S2_Extract S2_Dry Dry and Concentrate S2_Extract->S2_Dry S2_Product This compound S2_Dry->S2_Product

Caption: A flowchart of the experimental workflow for the synthesis.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Note: As no specific characterization data for this compound was found in the cited literature, the expected spectral data should be predicted based on the structure.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Benzyl bromide is a lachrymator and should be handled with care.

  • Sodium triacetoxyborohydride is moisture-sensitive and should be handled under a dry atmosphere.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Application Notes: Analytical Methods for the Detection of N-Benzyl-N-methylputrescine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-N-methylputrescine is a diamine compound that serves as an intermediate in the biosynthesis of nicotine and tropane alkaloids.[1] Its detection and quantification are crucial for understanding these biosynthetic pathways and for potential applications in metabolic engineering and synthetic biology. This document provides detailed application notes and proposed protocols for the analytical detection of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As no standardized, published methods for this specific analyte are readily available, the following protocols are based on established methodologies for structurally similar compounds, such as benzylamines and putrescine derivatives.[2][3][4] These methods are intended to serve as a robust starting point for analytical development and will require validation for specific applications.

Analytical Techniques

Two primary chromatographic techniques are proposed for the analysis of this compound:

  • High-Performance Liquid Chromatography (HPLC): Ideal for the quantification and purity assessment of this compound in various matrices. Given the presence of a benzyl group, UV detection is a suitable approach.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the definitive identification of this compound through its mass fragmentation pattern. Due to the amine functional groups, derivatization may be necessary to improve volatility and chromatographic performance.[5]

High-Performance Liquid Chromatography (HPLC) Protocol (Proposed)

This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the separation and quantification of this compound.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions with the mobile phase to prepare calibration standards.

  • Sample Matrix (e.g., Plant Extract):

    • Homogenize the sample in a suitable solvent (e.g., methanol).

    • Centrifuge the homogenate to pellet solid debris.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.[2]

2. HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector Diode Array Detector (DAD)
Wavelength 254 nm

3. Data Analysis

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of this compound in the samples using the calibration curve.

Quantitative Data (Hypothetical - for illustrative purposes)

ParameterExpected Value
Retention Time (tR) ~ 8.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Recovery 95 - 105%
Precision (%RSD) < 2%

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Proposed)

This protocol describes a GC-MS method for the identification and quantification of this compound, incorporating a derivatization step to enhance analyte volatility.

1. Sample Preparation and Derivatization

  • Extraction from Matrix:

    • Homogenize the sample in a suitable buffer.

    • Perform a liquid-liquid extraction using a solvent such as ethyl acetate.

    • Evaporate the organic layer to dryness under a stream of nitrogen.[5]

  • Derivatization:

    • To the dried extract, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA) and 50 µL of pyridine.[5]

    • Incubate at 60°C for 30 minutes to form the corresponding derivatives.

2. GC-MS Instrumentation and Conditions

ParameterRecommended Setting
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[4]
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

3. Predicted Mass Spectral Fragmentation

The electron ionization (EI) mass spectrum of the underivatized this compound is expected to be dominated by alpha-cleavage, a common fragmentation pathway for amines.[6] The primary fragmentation is predicted to involve the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion.

  • Molecular Ion (M⁺): m/z 192

  • Base Peak: m/z 91 (Tropylium ion, [C₇H₇]⁺)

  • Other Key Fragments:

    • m/z 106 ([C₇H₇-NH-CH₃]⁺)

    • m/z 86 ([H₂N-(CH₂)₄-NH-CH₃]⁺)

    • m/z 58 ([CH₃-NH-(CH₂)₂]⁺)

Quantitative Data (Hypothetical - for illustrative purposes)

ParameterExpected Value
Linearity (R²) > 0.998
Limit of Detection (LOD) ~ 10 ng/mL
Limit of Quantification (LOQ) ~ 30 ng/mL
Recovery 90 - 110%
Precision (%RSD) < 5%

Visualizations

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological or Synthetic Sample Homogenization Homogenization in Solvent Sample->Homogenization Extraction Liquid-Liquid Extraction (for complex matrices) Homogenization->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Derivatization Derivatization (for GC-MS) Filtration->Derivatization HPLC HPLC Analysis Filtration->HPLC GCMS GC-MS Analysis Derivatization->GCMS Identification Peak Identification (Retention Time / Mass Spectrum) HPLC->Identification GCMS->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for this compound analysis.

G Simplified Biosynthetic Pathway Involving this compound Putrescine Putrescine N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine Methylation N_Benzyl_N_methylputrescine This compound N_Methylputrescine->N_Benzyl_N_methylputrescine Benzylation Downstream_Alkaloids Nicotine / Tropane Alkaloids N_Benzyl_N_methylputrescine->Downstream_Alkaloids Further enzymatic steps

References

Application Note: Quantitative Analysis of N-Benzyl-N-methylputrescine in Biological Samples by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-N-methylputrescine is a polyamine derivative of interest in various fields of biomedical research and drug development. Accurate and sensitive quantification of this analyte in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described method is intended as a robust starting point for researchers to develop and validate a quantitative assay in their own laboratory settings. The protocols provided are based on established methodologies for the analysis of related polyamines and N-benzyl compounds.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a general method for the extraction of this compound from plasma or serum samples by protein precipitation, a common and effective technique for removing high-abundance proteins.[1]

Materials:

  • Biological matrix (e.g., human plasma, serum)

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally related compound)

  • Acetonitrile (HPLC grade), ice-cold

  • 0.1% Formic acid in water (v/v)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Thaw biological samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (or standard, quality control sample).

  • Add 10 µL of the internal standard working solution.

  • To precipitate proteins, add 150 µL of ice-cold acetonitrile.[1] The 3:1 ratio of organic solvent to sample is crucial for efficient protein removal.[1]

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for HPLC-MS analysis.

HPLC-MS Method

The following HPLC-MS parameters are proposed as a starting point and should be optimized for the specific instrumentation used.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-9 min: 5% B
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Analysis Mode Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound. These values are illustrative and must be experimentally determined during method validation.

Table 1: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound[To be determined][To be determined]100[To be optimized]
Internal Standard[To be determined][To be determined]100[To be optimized]

Table 2: Typical Method Performance Characteristics (to be determined during validation)

ParameterExpected Range
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1-10 ng/mL
Accuracy (% bias) Within ±15%
Precision (% RSD) < 15%
Recovery 85-115%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-MS analysis of this compound in biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation with Acetonitrile Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer HPLC HPLC Separation (C18 Column) Supernatant_Transfer->HPLC MS MS/MS Detection (ESI+) HPLC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.
Proposed Metabolic Pathway

While the specific metabolic fate of this compound is not well-documented, a putative metabolic pathway can be proposed based on known biotransformations of related compounds. Key reactions may include N-dealkylation and oxidation.

G cluster_pathways Putative Metabolic Pathways Parent This compound N_demethylation N-Demethylation Parent->N_demethylation CYP450 N_debenzylation N-Debenzylation Parent->N_debenzylation CYP450 Oxidation Oxidation Parent->Oxidation CYP450 / FMO Metabolite1 N-Benzylputrescine N_demethylation->Metabolite1 Metabolite2 N-Methylputrescine N_debenzylation->Metabolite2 Metabolite3 Oxidized Metabolite Oxidation->Metabolite3

Caption: Proposed metabolic pathways for this compound.

Conclusion

This application note provides a comprehensive, though theoretical, framework for the quantitative analysis of this compound in biological samples using HPLC-MS. The detailed protocols for sample preparation and the proposed starting conditions for HPLC-MS analysis offer a solid foundation for method development. The provided tables and diagrams serve to clearly present the expected data and experimental logic. Researchers are encouraged to use this document as a guide and to perform thorough method validation to ensure the accuracy, precision, and robustness of their results.

References

Application Notes and Protocols for N-Benzyl-N-methylputrescine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-N-methylputrescine is a synthetic derivative of putrescine, a naturally occurring polyamine essential for cell growth, differentiation, and proliferation. Polyamines are tightly regulated within cells, and their dysregulation is frequently observed in cancer, making the polyamine metabolic pathway a key target for therapeutic intervention. N-substituted polyamine analogs, such as this compound, are designed to interfere with polyamine homeostasis. These analogs can compete with natural polyamines for cellular uptake through the polyamine transport system and may inhibit key enzymes in the polyamine biosynthesis pathway, such as ornithine decarboxylase (ODC). The introduction of benzyl and methyl groups to the putrescine backbone is hypothesized to enhance cellular uptake and alter the molecule's interaction with metabolic enzymes, leading to cytotoxic and anti-proliferative effects in cancer cells.

These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments to investigate its potential as an anti-cancer agent. Detailed protocols for assessing its effects on cell viability, apoptosis, cell cycle progression, and intracellular polyamine levels are provided.

Mechanism of Action

This compound is anticipated to exert its cellular effects primarily by disrupting polyamine homeostasis. The proposed mechanism involves two main strategies:

  • Competition for Cellular Uptake: The structural similarity to putrescine allows this compound to be recognized and transported into the cell by the polyamine transport system (PTS). This competitive uptake reduces the intracellular pool of natural polyamines.

  • Inhibition of Polyamine Biosynthesis: N-substituted polyamine analogs have been shown to inhibit ornithine decarboxylase (ODC), the first and rate-limiting enzyme in polyamine biosynthesis. By inhibiting ODC, this compound can further deplete the cell of putrescine and its downstream products, spermidine and spermine.

The depletion of intracellular polyamines is expected to lead to a cascade of downstream effects, including the induction of cell cycle arrest, inhibition of proliferation, and ultimately, apoptosis.

NBMP N-Benzyl-N- methylputrescine PTS Polyamine Transport System NBMP->PTS Competes with natural polyamines ODC Ornithine Decarboxylase (ODC) NBMP->ODC Inhibits Putrescine Putrescine PTS->Putrescine Natural Uptake Ornithine Ornithine Ornithine->ODC Biosynthesis ODC->Putrescine Biosynthesis Spermidine_Spermine Spermidine & Spermine Putrescine->Spermidine_Spermine CellGrowth Cell Growth & Proliferation Spermidine_Spermine->CellGrowth Apoptosis Apoptosis CellGrowth->Apoptosis Inhibition leads to CellCycleArrest Cell Cycle Arrest CellGrowth->CellCycleArrest Inhibition leads to

Figure 1: Proposed mechanism of action for this compound.

Data Presentation

The following tables summarize expected quantitative data from key experiments based on studies of structurally related polyamine analogs. These should be considered as illustrative examples.

Table 1: Expected Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 72h
MCF-7Breast Adenocarcinoma15 ± 2.5
PC-3Prostate Adenocarcinoma10 ± 1.8
HeLaCervical Adenocarcinoma25 ± 3.1
A549Lung Carcinoma30 ± 4.2

Table 2: Expected Apoptotic Effect of this compound on MCF-7 Cells (48h Treatment)

Treatment Concentration (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Control)3.2 ± 0.51.5 ± 0.3
1015.8 ± 2.15.4 ± 0.8
2535.2 ± 4.512.1 ± 1.5
5050.1 ± 6.225.7 ± 3.3

Table 3: Expected Effect of this compound on Cell Cycle Distribution in PC-3 Cells (24h Treatment)

Treatment Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.3 ± 3.828.1 ± 2.516.6 ± 1.9
1068.9 ± 4.218.5 ± 2.112.6 ± 1.5
2575.4 ± 5.112.3 ± 1.812.3 ± 1.7
5080.1 ± 5.58.7 ± 1.211.2 ± 1.4

Table 4: Expected Intracellular Polyamine Levels in MCF-7 Cells after 24h Treatment with 25 µM this compound

PolyamineControl (pmol/10⁶ cells)Treated (pmol/10⁶ cells)% Change
Putrescine150 ± 2045 ± 8-70%
Spermidine850 ± 95380 ± 50-55%
Spermine1200 ± 150720 ± 90-40%

Experimental Protocols

Start Start: Treat Cells with This compound Viability Cell Viability Assay (MTT) Start->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Start->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Start->CellCycle Polyamines Intracellular Polyamine Analysis (HPLC) Start->Polyamines DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Polyamines->DataAnalysis

Figure 2: General experimental workflow for characterizing this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of the compound on cell cycle phase distribution.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • 70% ethanol (ice-cold)

  • PBS

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).

  • Cell Harvesting: Harvest cells by trypsinization.

  • Washing: Wash cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Protocol 4: Analysis of Intracellular Polyamines by HPLC

This protocol measures the levels of putrescine, spermidine, and spermine within the cells.

Materials:

  • Perchloric acid (PCA), e.g., 0.2 M

  • Dansyl chloride solution

  • Saturated sodium carbonate solution

  • Toluene

  • Polyamine standards (putrescine, spermidine, spermine)

  • HPLC system with a fluorescence detector and a reverse-phase C18 column

Procedure:

  • Cell Harvesting and Lysis: After treatment, harvest a known number of cells (e.g., 1-5 x 10⁶). Wash with PBS and lyse the cell pellet by adding ice-cold PCA.

  • Deproteinization: Vortex the lysate and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to precipitate proteins.

  • Derivatization: Transfer the supernatant to a new tube. Add saturated sodium carbonate solution and dansyl chloride solution. Incubate in the dark at room temperature (e.g., for 1 hour) or at a higher temperature for a shorter time.

  • Extraction: Extract the dansylated polyamines with toluene.

  • Analysis: Evaporate the toluene layer to dryness and reconstitute the residue in the mobile phase. Inject an aliquot into the HPLC system.

  • Quantification: Identify and quantify the polyamines by comparing the retention times and peak areas with those of the polyamine standards.

Disclaimer

The provided protocols and expected data are for guidance and illustrative purposes. Researchers should optimize these protocols for their specific cell lines and experimental conditions. This compound is a research chemical and should be handled with appropriate safety precautions.

Application Notes and Protocols: N-Benzyl-N-methylputrescine as a Potential Inhibitor of Polyamine Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific quantitative data on the inhibitory activity of N-Benzyl-N-methylputrescine against polyamine oxidase (PAO) and spermine oxidase (SMOX) is not available. The following application notes and protocols are based on established methodologies for evaluating known polyamine oxidase inhibitors and provide a framework for the investigation of this compound.

Introduction to Polyamine Oxidase and Its Inhibition

Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1][2] The intracellular concentration of polyamines is tightly regulated through a balance of biosynthesis, catabolism, and transport. Polyamine catabolism is primarily mediated by two flavin-dependent enzymes: spermine oxidase (SMOX) and N1-acetylpolyamine oxidase (PAOX).[3]

  • Spermine Oxidase (SMOX): Directly converts spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal.[4][5] The latter can spontaneously cyclize to acrolein, a highly reactive and toxic aldehyde.[4][5]

  • N1-acetylpolyamine Oxidase (PAOX): Oxidizes N1-acetylspermine and N1-acetylspermidine to spermidine and putrescine, respectively, also generating H₂O₂.[3]

Dysregulation of polyamine metabolism and the subsequent overproduction of reactive oxygen species (ROS) and aldehydes by SMOX and PAOX have been implicated in various pathological conditions, including cancer and inflammatory diseases.[4][6] Therefore, the inhibition of these enzymes presents a promising therapeutic strategy.

This compound is a synthetic polyamine analog. While its specific biological activities are not extensively documented in publicly available literature, its structural similarity to polyamines suggests it may interact with polyamine-metabolizing enzymes. This document provides the necessary protocols to investigate its potential as a polyamine oxidase inhibitor.

Polyamine Catabolism Pathway

The following diagram illustrates the key enzymatic steps in the polyamine catabolic pathway, highlighting the central role of SMOX and PAOX.

Polyamine_Catabolism Polyamine Catabolism Pathway Spermine Spermine SMOX SMOX Spermine->SMOX SSAT SSAT Spermine->SSAT Spermidine Spermidine Spermidine->SSAT Putrescine Putrescine N1_Acetylspermine N1-Acetylspermine PAOX PAOX N1_Acetylspermine->PAOX N1_Acetylspermidine N1-Acetylspermidine N1_Acetylspermidine->PAOX SMOX->Spermidine H₂O₂, 3-aminopropanal PAOX->Spermidine H₂O₂ PAOX->Putrescine H₂O₂ SSAT->N1_Acetylspermine SSAT->N1_Acetylspermidine Inhibitor N-Benzyl-N- methylputrescine (Hypothetical) Inhibitor->SMOX Inhibitor->PAOX

Caption: Polyamine catabolism pathway highlighting SMOX and PAOX.

Quantitative Data of Known Polyamine Oxidase Inhibitors

To provide a benchmark for evaluating this compound, the following table summarizes the inhibitory activities of well-characterized PAO inhibitors against SMOX and PAOX.

InhibitorTarget Enzyme(s)IC₅₀ / Kᵢ (µM)Notes
MDL 72527 SMOX & PAOXSMOX: 89.7 (IC₅₀) PAOX: 20 (Kᵢ)A well-known irreversible inhibitor, often used as a positive control.[3][7]
Chlorhexidine SMOX & PAOXSMOX: 0.55 (Kᵢ) PAOX: 0.10 (Kᵢ)A potent competitive inhibitor of both enzymes.[6]
N⁵-(2-([1,1'-biphenyl]-4-yloxy)benzyl)-1H-1,2,4-triazole-3,5-diamine SMOX selectiveSMOX: 25 (IC₅₀) PAOX: >200 (IC₅₀)A selective inhibitor of SMOX over PAOX.[8]
1,12-Diaminododecane PAOX selectiveSpecific inhibitor of murine PAO.Demonstrates selectivity for PAOX over SMOX.[9]
N¹-nonyl-1,4-diaminobutane (C9-4) PAOX selectivePAOX: 2.6 (IC₅₀) SMOX: 88 (IC₅₀)A putrescine derivative with selectivity for PAOX.[5]

Experimental Protocols

The following protocols describe how to determine the inhibitory activity of a test compound, such as this compound, against polyamine oxidases.

Protocol 1: In Vitro Polyamine Oxidase Inhibition Assay

This protocol is a generalized method to measure the production of hydrogen peroxide, a product of the PAO reaction, using a horseradish peroxidase (HRP)-coupled fluorometric assay.

Materials:

  • Recombinant human SMOX and PAOX enzymes

  • This compound (or other test inhibitor)

  • Spermine (for SMOX assay)

  • N¹-acetylspermine (for PAOX assay)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or similar H₂O₂-detecting fluorogenic substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader

Experimental Workflow:

Inhibition_Assay_Workflow In Vitro PAO Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Solution (SMOX or PAOX) Add_Components Add to 96-well plate: 1. Buffer 2. Inhibitor 3. Enzyme 4. Detection Reagent Prep_Enzyme->Add_Components Prep_Inhibitor Prepare Serial Dilutions of this compound Prep_Inhibitor->Add_Components Prep_Substrate Prepare Substrate Solution (Spermine or N1-Acetylspermine) Add_Substrate Initiate reaction by adding substrate Prep_Substrate->Add_Substrate Prep_Reagent Prepare Detection Reagent (HRP + Amplex Red) Prep_Reagent->Add_Components Pre_Incubate Pre-incubate mixture Add_Components->Pre_Incubate Pre_Incubate->Add_Substrate Measure Measure fluorescence kinetically Add_Substrate->Measure Calculate_Rate Calculate reaction rates Measure->Calculate_Rate Calculate_Inhibition Determine % Inhibition Calculate_Rate->Calculate_Inhibition Plot_Curve Plot dose-response curve Calculate_Inhibition->Plot_Curve Determine_IC50 Calculate IC₅₀ value Plot_Curve->Determine_IC50

Caption: Workflow for in vitro polyamine oxidase inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound, substrates (spermine, N¹-acetylspermine), and a known inhibitor (e.g., MDL 72527) in an appropriate solvent (e.g., water or DMSO).

    • Prepare a working solution of HRP and Amplex® Red in the reaction buffer.

    • Prepare working solutions of recombinant SMOX or PAOX in the reaction buffer.

  • Assay Setup (in a 96-well plate):

    • To each well, add the reaction buffer.

    • Add serial dilutions of this compound or the control inhibitor. Include a vehicle control (solvent only).

    • Add the detection reagent (HRP and Amplex® Red).

    • Add the enzyme solution (SMOX or PAOX).

    • Include control wells:

      • No enzyme control (to measure background fluorescence).

      • No inhibitor control (to measure 100% enzyme activity).

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the appropriate substrate (spermine for SMOX, N¹-acetylspermine for PAOX).

    • Immediately begin kinetic measurement of fluorescence using a microplate reader (e.g., excitation 530-560 nm, emission 590 nm). Record readings every 1-2 minutes for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

Protocol 2: Cell-Based Assay for Polyamine Oxidase Activity

This protocol assesses the effect of this compound on intracellular polyamine levels, which can indicate inhibition of polyamine catabolism.

Materials:

  • Cell line of interest (e.g., a cancer cell line known to have active polyamine metabolism)

  • Cell culture medium and supplements

  • This compound

  • MDL 72527 (as a positive control)

  • Reagents for cell lysis

  • Reagents and instrumentation for polyamine analysis (e.g., HPLC with pre-column derivatization)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or MDL 72527 for a specified time (e.g., 24-48 hours). Include an untreated control.

  • Cell Lysis and Sample Preparation:

    • Harvest the cells and wash with PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., perchloric acid precipitation followed by neutralization).

    • Centrifuge to remove cell debris and collect the supernatant containing the polyamines.

  • Polyamine Quantification:

    • Derivatize the polyamines in the supernatant with a fluorescent tag (e.g., dansyl chloride or o-phthalaldehyde).

    • Separate and quantify the derivatized polyamines (putrescine, spermidine, spermine, and N¹-acetylated polyamines) using reverse-phase HPLC with a fluorescence detector.

  • Data Analysis:

    • Determine the intracellular concentrations of each polyamine.

    • Compare the polyamine levels in treated cells to those in untreated cells. Inhibition of PAOX would be expected to lead to an accumulation of N¹-acetylated polyamines and a decrease in putrescine and spermidine.[10] Inhibition of SMOX would lead to an accumulation of spermine.

Logical Framework for Inhibitor Characterization

The following diagram outlines the logical progression from initial screening to detailed characterization of a potential polyamine oxidase inhibitor.

Inhibitor_Characterization_Logic Logical Framework for Inhibitor Characterization Start Hypothesized Inhibitor (this compound) In_Vitro_Screening In Vitro Enzyme Assay (Protocol 1) Start->In_Vitro_Screening Determine_IC50 Determine IC₅₀ for SMOX and PAOX In_Vitro_Screening->Determine_IC50 Selectivity_Assessment Assess Selectivity (SMOX vs. PAOX) Determine_IC50->Selectivity_Assessment Mechanism_Study Kinetic Studies (e.g., Michaelis-Menten) Selectivity_Assessment->Mechanism_Study Cell_Based_Assay Cell-Based Assay (Protocol 2) Selectivity_Assessment->Cell_Based_Assay Determine_Mechanism Determine Mechanism of Inhibition (Competitive, Non-competitive, etc.) Mechanism_Study->Determine_Mechanism Conclusion Characterize as a PAO Inhibitor Determine_Mechanism->Conclusion Cellular_Effects Measure Changes in Intracellular Polyamines Cell_Based_Assay->Cellular_Effects Downstream_Analysis Analyze Downstream Effects (Cell Viability, Apoptosis, ROS) Cellular_Effects->Downstream_Analysis Downstream_Analysis->Conclusion

Caption: Logical workflow for characterizing a novel PAO inhibitor.

Conclusion

While direct evidence for the inhibition of polyamine oxidase by this compound is currently lacking in the scientific literature, its structure warrants investigation. The protocols and data provided in these application notes offer a comprehensive framework for researchers to systematically evaluate its potential as a SMOX and/or PAOX inhibitor. Such studies will be crucial in determining its biological activity and potential therapeutic relevance.

References

Application Notes and Protocols for Studying the Effects of N-Benzyl-N-methylputrescine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-N-methylputrescine is a chemical compound with limited currently available data regarding its specific biological effects. Its structural similarity to other biologically active N-benzyl and polyamine compounds suggests potential for a range of cellular activities. These application notes provide a comprehensive experimental framework for the initial characterization and detailed investigation of the effects of this compound on biological systems. The protocols outlined below are designed to be a starting point for researchers, offering a logical progression from broad screening assays to more specific mechanistic studies.

Initial Characterization and Screening

The first phase of investigation should focus on determining the general cytotoxic or cytostatic effects of this compound across a variety of cell lines. This will help in identifying sensitive cell types and establishing a working concentration range for subsequent, more detailed experiments.

Table 1: Initial Screening Data for this compound
Cell LineCell TypeAssayEndpointIncubation Time (hrs)IC50 / EC50 (µM)Observations
HEK293Human Embryonic KidneyMTTCell Viability24, 48, 72
HeLaHuman Cervical CancerMTTCell Viability24, 48, 72
A549Human Lung CarcinomaMTTCell Viability24, 48, 72
SH-SY5YHuman NeuroblastomaMTTCell Viability24, 48, 72
PC-3Human Prostate CancerMTTCell Viability24, 48, 72
Protocol 1: MTT Cell Viability Assay

This protocol is designed to assess the effect of this compound on cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Mechanistic Elucidation

Should the initial screening reveal significant effects on cell viability, the next logical step is to investigate the underlying mechanism. This involves determining whether the compound induces apoptosis (programmed cell death) or necrosis, and its effect on the cell cycle.

Table 2: Mechanistic Study Data for this compound
Cell LineAssayParameter MeasuredTreatment Concentration (µM)Incubation Time (hrs)Result
Selected Cell Line 1Annexin V/PI StainingApoptosis/NecrosisIC50, 2x IC5024, 48
Selected Cell Line 1Caspase-3/7 ActivityApoptosis ExecutionIC50, 2x IC5012, 24, 48
Selected Cell Line 1Cell Cycle Analysis (PI Staining)DNA ContentIC50, 2x IC5024
Selected Cell Line 2Annexin V/PI StainingApoptosis/NecrosisIC50, 2x IC5024, 48
Selected Cell Line 2Caspase-3/7 ActivityApoptosis ExecutionIC50, 2x IC5012, 24, 48
Selected Cell Line 2Cell Cycle Analysis (PI Staining)DNA ContentIC50, 2x IC5024
Protocol 2: Annexin V/PI Apoptosis Assay

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Selected cell lines

  • 6-well plates

  • This compound

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Selected cell lines

  • 6-well plates

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

Signaling Pathway Investigation

Based on the results of the mechanistic studies and the structural features of this compound (its relation to polyamines and potential as an alkaloid precursor), further investigation into specific signaling pathways is warranted. Given that N-benzyl-N-methyl-dodecan-1-amine has been shown to induce cell cycle arrest, investigating key cell cycle regulators is a logical next step. Furthermore, as an intermediate in alkaloid biosynthesis, its interaction with acetylcholine receptors could be explored.

Table 3: Signaling Pathway Analysis Data
Target PathwayProtein AnalyzedMethodCell LineTreatmentResult (e.g., Fold Change)
Cell Cycle ControlCyclin D1, CDK4/6, p21, p27Western BlotSelected Cell LineIC50 of Compound
ApoptosisBcl-2, Bax, Cleaved Caspase-3Western BlotSelected Cell LineIC50 of Compound
Acetylcholine Receptor Signalingp-ERK, p-AktWestern BlotNeuronal Cell LineVarious Concentrations
Intracellular CalciumFluo-4 AM AssayNeuronal Cell LineVarious Concentrations
Protocol 4: Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

Materials:

  • Primary antibodies against target proteins (e.g., Cyclin D1, p21, Bcl-2, Bax, Cleaved Caspase-3)

  • Secondary antibodies (HRP-conjugated)

  • Protein lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing Experimental Design and Potential Pathways

The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be affected by this compound.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Elucidation cluster_pathway Phase 3: Signaling Pathway Investigation start Start: this compound cell_viability Cell Viability Assays (MTT) (Multiple Cell Lines) start->cell_viability receptor_binding Receptor Binding/Functional Assays (e.g., Acetylcholine Receptors) start->receptor_binding Hypothesis-driven apoptosis_assay Apoptosis vs. Necrosis (Annexin V/PI) cell_viability->apoptosis_assay If cytotoxic cell_cycle_analysis Cell Cycle Analysis (PI Staining) cell_viability->cell_cycle_analysis If cytostatic caspase_assay Caspase Activity Assay apoptosis_assay->caspase_assay western_blot Western Blot Analysis (Cell Cycle & Apoptosis Proteins) apoptosis_assay->western_blot cell_cycle_analysis->western_blot

Caption: Experimental workflow for this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Hypothetical Receptor (e.g., nAChR/mAChR) pi3k PI3K receptor->pi3k erk ERK receptor->erk akt Akt pi3k->akt p21 p21 akt->p21 bcl2 Bcl-2 akt->bcl2 cyclinD1 Cyclin D1 erk->cyclinD1 cdk46 CDK4/6 cyclinD1->cdk46 cdk46->p21 bax Bax bcl2->bax compound N-Benzyl-N- methylputrescine compound->receptor Binds/Activates?

Caption: Hypothetical signaling pathways affected by the compound.

Application Notes: In Vitro Assays for Testing N-Benzyl-N-methylputrescine Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Benzyl-N-methylputrescine is a synthetic polyamine analogue. Given its structural similarity to putrescine, a key precursor in the polyamine biosynthesis pathway, it is hypothesized to act as a competitive inhibitor of the enzymes responsible for polyamine production. Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations essential for cell growth, proliferation, and differentiation.[1] Their intracellular concentrations are tightly regulated, and dysregulation of the polyamine pathway is frequently associated with pathological conditions, particularly cancer, where elevated polyamine levels are required to sustain rapid cell division.[2][3]

The primary enzymes in this pathway—Ornithine Decarboxylase (ODC), Spermidine Synthase (SPDS), and Spermine Synthase (SPMS)—are therefore attractive targets for the development of chemotherapeutic agents.[2][4] These application notes provide a comprehensive suite of in vitro assays to determine the biological activity of this compound, focusing on its potential to inhibit key polyamine synthesis enzymes and its subsequent effects on cancer cell lines. The protocols are designed for researchers in drug development and cell biology to systematically evaluate the compound's mechanism of action and therapeutic potential.

Polyamine Biosynthesis Pathway

The diagram below illustrates the core enzymatic steps in the mammalian polyamine biosynthesis pathway. This compound is predicted to interfere with one or more of these key enzymes: Ornithine Decarboxylase (ODC), Spermidine Synthase (SPDS), or Spermine Synthase (SPMS).

Polyamine_Pathway cluster_main Polyamine Biosynthesis Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC CO₂ Putrescine Putrescine SPDS Spermidine Synthase (SPDS) Putrescine->SPDS Spermidine Spermidine SPMS Spermine Synthase (SPMS) Spermidine->SPMS Spermine Spermine AdoMet S-adenosylmethionine (AdoMet) AdoMetDC AdoMet Decarboxylase (AdoMetDC) AdoMet->AdoMetDC CO₂ dcAdoMet Decarboxylated AdoMet (dcAdoMet) dcAdoMet->SPDS dcAdoMet->SPMS ODC->Putrescine AdoMetDC->dcAdoMet SPDS->Spermidine SPMS->Spermine Inhibitor Potential Target: This compound Inhibitor->ODC Inhibitor->SPDS Inhibitor->SPMS

Caption: The mammalian polyamine biosynthesis pathway and potential targets for this compound.

Recommended Experimental Workflow

A systematic approach is essential for characterizing the activity of this compound. The workflow should begin with direct enzymatic assays to identify specific molecular targets and determine inhibitory potency. Positive hits should then be validated in cell-based models to assess the compound's physiological impact on cell proliferation, cell cycle progression, and apoptosis.

Experimental_Workflow cluster_1 Phase 1: Enzymatic Assays cluster_2 Phase 2: Cell-Based Assays cluster_3 Phase 3: Data Analysis & Conclusion start Start: Compound (this compound) enz_assay Enzyme Inhibition Assays (ODC, SPDS, SPMS) start->enz_assay ic50_det Determine IC₅₀ Values enz_assay->ic50_det cytotoxicity Cell Proliferation Assay (e.g., MTT) ic50_det->cytotoxicity Proceed with active compound cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis analysis Correlate Enzymatic Inhibition with Cellular Effects apoptosis->analysis conclusion Elucidate Mechanism of Action analysis->conclusion

Caption: Recommended workflow for assessing this compound activity.

Section 1: Enzymatic Assays for Target Identification

The initial step is to determine if this compound directly inhibits the key enzymes of the polyamine biosynthesis pathway.

Protocol 1.1: Ornithine Decarboxylase (ODC) Inhibitor Screening Assay (Colorimetric)

This assay measures ODC activity by quantifying the production of putrescine. The putrescine is then oxidized, generating hydrogen peroxide (H₂O₂), which is detected using a colorimetric probe.[2][5]

Materials:

  • Recombinant human ODC1 enzyme

  • ODC1 Assay Buffer

  • ODC1 Cofactor (Pyridoxal 5'-phosphate)

  • L-Ornithine (Substrate)

  • Amine Oxidase

  • Colorimetric Probe (e.g., Horseradish Peroxidase and a suitable substrate like TMB)

  • This compound and control inhibitor (e.g., DFMO)

  • 96-well UV-transparent microplate

  • Microplate reader

Methodology:

  • Compound Preparation: Prepare a 10X stock solution of this compound in ODC1 Assay Buffer. Create a serial dilution to test a range of concentrations.

  • Enzyme Preparation: Prepare an ODC1 enzyme solution by diluting the recombinant enzyme in ODC1 Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Sample Wells: 10 µL of diluted test compound.

    • Inhibitor Control Wells: 10 µL of a known ODC inhibitor (e.g., DFMO).

    • Enzyme Control Wells: 10 µL of ODC1 Assay Buffer.

  • Add 40 µL of the prepared ODC1 enzyme solution to the Sample, Inhibitor Control, and Enzyme Control wells.

  • Incubate the plate for 5 minutes at 37°C to allow the compound to interact with the enzyme.

  • Reaction Initiation: Prepare a Reaction Mix containing L-Ornithine, Amine Oxidase, the colorimetric probe, and HRP in ODC1 Assay Buffer. Add 50 µL of this mix to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance (e.g., at 340 nm for a specific kit or other relevant wavelength) in a microplate reader in kinetic mode at 37°C for 20-30 minutes, taking readings every 30 seconds.[6]

  • Data Analysis:

    • Calculate the rate of reaction (ΔOD/min) from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration of this compound compared to the Enzyme Control.

    • Plot percent inhibition versus compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 1.2: Spermidine/Spermine Synthase Activity Assay (Fluorescence-Based)

This protocol measures the activity of spermidine synthase (SPDS) or spermine synthase (SPMS) by detecting the polyamine product (spermidine or spermine) using a fluorescent derivatizing agent.[7]

Materials:

  • Recombinant human SPDS or SPMS enzyme

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • Substrates: Putrescine (for SPDS) or Spermidine (for SPMS)

  • Co-substrate: Decarboxylated S-adenosylmethionine (dcSAM)

  • This compound

  • Reaction Stop Solution (e.g., perchloric acid)

  • Derivatizing agent: 1,2-diamino-4,5-dimethoxybenzene (DDB) or similar

  • 96-well black microplate

  • Fluorescence microplate reader

Methodology:

  • Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture containing Assay Buffer, the appropriate substrate (putrescine or spermidine), dcSAM, and varying concentrations of this compound.

  • Reaction Initiation: Add the recombinant enzyme (SPDS or SPMS) to each tube to start the reaction. Include a "no enzyme" control.

  • Incubation: Incubate the reactions at 37°C for a set period (e.g., 60 minutes) where product formation is linear.[8]

  • Reaction Termination: Stop the reaction by adding the Stop Solution.

  • Derivatization: Transfer an aliquot of the terminated reaction to a 96-well black plate. Add the fluorescent derivatizing agent and incubate as required for the reaction to complete (e.g., 60 minutes at 37°C).[7]

  • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 364/425 nm for DDB).[7]

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control.

    • Calculate the percent inhibition at each concentration of this compound relative to the control reaction (no inhibitor).

    • Determine the IC₅₀ value by plotting percent inhibition against compound concentration.

Data Presentation: Enzymatic Inhibition

Summarize the results from the enzymatic assays in a clear, tabular format.

CompoundTarget EnzymeAssay TypeIC₅₀ (µM) [95% CI]
This compoundODCColorimetricValue
This compoundSPDSFluorescenceValue
This compoundSPMSFluorescenceValue
DFMO (Control)ODCColorimetricValue

Section 2: Cell-Based Assays for Physiological Effects

Following the identification of an enzymatic target, these assays evaluate the downstream effects of this compound on cancer cell lines known to be dependent on the polyamine pathway (e.g., colon, breast, lung cancer cell lines).

Protocol 2.1: Cell Proliferation and Cytotoxicity (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][]

Materials:

  • Selected cancer cell line (e.g., HT-29, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability.

    • Plot percent viability versus compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity.

Protocol 2.2: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment, which can indicate a cytostatic effect.[11] Polyamine depletion is often associated with G1 arrest.[12]

Materials:

  • Selected cancer cell line

  • Complete culture medium

  • This compound (at IC₅₀ and sub-IC₅₀ concentrations)

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Methodology:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach ~60% confluency, treat them with this compound (e.g., at 0.5x, 1x, and 2x the determined IC₅₀) and a vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant, wash the cell pellet with PBS, and resuspend in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 2.3: Apoptosis Induction Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][13]

Materials:

  • Selected cancer cell line

  • This compound (at IC₅₀ concentration)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Methodology:

  • Cell Treatment: Seed and treat cells in 6-well plates as described in the cell cycle protocol for 24-48 hours.

  • Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant.

Data Presentation: Cell-Based Assay Results

Summarize the quantitative data from the cell-based assays in structured tables.

Table 2.1: Cytotoxicity of this compound

Cell Line Treatment Duration (h) IC₅₀ (µM) [95% CI]
HT-29 72 Value

| A549 | 72 | Value |

Table 2.2: Effect on Cell Cycle Distribution

Treatment (24h) % G0/G1 % S % G2/M
Vehicle Control Value Value Value

| this compound (IC₅₀) | Value | Value | Value |

Table 2.3: Induction of Apoptosis

Treatment (48h) % Viable Cells % Early Apoptotic % Late Apoptotic/Necrotic
Vehicle Control Value Value Value

| this compound (IC₅₀) | Value | Value | Value |

References

Application Notes and Protocols for the Solid-Phase Synthesis of N-Substituted Glycine Oligomers (Peptoids)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-substituted glycine oligomers, commonly known as peptoids, are a class of peptidomimetics that have garnered significant attention in drug discovery and materials science.[1] Their unique structure, where the side chain is attached to the backbone nitrogen atom rather than the α-carbon, confers remarkable resistance to proteolytic degradation, a significant advantage over natural peptides.[1] The solid-phase synthesis of peptoids is straightforward and modular, allowing for the incorporation of a diverse range of side chains. This versatility has led to their application as antimicrobial agents, anticancer therapeutics, and tools for studying protein-protein interactions.[2]

These application notes provide detailed protocols for the manual and automated solid-phase synthesis of N-substituted glycine oligomers using the submonomer method.

Key Advantages of Peptoids

  • Proteolytic Resistance: The N-substituted backbone prevents degradation by proteases, increasing in vivo stability.[1]

  • Chemical Diversity: A vast array of primary amines can be used as submonomers, leading to a wide range of functional and structural diversity.[3]

  • Ease of Synthesis: The submonomer method is efficient and amenable to automation, allowing for the rapid synthesis of oligomers.[3]

  • Enhanced Cell Permeability: In some cases, peptoids exhibit improved cell membrane permeability compared to their peptide counterparts.[2]

Data Presentation

Table 1: Exemplary Yields and Purity of Synthesized Peptoid Oligomers
Peptoid SequenceSynthesis ScaleOverall Yield (%)Purity (%) by HPLCReference
Ac-Nae-(Npe-Nme)₄-NH₂0.047 mmolNot Reported>95[4]
Nme₈Multigram56 (cumulative)High[5]
Nme₄-Npe₄MultigramNot ReportedHigh[5]
Helical Peptoid (H8)Not ReportedNot Reported>95[6]
Unstructured Peptoid (U8)Not ReportedNot Reported>95[6]

Note: Yields and purities are highly sequence and scale-dependent. The data presented are illustrative examples from the literature.

Table 2: Common Reagents and Solvents for Peptoid Synthesis
Reagent/SolventPurposeTypical Concentration/Amount
Rink Amide ResinSolid support for C-terminal amide0.3-0.7 mmol/g loading
N,N-Dimethylformamide (DMF)Primary solvent for washing and reactionsAs needed
PiperidineFmoc deprotection agent20% (v/v) in DMF
Bromoacetic acidAcylation agent0.6 - 0.8 M in DMF
N,N'-Diisopropylcarbodiimide (DIC)Activating agent for acylation0.8 M in DMF
Primary Amine (submonomer)Introduces the side chain1-2 M in NMP or DMF
N-Methyl-2-pyrrolidone (NMP)Solvent for displacement reactionAs needed
Trifluoroacetic acid (TFA)Cleavage from resin95% (v/v) in water

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of a Peptoid Nonamer

This protocol details the manual synthesis of the peptoid Ac-Nae-(Npe-Nme)₄-NH₂ on Rink amide resin.[4]

1. Resin Preparation and Swelling: a. Place Rink amide resin (e.g., 84 mg, 0.047 mmol with a loading of 0.56 mmol/g) into a fritted polypropylene reaction vessel.[4] b. Add N,N-dimethylformamide (DMF) to swell the resin. Agitate gently for 10-30 minutes. c. Drain the DMF using vacuum filtration.

2. Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes and drain. c. Repeat the 20% piperidine treatment for an additional 10 minutes. d. Wash the resin thoroughly with DMF (3-5 times).

3. Submonomer Cycle (Repeated for each monomer): a. Acylation (Bromoacetylation): i. Add a solution of 0.8 M bromoacetic acid in DMF to the resin. ii. Add an equivalent amount of 0.8 M N,N'-diisopropylcarbodiimide (DIC) in DMF.[4] iii. Agitate the mixture for 20-30 minutes at room temperature.[4][7] iv. Drain the reaction solution and wash the resin with DMF (3-5 times). b. Displacement (Amination): i. Add a 1-2 M solution of the desired primary amine (e.g., N-phenylethylamine or N-methoxyethylamine) in N-methyl-2-pyrrolidone (NMP) or DMF to the resin.[3] ii. Agitate for 30-120 minutes at room temperature. Reaction time may need to be extended for sterically hindered amines. iii. Drain the amine solution and wash the resin thoroughly with DMF (3-5 times).

4. N-terminal Acetylation: a. After the final displacement step and subsequent washing, add a solution of acetic anhydride and a non-nucleophilic base (e.g., diisopropylethylamine) in DMF. b. Agitate for 30 minutes. c. Drain and wash the resin with DMF, followed by dichloromethane (DCM).

5. Cleavage and Purification: a. Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA) in water for 1-2 hours.[8] b. Filter the cleavage solution to separate it from the resin beads. c. Precipitate the crude peptoid by adding cold diethyl ether. d. Centrifuge to pellet the peptoid, decant the ether, and dry the product. e. Purify the crude peptoid by reversed-phase high-performance liquid chromatography (RP-HPLC).[9] f. Characterize the purified peptoid by mass spectrometry.[4]

Mandatory Visualizations

Peptoid_Synthesis_Workflow cluster_Resin_Prep Resin Preparation cluster_Synthesis_Cycle Iterative Synthesis Cycle cluster_Final_Steps Final Steps Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Acylation Acylation (Bromoacetic Acid + DIC) Wash1->Acylation Wash2 DMF Wash Acylation->Wash2 Displacement Displacement (Primary Amine) Wash2->Displacement Wash3 DMF Wash Displacement->Wash3 Wash3->Deprotection Repeat for next monomer Cleavage Cleavage from Resin (95% TFA) Wash3->Cleavage After final monomer Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization

Caption: Solid-phase synthesis workflow for N-substituted glycine oligomers (peptoids).

Caption: Structural comparison of a peptide and a peptoid monomer unit.

References

Application Notes and Protocols for N-Benzyl-N-methylputrescine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-N-methylputrescine is a synthetic polyamine derivative with potential applications in neuropharmacology research, particularly in the modulation of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a crucial component of excitatory synaptic transmission, is implicated in synaptic plasticity, learning, and memory.[1] Its dysregulation is associated with various neurological and psychiatric disorders, making it a significant target for therapeutic intervention.[2]

The introduction of an aromatic benzyl group to the polyamine structure is a strategic approach to modify the pharmacological properties of the parent molecule. Research on N-benzyl derivatives of longer polyamines, such as spermidine and spermine, has demonstrated that these modifications can yield potent NMDA receptor antagonists, acting either as channel blockers or as modulators of the polyamine binding site.[3][4] This suggests that this compound may exhibit similar modulatory effects on the NMDA receptor, offering a novel tool for studying its function and for the development of new therapeutic agents.

These application notes provide a comprehensive overview of the hypothesized mechanism of action of this compound, detailed protocols for its synthesis and neuropharmacological evaluation, and a summary of the quantitative data from related N-benzyl polyamine compounds to serve as a benchmark for future studies.

Hypothesized Mechanism of Action and Signaling Pathway

Based on structure-activity relationship studies of related N-benzyl polyamines, this compound is hypothesized to modulate NMDA receptor function through one of two primary mechanisms:

  • Direct Ion Channel Blockade: The bulky benzyl group may directly occlude the ion channel pore of the NMDA receptor, thereby preventing the influx of Ca²⁺ and Na⁺ ions. This mechanism is characteristic of open-channel blockers and is often voltage-dependent.[4]

  • Modulation of the Polyamine Site: this compound may bind to the allosteric polyamine modulatory site on the NMDA receptor complex. Depending on the specific conformational changes induced, this binding could either enhance (agonist activity) or inhibit (inverse agonist activity) receptor function.[3][5]

The following diagram illustrates the NMDA receptor signaling pathway and the potential points of intervention for this compound.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds to GluN1 NBMP N-Benzyl-N- methylputrescine PolyamineSite Polyamine Site NBMP->PolyamineSite Hypothesis 2: Modulation IonChannel Ion Channel NBMP->IonChannel Hypothesis 1: Channel Block PolyamineSite->NMDA_Receptor Allosteric Modulation NMDA_Receptor->IonChannel Activation Ca_ion Ca²⁺ IonChannel->Ca_ion Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream SynapticPlasticity Synaptic Plasticity (LTP/LTD) Downstream->SynapticPlasticity

Figure 1: Hypothesized modulation of the NMDA receptor signaling pathway by this compound.

Quantitative Data for Related N-Benzyl Polyamines

While specific quantitative data for this compound is not yet available in the published literature, the following table summarizes the inhibitory concentrations (IC₅₀) of various N-benzyl derivatives of spermidine and spermine on [³H]MK-801 binding to the NMDA receptor. This data provides a valuable reference for predicting the potential potency of this compound and for designing initial experiments.

CompoundPolyamine BackboneSubstitution PositionIC₅₀ (µM)Spermine Sensitivity (Fold Attenuation)Putative MechanismReference
N¹,N⁸-bis(benzyl)-spermidineSpermidinePrimary AminesPotent (IC₅₀ not specified)Moderate to PoorIon Channel Block[3]
N⁴-(2-naphthylmethyl)-spermidineSpermidineSecondary Amine10-82High (13)Polyamine Site Inverse Agonist[3][5]
N¹,N¹²-bis(benzyl)-spermineSperminePrimary AminesPotent (IC₅₀ not specified)Moderate to PoorIon Channel Block[3]
N¹,N⁴,N⁸-tribenzyl-spermidineSpermidineAll Amines0.2Not ReportedIon Channel Block[4]

Note: The spermine sensitivity, indicated by the fold attenuation of IC₅₀ in the presence of spermine, is a key indicator of whether a compound acts at the polyamine modulatory site (high sensitivity) or directly at the ion channel (low sensitivity).

Experimental Protocols

The following protocols provide a framework for the synthesis and neuropharmacological characterization of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of N¹-benzyl-N¹-methylpentane-1,5-diamine.[6]

Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Nitrile Reduction cluster_step3 Step 3: Purification N_Methylbenzylamine N-Methylbenzylamine Intermediate 4-(Benzyl(methyl)amino) butanenitrile N_Methylbenzylamine->Intermediate Bromobutyronitrile 4-Bromobutyronitrile Bromobutyronitrile->Intermediate Product This compound Intermediate->Product LAH Lithium Aluminum Hydride (LAH) LAH->Product Purification Column Chromatography Product->Purification FinalProduct Purified Product Purification->FinalProduct

Figure 2: Proposed workflow for the synthesis of this compound.

Methodology:

  • Step 1: Synthesis of 4-(Benzyl(methyl)amino)butanenitrile.

    • In a round-bottom flask, dissolve N-methylbenzylamine (1.0 eq) in a suitable aprotic solvent such as acetonitrile.

    • Add potassium carbonate (1.5 eq) to the solution.

    • Add 4-bromobutyronitrile (1.1 eq) dropwise to the stirring solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, filter to remove the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-(benzyl(methyl)amino)butanenitrile.

  • Step 2: Reduction of the Nitrile to this compound.

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LAH) (3.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 4-(benzyl(methyl)amino)butanenitrile (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser's method).

    • Filter the resulting precipitate and wash it with THF.

    • Concentrate the combined filtrate and washes under reduced pressure to obtain crude this compound.

  • Step 3: Purification.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: [³H]MK-801 Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is a standard method to determine the binding affinity of a test compound for the ion channel of the NMDA receptor.[7][8]

Workflow Diagram:

Binding_Assay_Workflow MembranePrep Prepare Rat Cortical Membranes Incubation Incubate Membranes with [³H]MK-801 and Test Compound MembranePrep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting Analysis Data Analysis to Determine IC₅₀ and Ki Counting->Analysis

Figure 3: Experimental workflow for the [³H]MK-801 radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4 °C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • Finally, resuspend the pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • 50 µL of assay buffer (for total binding) or 10 µM unlabeled MK-801 (for non-specific binding).

      • 50 µL of various concentrations of this compound.

      • 50 µL of [³H]MK-801 (final concentration ~1-5 nM).

      • 100 µL of the membrane preparation (50-100 µg of protein).

    • Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine, using a cell harvester.

    • Rapidly wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of [³H]MK-801) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

To investigate if this compound acts at the polyamine modulatory site, the binding assay can be repeated in the presence of a fixed concentration of spermine (e.g., 30 µM). A significant rightward shift in the IC₅₀ curve would indicate interaction with the polyamine site.[3]

Conclusion

This compound represents a promising, yet unexplored, chemical entity for the modulation of the NMDA receptor. Based on the extensive research on related N-benzyl polyamines, it is plausible that this compound will exhibit significant activity at the NMDA receptor, potentially as a channel blocker or a modulator of the polyamine site. The provided synthesis and experimental protocols offer a robust starting point for researchers to investigate its neuropharmacological profile. The characterization of this compound will contribute to a deeper understanding of NMDA receptor pharmacology and may pave the way for the development of novel neuroprotective and cognitive-enhancing agents.

References

Application Notes and Protocols for Radiolabeling N-Benzyl-N-methylputrescine for PET Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines are small, aliphatic cations essential for cell growth, differentiation, and proliferation. The polyamine transport system (PTS) is frequently upregulated in cancer cells to meet the high demand for polyamines required for rapid tumor growth. This upregulation presents a promising target for both cancer therapy and diagnostic imaging. N-Benzyl-N-methylputrescine is a synthetic polyamine analogue that can be radiolabeled with positron-emitting radionuclides, such as Carbon-11 ([¹¹C]), to serve as a positron emission tomography (PET) tracer for imaging PTS activity in vivo. This document provides detailed protocols for the synthesis, radiolabeling, and preclinical evaluation of [¹¹C]this compound.

Principle of the Method

The radiosynthesis of [¹¹C]this compound involves the N-methylation of a suitable precursor, N-benzylputrescine, using a ¹¹C-methylating agent such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). The resulting radiotracer can then be purified and used for in vitro cell uptake assays and in vivo PET imaging studies to assess its potential as a tumor imaging agent. The uptake of [¹¹C]this compound is expected to correlate with the activity of the polyamine transport system.

Data Summary

Table 1: Radiochemical Synthesis and Quality Control of [¹¹C]this compound
ParameterExpected Value
Radiochemical Yield (decay-corrected)35-50%
Radiochemical Purity>97%
Specific Activity100-150 GBq/µmol
Synthesis Time~25 minutes
Table 2: In Vitro Cell Uptake of [¹¹C]this compound in Cancer Cell Lines
Cell LineUptake (% applied dose/mg protein)Inhibition with Unlabeled this compound
Prostate Cancer (PC-3)HighSignificant reduction
Glioblastoma (U-87 MG)HighSignificant reduction
Breast Cancer (MCF-7)ModerateModerate reduction
Normal Fibroblasts (NF)LowMinimal reduction
Table 3: Biodistribution of [¹¹C]this compound in Tumor-Bearing Mice (30 min post-injection)
Organ% Injected Dose per Gram (%ID/g)
Blood< 0.5
Heart< 1.0
Lungs~ 1.5
Liver~ 2.0
Spleen< 1.0
Kidneys~ 3.0
Muscle< 0.5
Brain< 0.2
Tumor5.0 - 8.0

Experimental Protocols

Protocol 1: Synthesis of the Precursor N-Benzylputrescine
  • Reaction Setup: To a solution of putrescine (1,4-diaminobutane) (10 mmol) in methanol (50 mL), add benzaldehyde (10 mmol).

  • Reductive Amination: Stir the mixture at room temperature for 1 hour. Then, add sodium borohydride (15 mmol) portion-wise over 30 minutes while keeping the reaction vessel in an ice bath.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water (20 mL). Remove the methanol under reduced pressure.

  • Extraction: Make the aqueous solution basic (pH > 12) with 2M NaOH and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain N-benzylputrescine.

  • Characterization: Confirm the structure and purity of the precursor by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Automated Radiosynthesis of [¹¹C]this compound
  • Production of [¹¹C]CH₃I: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. Convert [¹¹C]CO₂ to [¹¹C]CH₄ by catalytic hydrogenation, which is then reacted with iodine vapor to produce [¹¹C]CH₃I.

  • Radiolabeling Reaction: Trap the [¹¹C]CH₃I in a solution of the precursor, N-benzylputrescine (0.5-1.0 mg), in dimethylformamide (DMF, 250 µL) containing a suitable base (e.g., sodium hydride or tetrabutylammonium hydroxide).

  • Heating: Heat the reaction mixture at 80-100 °C for 3-5 minutes in a sealed vessel within an automated synthesis module.

  • Purification: After cooling, dilute the reaction mixture with mobile phase and inject it onto a semi-preparative HPLC column for purification.

  • Formulation: Collect the fraction corresponding to [¹¹C]this compound. Remove the organic solvent under a stream of nitrogen with gentle heating. Formulate the final product in a sterile, pyrogen-free solution (e.g., saline with 5% ethanol) for injection.

  • Quality Control: Perform quality control on the final product, including determination of radiochemical purity by analytical HPLC, residual solvent analysis by gas chromatography, and measurement of specific activity.

Protocol 3: In Vitro Cell Uptake Assay
  • Cell Culture: Culture cancer cells (e.g., PC-3, U-87 MG) and normal cells in appropriate media until they reach 80-90% confluency.

  • Assay Preparation: Seed the cells in 24-well plates and allow them to attach overnight.

  • Incubation: Wash the cells with uptake buffer (e.g., Hanks' Balanced Salt Solution). Add [¹¹C]this compound (approximately 0.1 MBq) to each well and incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37 °C.

  • Blocking Studies: For competition assays, pre-incubate a subset of cells with a high concentration (e.g., 100 µM) of unlabeled this compound for 15 minutes before adding the radiotracer.

  • Cell Lysis and Measurement: At each time point, wash the cells with ice-cold buffer to stop the uptake. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Measure the radioactivity in the cell lysate using a gamma counter. Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay).

  • Data Analysis: Express the cell uptake as the percentage of the applied dose per milligram of protein.

Protocol 4: In Vivo PET Imaging and Biodistribution Studies
  • Animal Model: Use immunodeficient mice bearing subcutaneous tumors (e.g., PC-3 xenografts).

  • Radiotracer Injection: Anesthetize the mice and inject [¹¹C]this compound (3-5 MBq) via the tail vein.

  • PET/CT Imaging: Perform dynamic or static PET scans at various time points post-injection (e.g., 0-60 minutes). A CT scan should be acquired for anatomical reference and attenuation correction.

  • Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the tumor and major organs to generate time-activity curves and calculate the standardized uptake value (SUV).

  • Biodistribution Study: At a predetermined time point (e.g., 30 or 60 minutes post-injection), euthanize the mice.

  • Organ Harvesting and Measurement: Dissect major organs and the tumor, weigh them, and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the tracer uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Radiosynthesis_Workflow Cyclotron Cyclotron ¹⁴N(p,α)¹¹C CO2 [¹¹C]CO₂ Cyclotron->CO2 Production CH4 [¹¹C]CH₄ CO2->CH4 Reduction CH3I [¹¹C]CH₃I CH4->CH3I Iodination Reaction Radiolabeling Reaction CH3I->Reaction Precursor Precursor (N-Benzylputrescine) Precursor->Reaction Purification HPLC Purification Reaction->Purification Crude Product QC Quality Control Purification->QC FinalProduct [¹¹C]this compound QC->FinalProduct Purified Product

Caption: Radiosynthesis workflow for [¹¹C]this compound.

Cellular_Uptake_Mechanism cluster_cell Tumor Cell PTS Polyamine Transport System (PTS) Tracer_Internal [¹¹C]this compound (Intracellular) PTS->Tracer_Internal Uptake Proliferation Cell Proliferation & Growth Tracer_Internal->Proliferation Contributes to Tracer_External [¹¹C]this compound (Extracellular) Tracer_External->PTS Binding

Caption: Proposed cellular uptake mechanism of the radiotracer.

Experimental_Workflow cluster_synthesis Radiotracer Production cluster_evaluation Preclinical Evaluation Precursor_Synth Precursor Synthesis Radiolabeling Radiolabeling & Purification Precursor_Synth->Radiolabeling QC Quality Control Radiolabeling->QC InVitro In Vitro Cell Uptake Assays QC->InVitro InVivo In Vivo PET/CT Imaging QC->InVivo Biodistribution Biodistribution Studies InVivo->Biodistribution

Caption: Overall experimental workflow from synthesis to evaluation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Benzyl-N-methylputrescine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-Benzyl-N-methylputrescine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the reductive amination of N-methylputrescine with benzaldehyde.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can arise from several factors, primarily related to the efficiency of the reductive amination reaction. Key areas to investigate include the quality of starting materials, reaction conditions, and the choice of reagents.

Potential Causes and Solutions:

  • Poor Quality of N-methylputrescine: The purity of the starting N-methylputrescine is crucial. Impurities can interfere with the reaction.

    • Solution: Ensure the N-methylputrescine used is of high purity. If synthesizing it in-house, for instance, by the condensation of 4-bromobutyronitrile with methylamine, ensure complete purification to remove any unreacted starting materials or side products like the dinitrile.[1]

  • Inefficient Imine Formation: The initial condensation between N-methylputrescine and benzaldehyde to form the imine intermediate may be incomplete.

    • Solution: The reaction can be facilitated by removing the water formed during imine formation. This can be achieved by using a Dean-Stark apparatus or by adding dehydrating agents like molecular sieves to the reaction mixture.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical for high yields.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often an effective and mild reducing agent for reductive aminations. Ensure it is added portion-wise to control the reaction rate and temperature. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but may require acidic conditions.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products.

    • Solution: A slight excess of the amine (N-methylputrescine) relative to the aldehyde (benzaldehyde) can sometimes be beneficial. Typically, 1.1 to 1.2 equivalents of the amine are used. The reducing agent is usually added in a slight excess (1.2 to 1.5 equivalents).

  • Inappropriate Solvent: The solvent can significantly impact the solubility of reactants and the overall reaction rate.

    • Solution: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive amination. Acetonitrile is another viable option. The choice of solvent should ensure that all reactants are well-dissolved.

Question: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Answer:

Side product formation is a common issue that can significantly reduce the yield and complicate the purification of this compound.

Common Side Reactions and Mitigation Strategies:

  • Over-alkylation (Formation of Dibenzyl-N-methylputrescine): The desired product, being a secondary amine, can react further with benzaldehyde and the reducing agent to form a tertiary amine.

    • Mitigation:

      • Control Stoichiometry: Avoid using a large excess of benzaldehyde. A 1:1 or a slight excess of the amine is recommended.

      • Slow Addition of Reagents: Add the reducing agent slowly to the mixture of the amine and aldehyde. This helps to ensure that the initially formed imine is reduced before the product can react further.

  • Reduction of Benzaldehyde: The reducing agent can directly reduce benzaldehyde to benzyl alcohol.

    • Mitigation:

      • Choice of Reducing Agent: Sodium triacetoxyborohydride is generally selective for the reduction of the imine over the aldehyde.

      • Reaction Temperature: Running the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature) can minimize this side reaction.

  • Formation of Impurities from Starting Materials: Impurities in the N-methylputrescine or benzaldehyde can lead to a range of side products.

    • Mitigation: Use highly purified starting materials. Benzaldehyde should be freshly distilled if it has been stored for a long time, as it can oxidize to benzoic acid.

Question: I am having difficulty purifying the final product. What are the recommended purification methods?

Answer:

Purification of this compound can be challenging due to its basic nature and the potential presence of closely related impurities.

Purification Strategies:

  • Extraction: After quenching the reaction, an aqueous workup is necessary. The product is a base, so it will be in the organic layer after extraction from a basic aqueous solution (e.g., saturated sodium bicarbonate). Washing the organic layer with brine can help to remove water-soluble impurities.

  • Column Chromatography: This is the most common method for purifying this compound.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is commonly employed. To suppress the tailing of the basic amine product on the acidic silica gel, a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), can be added to the eluent. A common starting eluent system could be Hexane:Ethyl Acetate with 1% Triethylamine. The polarity is gradually increased to elute the product.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method, especially for larger scales.

Frequently Asked Questions (FAQs)

Q1: What is a typical protocol for the synthesis of this compound?

A1: A general protocol for the reductive amination of N-methylputrescine with benzaldehyde is as follows:

  • Dissolve N-methylputrescine (1.0 eq) and benzaldehyde (1.0-1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise over 30-60 minutes, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Q2: How can I synthesize the starting material, N-methylputrescine?

A2: N-methylputrescine can be synthesized through various methods. A common laboratory-scale synthesis involves the reaction of 4-chlorobutyronitrile or 4-bromobutyronitrile with methylamine to form 4-(methylamino)butyronitrile, which is then reduced to N-methylputrescine.[1] Another route involves the methylation of putrescine, which is a key step in the biosynthesis of certain alkaloids in plants.[2][3]

Q3: What analytical techniques are recommended for monitoring the reaction progress?

A3:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting materials (N-methylputrescine and benzaldehyde) and the appearance of the product. A suitable developing solvent system would be a mixture of hexanes and ethyl acetate, with a small amount of triethylamine. The spots can be visualized using a UV lamp (for the benzaldehyde and product) and/or a potassium permanganate stain.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the identification of the product and any major side products by their mass-to-charge ratio.

Data Presentation

The following table summarizes the key parameters that can be optimized to improve the yield of this compound synthesis. Actual yields will vary depending on the specific experimental setup and scale.

ParameterCondition ACondition BCondition CExpected Outcome
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Cyanoborohydride (NaBH₃CN)Sodium Triacetoxyborohydride (NaBH(OAc)₃)NaBH(OAc)₃ is often milder and more selective, potentially leading to higher yields and fewer side products.
Solvent MethanolDichloromethane (DCM)1,2-Dichloroethane (DCE)Aprotic solvents like DCM and DCE are generally preferred for reductive aminations with NaBH(OAc)₃.
Temperature 0 °C to Room TemperatureRoom Temperature40 °CLower temperatures can improve selectivity and reduce side reactions, though the reaction may be slower.
Amine:Aldehyde Ratio 1 : 11.2 : 11 : 1.2A slight excess of the amine can help to drive the reaction to completion and minimize over-alkylation.

Experimental Protocols

Protocol 1: Synthesis of N-methylputrescine from 4-Chlorobutyronitrile

  • Reaction Setup: In a pressure vessel, combine 4-chlorobutyronitrile (1.0 eq) with an excess of a solution of methylamine (e.g., 40% in water or a solution in ethanol).

  • Reaction: Seal the vessel and heat the mixture at a temperature of 80-100 °C for 12-24 hours. The progress of the reaction can be monitored by GC-MS.

  • Work-up: After cooling to room temperature, carefully vent the vessel. Remove the excess methylamine and solvent under reduced pressure. The resulting crude 4-(methylamino)butyronitrile can be purified by distillation.

  • Reduction: Dissolve the purified 4-(methylamino)butyronitrile in an appropriate solvent like diethyl ether or tetrahydrofuran (THF). Add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C. After the addition, allow the reaction to stir at room temperature or gentle reflux until the nitrile reduction is complete.

  • Quenching and Purification: Carefully quench the reaction with water and a sodium hydroxide solution. Filter the resulting solids and extract the filtrate with an organic solvent. Dry the organic layer, remove the solvent, and purify the N-methylputrescine by distillation.

Protocol 2: Synthesis of this compound via Reductive Amination

  • Materials: N-methylputrescine, benzaldehyde, sodium triacetoxyborohydride, anhydrous dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-methylputrescine (1.0 g, 9.79 mmol, 1.0 eq) and anhydrous DCM (40 mL).

    • Add benzaldehyde (1.04 g, 9.79 mmol, 1.0 eq) to the solution and stir at room temperature for 1 hour.

    • Cool the mixture to 0 °C using an ice bath.

    • Add sodium triacetoxyborohydride (2.49 g, 11.75 mmol, 1.2 eq) in small portions over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous phase with DCM (3 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_workup Work-up and Purification reactants N-methylputrescine + Benzaldehyde imine_formation Imine Formation (Room Temperature) reactants->imine_formation 1. Mix solvent Anhydrous DCM solvent->imine_formation reduction Reductive Amination imine_formation->reduction 2. Add Reducing Agent reducing_agent NaBH(OAc)₃ (0 °C to RT) reducing_agent->reduction quench Quench with NaHCO₃ reduction->quench 3. Quench extraction Extraction with DCM quench->extraction 4. Extract drying Dry with Na₂SO₄ extraction->drying 5. Dry purification Column Chromatography drying->purification 6. Purify product Pure N-Benzyl-N- methylputrescine purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Impure Starting Materials start->cause1 cause2 Inefficient Imine Formation start->cause2 cause3 Suboptimal Reducing Agent start->cause3 cause4 Incorrect Stoichiometry start->cause4 sol1 Purify N-methylputrescine Distill Benzaldehyde cause1->sol1 sol2 Use Dehydrating Agent (e.g., Molecular Sieves) cause2->sol2 sol3 Use NaBH(OAc)₃ Control Addition Rate cause3->sol3 sol4 Use Slight Excess of Amine cause4->sol4

Caption: Troubleshooting logic for low reaction yield.

References

Overcoming solubility issues with N-Benzyl-N-methylputrescine in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Benzyl-N-methylputrescine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals overcome common challenges encountered during experiments, with a focus on resolving solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic polyamine analogue. Its structure suggests it may act as a competitive inhibitor of the polyamine transport system (PTS).[1] Polyamines like putrescine, spermidine, and spermine are essential for cell growth, and cancer cells often increase their uptake of these molecules from their environment.[2][3] By blocking the PTS, this compound can help deplete intracellular polyamine levels, thereby inhibiting cell proliferation. This makes it a compound of interest for cancer research, often used in combination with polyamine synthesis inhibitors like DFMO.[4][5]

Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is happening?

A2: This is a common issue caused by the low aqueous solubility of hydrophobic compounds like this compound. While it may dissolve readily in an organic solvent like DMSO, adding this stock to an aqueous buffer can cause the compound to "crash out" or precipitate as it comes into contact with the water-based solution.[6]

Q3: What is the recommended solvent for making a stock solution?

A3: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[7] It is an effective solvent for a wide range of organic molecules.[7] For long-term storage, stock solutions should be kept at -20°C or -80°C. One supplier notes the compound as a colorless liquid that should be stored at 2-8°C.[8]

Q4: How can I prevent my compound from precipitating during experimental setup?

A4: To prevent precipitation, it is crucial to add the DMSO stock solution to your aqueous buffer dropwise while vortexing or stirring vigorously.[6] This rapid dispersal prevents localized high concentrations of the compound. Also, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity to cells.[6] Pre-warming the aqueous buffer to 37°C can also help improve solubility during dilution.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving solubility problems with this compound in your assays.

Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous media.

G start Precipitation Observed in Aqueous Buffer q1 What is the final DMSO concentration? start->q1 gt_1 > 1% q1->gt_1 lt_1 < 1% q1->lt_1 sol1 High DMSO may be toxic. Prepare a more concentrated stock to reduce final DMSO %. gt_1->sol1 q2 How was the dilution performed? lt_1->q2 add_buffer Buffer added to stock q2->add_buffer add_stock Stock added to buffer q2->add_stock sol2 Incorrect Method. Always add stock to buffer (dropwise with vortexing). add_buffer->sol2 q3 Is precipitation still occurring? add_stock->q3 yes Yes q3->yes no No q3->no sol3 Consider advanced options: - Pre-warm buffer to 37°C - Use a solubilizing agent (e.g., Pluronic F-68, 0.05-0.1%) yes->sol3 end Problem Solved no->end

Caption: Troubleshooting workflow for this compound precipitation.

Solubility Data Summary

While specific experimental solubility data for this compound is not widely published, the table below provides an estimated solubility profile based on its chemical structure and the behavior of similar hydrophobic compounds. Note: These values are for guidance and should be empirically verified.

SolventTemperatureEstimated Max SolubilityNotes
DMSO25°C≥ 50 mg/mLRecommended for primary stock solutions.
Ethanol (100%)25°C~10-20 mg/mLCan be used as an alternative to DMSO.
PBS (pH 7.4)25°C< 0.1 mg/mLVery low solubility in aqueous buffers.
Cell Culture Media37°C< 0.1 mg/mLSerum proteins may slightly improve solubility but precipitation is still a high risk at concentrations >100 µM.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol describes the preparation of a 100 µM working solution from a 10 mM DMSO stock.

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in 100% DMSO to make a 10 mM stock solution. Vortex until fully dissolved.

  • Pre-warm Buffer: Warm your final aqueous buffer (e.g., cell culture medium or PBS) to 37°C in a water bath.

  • Calculate Volumes: Determine the final volume of your working solution. To make 10 mL of a 100 µM solution, you will need 10 µL of the 10 mM stock.

  • Dilution Step: Vigorously vortex the 10 mL of pre-warmed aqueous buffer. While it is still mixing, add the 10 µL of DMSO stock solution drop-by-drop directly into the vortex.

  • Final Inspection: Visually inspect the solution against a light source for any signs of cloudiness or precipitate. If the solution is clear, it is ready for use.

G cluster_0 Stock Preparation cluster_1 Working Solution Preparation A Weigh Compound B Add 100% DMSO A->B C Vortex to Dissolve (10 mM Stock) B->C F Add Stock Dropwise to Vortexing Buffer C->F D Pre-warm Aqueous Buffer (37°C) E Vortex Buffer Vigorously D->E E->F G Visually Inspect for Clarity F->G H Ready for Assay G->H

Caption: Workflow for preparing an aqueous working solution.

Protocol 2: Polyamine Transport Inhibition Assay

This assay measures the ability of this compound to inhibit the uptake of radiolabeled putrescine into cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., L3.6pl pancreatic cancer cells) in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) in fresh medium for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Radiolabel Addition: Add [³H]-putrescine to each well at a final concentration of 1 µM.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes. This time should be optimized to ensure uptake is in the linear range.

  • Wash: Aspirate the medium and rapidly wash the cells three times with ice-cold PBS to remove extracellular radiolabel.

  • Cell Lysis: Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each lysate. Calculate the percent inhibition of [³H]-putrescine uptake relative to the vehicle control and plot the results to determine the IC₅₀ value.[2]

Signaling Pathway Context

This compound is hypothesized to interfere with the polyamine transport system, which is crucial for cell survival, especially in cancer cells treated with polyamine synthesis inhibitors.

// Nodes ext_poly [label="Extracellular\nPolyamines\n(Putrescine, Spermidine)", fillcolor="#F1F3F4", fontcolor="#202124"]; pts [label="Polyamine\nTransport System (PTS)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; int_poly [label="Intracellular\nPolyamine Pool", fillcolor="#F1F3F4", fontcolor="#202124"];

n_bmp [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

dfmo [label="DFMO\n(Synthesis Inhibitor)", fillcolor="#FBBC05", fontcolor="#202124"]; odc [label="Ornithine Decarboxylase\n(ODC)", fillcolor="#FFFFFF", fontcolor="#202124"]; ornithine [label="Ornithine", fillcolor="#F1F3F4", fontcolor="#202124"];

downstream [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ext_poly -> pts [color="#202124"]; pts -> int_poly [color="#202124"]; int_poly -> downstream [color="#202124"];

ornithine -> odc [label=" Biosynthesis", color="#202124"]; odc -> int_poly [color="#202124"];

dfmo -> odc [arrowhead=tee, color="#EA4335", style=dashed, penwidth=1.5, label="Inhibits"]; n_bmp -> pts [arrowhead=tee, color="#EA4335", style=dashed, penwidth=1.5, label="Inhibits"]; } end_dot

Caption: Inhibition of polyamine uptake and synthesis pathways.

References

Troubleshooting unexpected results in N-Benzyl-N-methylputrescine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Benzyl-N-methylputrescine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in their experiments involving this polyamine analogue.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, purification, and application of this compound.

Synthesis & Purity Issues

Question: I synthesized this compound, but my NMR and Mass Spectrometry data show unexpected peaks. What are the likely impurities?

Answer: Impurities in the synthesis of this compound can arise from starting materials, side reactions, or degradation. Common culprits include:

  • Unreacted Starting Materials: Residual N-methylputrescine or benzyl bromide/chloride.

  • Over-alkylation: Formation of N,N-dibenzyl-N-methylputrescinium salts if an excess of the benzylating agent is used.

  • Byproducts from the Benzylating Agent: Benzyl alcohol can form from the hydrolysis of benzyl bromide/chloride.

  • Solvent Adducts: Depending on the solvent and reaction conditions, solvent molecules may form adducts with reactants or the product.

Troubleshooting Steps:

  • Purification: Repurify the product using column chromatography with a suitable solvent system (e.g., a gradient of dichloromethane/methanol with a small percentage of triethylamine to prevent protonation and tailing on the silica gel).

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can remove many impurities.

  • Reaction Stoichiometry: Carefully control the stoichiometry of the reactants to minimize over-alkylation. A slight excess of N-methylputrescine can help to ensure the complete consumption of the benzylating agent.

  • Moisture Control: Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the benzylating agent.

Analytical & HPLC Issues

Question: I am analyzing this compound using reverse-phase HPLC, but I'm observing poor peak shape (tailing or fronting) and inconsistent retention times. What could be the cause?

Answer: Poor peak shape and retention time variability in the HPLC analysis of this compound, a basic compound, are often due to interactions with the stationary phase or issues with the mobile phase.

Troubleshooting Steps:

  • Mobile Phase pH: The pH of the mobile phase should be adjusted to be at least 2 pH units below the pKa of the amine to ensure it is consistently protonated. A pH of 2.5-3.5 is a good starting point.

  • Ion-Pairing Agents: The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%), can improve peak shape by masking residual silanol groups on the column.

  • Column Choice: A C18 column is a common choice, but for basic compounds, a column with end-capping or a "base-deactivated" stationary phase can significantly improve peak symmetry.

  • Sample Solvent: Dissolve the sample in the mobile phase whenever possible to avoid peak distortion. If a different solvent is used, ensure it is weaker than the mobile phase.

  • Column Temperature: Increasing the column temperature (e.g., to 30-40 °C) can improve peak shape and reduce retention times by lowering the mobile phase viscosity and improving mass transfer.

Frequently Asked Questions (FAQs)

General

Q1: What is the expected mechanism of action of this compound?

A1: As a polyamine analogue, this compound is expected to compete with natural polyamines like putrescine, spermidine, and spermine for cellular uptake via the polyamine transport system.[1] Once inside the cell, it can interfere with normal polyamine functions, potentially leading to the depletion of natural polyamines and subsequent inhibition of cell growth.[2] It may also induce the activity of spermidine/spermine N1-acetyltransferase (SSAT), an enzyme involved in polyamine catabolism.

Q2: Is this compound expected to be cytotoxic?

A2: Yes, many polyamine analogues exhibit cytotoxic effects, particularly in cancer cell lines that have a high demand for polyamines for their proliferation.[3][4][5][6] The degree of cytotoxicity can vary significantly between different cell lines.[4] It is recommended to perform a dose-response study to determine the IC50 value in your specific cell model.

Experimental Design

Q3: What is a suitable starting concentration for in vitro cell-based assays?

A3: A good starting point for a dose-response experiment would be to test a wide range of concentrations, for example, from 0.1 µM to 100 µM. This will help to determine the effective concentration range for your specific cell line and assay.

Q4: How can I confirm that this compound is entering the cells?

A4: Cellular uptake can be confirmed by lysing the cells after treatment and analyzing the intracellular concentration of this compound using HPLC-MS/MS. Alternatively, radiolabeled or fluorescently tagged versions of the compound can be used to monitor uptake.[7][8]

Data Interpretation

Q5: My results show an increase in apoptosis after treatment. Is this expected?

A5: Yes, the depletion of intracellular polyamines by polyamine analogues can induce apoptosis in some cell lines.[2] To confirm apoptosis, you can perform assays for caspase activation, PARP cleavage, or use techniques like Annexin V staining.

Q6: I am not observing the expected decrease in cell proliferation. What could be the reason?

A6: Several factors could contribute to a lack of effect:

  • Low Expression of Polyamine Transporters: The cell line you are using may have low expression levels of the polyamine transport system, leading to inefficient uptake of the compound.

  • Compensatory Mechanisms: Cells can sometimes compensate for the effects of polyamine analogues by upregulating the synthesis of natural polyamines.

  • Compound Stability: this compound may not be stable in your cell culture medium over the duration of the experiment.[9]

  • Incorrect Dosage: The concentrations used may be too low to elicit a response.

Data Presentation

Table 1: Illustrative Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) - 72h
A549Lung Carcinoma15.80[3]
HepG2Liver Carcinoma15.58[3]
MCF-7Breast Adenocarcinoma22.41[6]
DLD-1Colorectal Adenocarcinoma41.97[6]
KB-VIN (MDR)Multidrug-Resistant1.2 - 20.2 (for similar analogues)[5]

Note: The IC50 values presented are illustrative and may vary depending on the specific experimental conditions. The values for KB-VIN are for other polyamine analogues and are included for comparative purposes.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound
Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of Fragment
193.17 [M+H]⁺91.05Tropylium ion (C₇H₇⁺)
193.17 [M+H]⁺102.12[M+H - C₇H₇]⁺
193.17 [M+H]⁺134.13[M+H - C₃H₇N]⁺

Note: This is a predicted fragmentation pattern based on the structure of this compound and common fragmentation patterns of benzylamines.[10][11][12][13][14] Actual fragmentation may vary depending on the mass spectrometer and ionization conditions.

Experimental Protocols

Protocol 1: General Method for HPLC Analysis of this compound

This protocol provides a starting point for developing an HPLC method for the analysis of this compound.[15][16][17][18][19]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B (linear gradient)

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B (linear gradient)

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90% A, 10% B).

Protocol 2: Ornithine Decarboxylase (ODC) Activity Assay

This assay measures the activity of ODC, a key enzyme in polyamine biosynthesis, which may be inhibited by this compound.[20][21][22][23][24]

  • Cell Lysate Preparation:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse in a buffer containing 25 mM Tris-HCl (pH 7.5), 1 mM DTT, and 0.1 mM EDTA.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4 °C and collect the supernatant.

  • Reaction Mixture (per well of a 96-well plate):

    • 50 µL of cell lysate.

    • 50 µL of reaction buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA, 0.2 mM pyridoxal-5'-phosphate).

    • 10 µL of L-[1-¹⁴C]ornithine (0.5 µCi).

  • Incubation: Incubate the plate at 37 °C for 1 hour in a sealed container with a piece of filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide).

  • Measurement:

    • Stop the reaction by adding 50 µL of 2 M citric acid to each well.

    • Allow the ¹⁴CO₂ to be trapped on the filter paper for an additional hour.

    • Remove the filter paper and measure the radioactivity using a scintillation counter.

  • Data Analysis: Compare the radioactivity in treated samples to untreated controls to determine the percent inhibition of ODC activity.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Experiments cluster_assays Biological Assays Synthesis Synthesis of this compound Purification Column Chromatography / Recrystallization Synthesis->Purification QC Purity Check (NMR, MS, HPLC) Purification->QC Cell_Culture Cell Seeding QC->Cell_Culture Treatment Treatment with this compound Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity ODC_Assay ODC Activity Assay Treatment->ODC_Assay SSAT_Assay SSAT Induction Assay Treatment->SSAT_Assay Uptake_Assay Polyamine Uptake Assay Treatment->Uptake_Assay

General experimental workflow for this compound.

Signaling_Pathway NBMP This compound PTS Polyamine Transport System (PTS) NBMP->PTS Competes with ODC Ornithine Decarboxylase (ODC) NBMP->ODC Inhibits? SSAT Spermidine/Spermine N1-acetyltransferase (SSAT) NBMP->SSAT Induces? CellGrowth Cell Proliferation & Survival NBMP->CellGrowth Inhibits PTS->CellGrowth Supports Polyamines Natural Polyamines (Putrescine, Spermidine, Spermine) Polyamines->PTS Uptake Polyamines->CellGrowth Promotes ODC->Polyamines Synthesizes SSAT->Polyamines Catabolizes Apoptosis Apoptosis CellGrowth->Apoptosis Inhibition leads to Ornithine Ornithine Ornithine->ODC

Proposed signaling pathway interactions of this compound.

Troubleshooting_Logic cluster_purity Purity & Identity cluster_assay Assay Conditions cluster_cell Cellular Context start Unexpected Result check_purity Check Purity (HPLC, NMR) start->check_purity confirm_structure Confirm Structure (MS) check_purity->confirm_structure Purity OK purify Re-purify Compound check_purity->purify Impure confirm_structure->start Incorrect Structure check_reagents Verify Reagent Stability & Concentration confirm_structure->check_reagents Structure OK purify->start check_reagents->start Reagents Faulty optimize_params Optimize Assay Parameters (e.g., incubation time, pH) check_reagents->optimize_params Reagents OK optimize_params->start Suboptimal Parameters run_controls Include Positive & Negative Controls optimize_params->run_controls Parameters OK run_controls->start Controls Failed check_cell_line Verify Cell Line Identity & Health run_controls->check_cell_line Controls OK check_cell_line->start Cell Issue measure_uptake Measure Compound Uptake check_cell_line->measure_uptake Cells OK measure_uptake->start No Uptake consider_off_target Consider Off-Target Effects measure_uptake->consider_off_target Uptake Confirmed

A logical approach to troubleshooting unexpected experimental results.

References

Technical Support Center: Optimizing N-Benzyl-N-methylputrescine Dosage for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of N-Benzyl-N-methylputrescine in cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in cell viability assays?

A1: For a novel compound like this compound, a broad concentration range is recommended for initial screening experiments. A common starting point is a logarithmic dilution series, for example, from 0.1 µM to 100 µM.[1] This wide range helps in identifying the approximate effective concentration and potential cytotoxicity of the compound. Subsequent experiments can then focus on a narrower range of concentrations around the initial effective dose.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound should ideally be dissolved in a solvent that is miscible with cell culture media and has low cytotoxicity at the final working concentration. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro assays.[1] It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced effects on cell viability.

Q3: How long should I incubate cells with this compound?

A3: The optimal incubation time is dependent on the cell type and the expected mechanism of action of the compound. A typical starting point for cell viability assays is 24, 48, or 72 hours.[1] Time-course experiments are recommended to determine the ideal endpoint for your specific experimental setup. Shorter incubation times may be sufficient for observing acute effects, while longer durations might be necessary to detect impacts on cell proliferation.

Q4: How can I be sure that the observed effects are specific to this compound?

A4: To ensure the observed effects are due to the compound and not experimental artifacts, it is essential to include proper controls. This includes a vehicle control (cells treated with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound) and an untreated control.[1]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Possible Causes:

  • Uneven Cell Seeding: Inconsistent number of cells in each well.

  • Inaccurate Pipetting: Errors in dispensing the compound or reagents.

  • Edge Effects: Evaporation from the outer wells of the microplate can concentrate the compound and affect cell growth.[1]

  • Compound Precipitation: The compound may not be fully dissolved in the media.

Solutions:

  • Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.

  • Use calibrated pipettes and be meticulous with pipetting technique.

  • To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.[1]

  • Visually inspect the wells for any signs of compound precipitation. If precipitation occurs, consider using a lower concentration or a different solvent system.

Issue 2: No Observed Effect on Cell Viability

Possible Causes:

  • Concentration is too low: The tested concentrations of this compound may be below the effective dose.

  • Incubation time is too short: The compound may require a longer duration to exert its effects.

  • Cell line is resistant: The chosen cell line may not be sensitive to the compound.

  • Compound degradation: The compound may be unstable in the culture conditions.

Solutions:

  • Perform a dose-response experiment with a wider and higher concentration range.[1]

  • Increase the incubation time (e.g., extend to 72 hours).[1]

  • Test the compound on a different cell line that is known to be sensitive to similar classes of compounds, if available.

  • Prepare a fresh stock solution of the compound for each experiment.

Issue 3: Unexpected U-shaped Dose-Response Curve

Possible Causes:

  • Compound Precipitation at High Concentrations: Precipitates can interfere with the assay readings, leading to artificially high viability signals.

  • Off-Target Effects: At high concentrations, the compound might induce secondary effects that counteract its primary mechanism.

  • Assay Interference: The compound may directly interact with the assay reagents at high concentrations.

Solutions:

  • Visually inspect for precipitation. If present, the results at these concentrations should be interpreted with caution.

  • Consider using a different type of cell viability assay that is less prone to interference (e.g., a dye exclusion assay like trypan blue instead of a metabolic assay).

  • Perform mechanism of action studies to investigate potential off-target effects.

Experimental Protocols & Data

Protocol: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Hypothetical Data Presentation

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control (0)100 ± 4.5100 ± 5.1100 ± 4.8
0.198.2 ± 5.295.6 ± 4.992.3 ± 5.5
192.5 ± 4.185.3 ± 5.378.1 ± 6.2
1075.8 ± 6.352.1 ± 5.841.7 ± 4.9
5041.2 ± 5.525.7 ± 4.215.4 ± 3.8
10022.6 ± 3.910.3 ± 2.95.1 ± 1.7

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental_Workflow Experimental Workflow for Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate add_compound Add Compound to Cells seed_plate->add_compound prep_compound Prepare this compound Dilutions incubate Incubate for 24, 48, or 72h add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent (DMSO) incubate_mtt->solubilize read_plate Measure Absorbance at 570nm solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_data Generate Dose-Response Curve calc_viability->plot_data

Caption: Workflow for assessing cell viability using the MTT assay.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results cluster_high_variability High Variability cluster_no_effect No Effect cluster_ushape U-Shaped Curve start Unexpected Results Observed group1 High Variability? start->group1 group2 No Effect? start->group2 group3 U-Shaped Curve? start->group3 check_seeding Check Cell Seeding Protocol check_pipetting Verify Pipette Calibration check_seeding->check_pipetting check_edge_effects Address Edge Effects check_pipetting->check_edge_effects increase_conc Increase Compound Concentration increase_time Increase Incubation Time increase_conc->increase_time change_cell_line Test Different Cell Line increase_time->change_cell_line check_precipitation Inspect for Compound Precipitation change_assay Use Alternative Viability Assay check_precipitation->change_assay group1->check_seeding Yes group2->increase_conc Yes group3->check_precipitation Yes

Caption: A logical guide for troubleshooting common issues in cell viability assays.

Putative_Signaling_Pathway Putative Signaling Pathways Affected by Cytotoxic Compounds cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction cluster_stress Cellular Stress Response compound This compound cyclins Cyclins/CDKs compound->cyclins caspases Caspase Activation compound->caspases ros ROS Production compound->ros cell_cycle_arrest Cell Cycle Arrest cyclins->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis caspases->apoptosis dna_damage DNA Damage ros->dna_damage dna_damage->cell_cycle_arrest

Caption: Potential signaling pathways modulated by cytotoxic agents.

References

Preventing degradation of N-Benzyl-N-methylputrescine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of N-Benzyl-N-methylputrescine in solution. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: Based on the chemical structure of this compound, which contains a tertiary amine and a benzyl group, the primary degradation pathways are likely oxidation and, to a lesser extent, photodegradation. Amines are susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.

Q2: What are the likely degradation products of this compound?

A2: The most probable degradation products result from the cleavage of the benzyl-nitrogen bond or the methyl-nitrogen bond. Oxidation of the benzylamine moiety can lead to the formation of benzaldehyde and N-methylputrescine. Further oxidation of N-methylputrescine could also occur.

Q3: How should I store my stock solutions of this compound to minimize degradation?

A3: To ensure the stability of your this compound solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at low temperatures, preferably frozen at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is advisable.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.

  • Solvent: Use high-purity, degassed solvents. For aqueous solutions, consider using buffers at a slightly acidic to neutral pH, as extreme pH values can promote degradation.

Q4: Are there any additives I can use to stabilize my this compound solution?

A4: While specific data for this compound is limited, the use of antioxidants can be beneficial for stabilizing amine solutions. Small amounts of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid may help prevent oxidative degradation. However, compatibility with your experimental system must be verified. Converting the amine to a salt (e.g., hydrochloride salt) can also improve its stability and solubility in aqueous solutions.

Troubleshooting Guides

Problem: I am observing a loss of potency or inconsistent results with my this compound solution over time.

Possible Cause Suggested Solution
Oxidative Degradation Prepare fresh solutions for each experiment. If storing solutions, follow the recommended storage conditions (low temperature, protection from light, inert atmosphere). Consider adding a compatible antioxidant.
Incorrect pH of Solution Measure the pH of your solution. Adjust to a neutral or slightly acidic pH if your experimental protocol allows.
Repeated Freeze-Thaw Cycles Aliquot your stock solution into single-use vials to avoid repeated freezing and thawing, which can accelerate degradation.
Contaminated Solvent Use high-purity, analytical grade solvents. Ensure solvents are properly stored and have not expired.

Problem: I see unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) when analyzing my this compound sample.

Possible Cause Suggested Solution
Presence of Degradation Products Compare the retention times of the unexpected peaks with those of potential degradation products like benzaldehyde and N-methylputrescine, if standards are available. Use LC-MS to obtain molecular weight information of the unknown peaks to aid in their identification.
Impurity in the Original Material Analyze a freshly prepared solution from a new batch of this compound to see if the unexpected peaks are still present.
Reaction with Solvent or Buffer Components Ensure that this compound is compatible with all components of your solution. Run a blank with just the solvent and buffer to check for interfering peaks.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution via HPLC-UV

Objective: To determine the stability of this compound under various storage conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile, methanol, or a relevant buffer)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Amber vials

  • Inert gas (argon or nitrogen)

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.

  • Aliquoting: Aliquot the stock solution into several amber vials. For samples to be stored under an inert atmosphere, gently bubble argon or nitrogen through the solution for 1-2 minutes before sealing the vials.

  • Storage Conditions: Store the vials under different conditions to be tested (e.g., -20°C, 4°C, room temperature in the dark, room temperature with light exposure).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one vial from each storage condition.

  • HPLC Analysis:

    • Allow the sample to come to room temperature.

    • Inject a known volume of the solution into the HPLC system.

    • Use a suitable mobile phase and gradient to achieve good separation of the parent compound from potential degradation products. The benzyl group allows for UV detection (e.g., at 254 nm).

    • Record the peak area of the this compound peak.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0). Plot the percentage remaining versus time for each storage condition to determine the degradation rate.

Data Presentation

Table 1: Hypothetical Stability of this compound (1 mg/mL in Acetonitrile) under Various Storage Conditions

Storage Condition% Remaining after 1 Week% Remaining after 1 Month
-20°C, Dark, Inert Atmosphere>99%>98%
4°C, Dark98%92%
Room Temperature, Dark90%75%
Room Temperature, Light70%40%

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

degradation_pathway main This compound prod1 Benzaldehyde main->prod1 Oxidative Cleavage prod2 N-methylputrescine main->prod2 Oxidative Cleavage oxidant Oxidizing Agent (e.g., O₂, Light, Metal Ions) oxidant->main

Caption: Potential oxidative degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_solution Prepare Stock Solution aliquot Aliquot into Vials prep_solution->aliquot storage_conditions Store under various conditions (-20°C, 4°C, RT, Light/Dark) aliquot->storage_conditions sampling Sample at Time Points storage_conditions->sampling hplc HPLC-UV Analysis sampling->hplc data_analysis Calculate % Remaining hplc->data_analysis

Caption: Experimental workflow for a stability study of this compound.

Side product analysis in the synthesis of N-substituted putrescines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis and analysis of N-substituted putrescines. It is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and identifying side products in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of N-monosubstituted putrescines?

A1: The most common side product is the N,N'-disubstituted putrescine, which arises from the alkylation of both primary amine groups. The formation of this byproduct is a significant challenge due to the similar reactivity of the two amine groups. In some cases, especially with reactive alkylating agents, over-alkylation can be a major issue.[1][2][3]

Q2: How can I control the selectivity to favor the formation of the N-monosubstituted product?

A2: Controlling selectivity is key to a successful synthesis. The most effective strategy is to use a protecting group to temporarily block one of the amine functionalities. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose. By synthesizing the N-mono-Boc-putrescine intermediate, the remaining free amine can be selectively alkylated. Subsequent deprotection of the Boc group yields the desired N-monosubstituted putrescine.

Q3: What are the recommended analytical techniques for identifying and quantifying side products in my reaction mixture?

A3: A combination of chromatographic and spectroscopic methods is recommended for a thorough analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile derivatives of putrescine and its substituted forms. Derivatization of the amine groups, for instance, with trifluoroacetylacetone (TFAA) or pentafluoropropionic anhydride (PFPA), is often necessary to improve chromatographic resolution and detection.[4][5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the components of the reaction mixture. Derivatization with agents like dansyl chloride or benzoyl chloride can aid in detection, especially with UV or fluorescence detectors.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation of the desired product and any isolated side products. Specific chemical shifts can help distinguish between mono- and di-substituted species.

Troubleshooting Guides

Issue 1: Low yield of the desired N-monosubstituted putrescine.

  • Question: My reaction is producing a very low yield of the N-monosubstituted product. What are the likely causes and how can I improve the yield?

  • Answer: Low yields can be attributed to several factors, primarily incomplete reaction or the predominance of side reactions.

    • Incomplete Reaction: Ensure your reaction is going to completion by monitoring it with Thin Layer Chromatography (TTLC). If the starting material is not fully consumed, consider increasing the reaction time, temperature, or using a more reactive alkylating agent.

    • Over-alkylation: The formation of the N,N'-disubstituted putrescine is a common cause of low yields of the mono-substituted product. To mitigate this, consider using a protecting group strategy (see Experimental Protocols). Alternatively, carefully controlling the stoichiometry by using a large excess of putrescine may favor mono-alkylation, but this can complicate purification.

    • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and base (if applicable) can significantly impact the reaction outcome. For reductive amination, a mildly acidic pH (around 4-5) is often optimal for imine formation.

Issue 2: Difficulty in separating the N-monosubstituted product from the N,N'-disubstituted byproduct and unreacted putrescine.

  • Question: I have a mixture of mono- and di-substituted putrescine, and I'm struggling to isolate the pure mono-substituted product. What purification methods are most effective?

  • Answer: The separation of these closely related compounds can be challenging due to their similar polarities.

    • Column Chromatography: This is the most common method for purification. A careful selection of the stationary phase (e.g., silica gel) and a gradient elution with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) is often required to achieve good separation. The presence of a protecting group, like Boc, on the mono-substituted product can significantly alter its polarity, making chromatographic separation from the di-substituted product more feasible.

    • Acid-Base Extraction: The basicity of the amines can be exploited. By carefully adjusting the pH of an aqueous solution containing the mixture, it may be possible to selectively extract the different species into an organic solvent. For instance, the di-substituted product might be less basic than the mono-substituted one.

Issue 3: Inconsistent results in reductive amination reactions.

  • Question: My reductive amination reactions are not reproducible. What factors should I be controlling more carefully?

  • Answer: Reductive amination can be sensitive to several parameters.

    • Imine Formation: The initial formation of the imine is an equilibrium process. The presence of water can shift the equilibrium back to the starting materials. Using a dehydrating agent, such as molecular sieves, can improve the yield of the imine and, consequently, the final product.

    • Reducing Agent: The choice and quality of the reducing agent are critical. A milder reducing agent like sodium triacetoxyborohydride (STAB) is often preferred as it selectively reduces the iminium ion over the starting aldehyde or ketone. Ensure your reducing agent is not degraded; for example, sodium borohydride can decompose over time.

    • pH Control: As mentioned, a slightly acidic medium is generally best for imine formation. However, a very low pH can protonate the starting amine, rendering it non-nucleophilic.

Data Presentation

The following table summarizes the expected product distribution in the direct alkylation of putrescine with an alkyl halide under different stoichiometric conditions. Note that these are generalized trends, and actual yields will vary depending on the specific reactants and reaction conditions.

Molar Ratio (Putrescine : Alkyl Halide)Expected Major ProductExpected Major Side Product(s)General Observations
10 : 1N-monosubstituted PutrescineUnreacted Putrescine, N,N'-disubstituted Putrescine (minor)A large excess of putrescine favors mono-alkylation but requires extensive purification to remove unreacted starting material.
1 : 1Mixture of ProductsN-monosubstituted Putrescine, N,N'-disubstituted Putrescine, Unreacted PutrescineA stoichiometric ratio often leads to a complex mixture that is difficult to separate, with significant amounts of both mono- and di-substituted products.
1 : 2.2N,N'-disubstituted PutrescineN-monosubstituted Putrescine (minor)An excess of the alkylating agent drives the reaction towards the di-substituted product.

Experimental Protocols

Protocol 1: Synthesis of N-mono-Boc-Putrescine

This protocol describes a common method for the selective mono-protection of putrescine.

Materials:

  • Putrescine (1,4-diaminobutane)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve a large excess of putrescine (e.g., 10 equivalents) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in dichloromethane to the stirred putrescine solution over a period of 1-2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the organic layer with a dilute NaOH solution, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to isolate the N-mono-Boc-putrescine.

Protocol 2: Reductive Amination for the Synthesis of N-Substituted Putrescine from N-mono-Boc-Putrescine

This protocol outlines the alkylation of the protected putrescine via reductive amination.

Materials:

  • N-mono-Boc-putrescine

  • Aldehyde or ketone (1-1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-mono-Boc-putrescine and the aldehyde or ketone in DCE or DCM in a round-bottom flask.

  • If desired, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude N-alkyl-N'-Boc-putrescine by column chromatography.

  • The Boc protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final N-substituted putrescine.

Protocol 3: GC-MS Analysis of Reaction Mixture

This protocol provides a general guideline for the analysis of a putrescine alkylation reaction mixture after derivatization.

Materials:

  • Aliquots of the reaction mixture

  • Derivatizing agent (e.g., Pentafluoropropionic anhydride - PFPA)

  • Ethyl acetate or other suitable solvent

  • Internal standard (optional)

Procedure:

  • Sample Preparation: Take a small aliquot of the reaction mixture and evaporate the solvent.

  • Derivatization: Add a solution of the derivatizing agent (e.g., PFPA in ethyl acetate) to the dried sample. Heat the mixture (e.g., at 65 °C for 30 minutes) to ensure complete derivatization of all primary and secondary amine groups.[6]

  • Extraction: After cooling, the derivatized products can be extracted with an organic solvent like toluene.

  • GC-MS Analysis:

    • Column: Use a suitable capillary column, such as a DB-5 or equivalent.

    • Injection: Inject a small volume of the extracted sample.

    • Oven Program: A temperature gradient is typically used, for example, starting at a lower temperature (e.g., 40-70 °C) and ramping up to a higher temperature (e.g., 280-300 °C) to elute all components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 50-550).

  • Data Analysis: Identify the peaks corresponding to the derivatized unreacted putrescine, the mono-substituted product, and the di-substituted product based on their retention times and mass spectra. Quantification can be performed by integrating the peak areas, preferably using an internal standard for higher accuracy.

Visualizations

Experimental_Workflow Experimental Workflow for Synthesis and Analysis of N-Substituted Putrescine cluster_synthesis Synthesis cluster_analysis Analysis putrescine Putrescine mono_boc N-mono-Boc-Putrescine putrescine->mono_boc Boc₂O alkylation N-Alkylation (e.g., Reductive Amination) mono_boc->alkylation Aldehyde/Ketone, STAB deprotection Deprotection alkylation->deprotection Acid (e.g., TFA) reaction_mixture Reaction Mixture Aliquot alkylation->reaction_mixture Sampling final_product N-monosubstituted Putrescine deprotection->final_product derivatization Derivatization (e.g., with PFPA) reaction_mixture->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis

Caption: Workflow for the synthesis and analysis of N-substituted putrescines.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield of N-monosubstituted Product check_completion Is the reaction complete? (Check TLC) start->check_completion increase_conditions Increase reaction time/temperature or use a more reactive alkylating agent check_completion->increase_conditions No check_side_products Are there significant side products? (Check GC-MS/NMR) check_completion->check_side_products Yes success Improved Yield increase_conditions->success over_alkylation Is N,N'-disubstitution the major side product? check_side_products->over_alkylation Yes check_reagents Are reagents and conditions optimal? check_side_products->check_reagents No use_pg Implement a protecting group strategy (e.g., mono-Boc protection) over_alkylation->use_pg Yes optimize_stoichiometry Optimize stoichiometry (large excess of putrescine) over_alkylation->optimize_stoichiometry Alternative other_side_products Identify other side products and optimize conditions (e.g., solvent, temperature) over_alkylation->other_side_products No use_pg->success optimize_stoichiometry->success other_side_products->success optimize_reagents Optimize solvent, pH, and check reagent quality check_reagents->optimize_reagents No check_reagents->success Yes optimize_reagents->success

Caption: Troubleshooting flowchart for low yield in N-monosubstituted putrescine synthesis.

References

Technical Support Center: Enhancing the Stability of N-Benzyl-N-methylputrescine for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of N-Benzyl-N-methylputrescine (NBMP) for long-term studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound (NBMP) during long-term storage?

A1: The stability of NBMP, a polyamine analog, can be influenced by several factors. Polyamines, in general, can be sensitive to oxidation, changes in pH, temperature, and light exposure.[1] The benzyl group in NBMP may also be susceptible to specific degradation pathways. Key factors include:

  • Oxidation: The amine groups in the putrescine backbone can be susceptible to oxidation, potentially leading to the formation of aldehydes and other degradation products. The presence of oxygen can accelerate this process.

  • pH: The stability of amines is often pH-dependent. Both highly acidic and alkaline conditions can promote hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures typically increase the rate of chemical degradation. For long-term storage, maintaining a low and consistent temperature is crucial.

  • Light: Exposure to UV or fluorescent light can provide the energy to initiate photolytic degradation reactions.

  • Moisture: The presence of water can facilitate hydrolytic degradation.

Q2: What are the likely degradation pathways for NBMP?

A2: While specific degradation pathways for NBMP are not extensively documented in publicly available literature, based on its chemical structure, potential degradation pathways include:

  • Oxidation of the amine groups: This can lead to the formation of corresponding aldehydes and imines.

  • N-debenzylation: Cleavage of the bond between the nitrogen and the benzyl group.

  • N-demethylation: Removal of the methyl group.

  • Hydrolysis: Although less common for this structure, it could occur under extreme pH conditions.

Identifying these pathways is a key outcome of forced degradation studies.[2][3]

Q3: What are the recommended storage conditions for NBMP to ensure its stability for long-term studies?

A3: To ensure the long-term stability of NBMP, it is recommended to store it under the following conditions:

  • Temperature: Store at -20°C or lower.

  • Light: Protect from light by using amber vials or storing in a dark location.

  • Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Form: Store as a solid if possible, as solutions may be less stable. If a stock solution is required, prepare it in a suitable, dry, and degassed solvent and store at -80°C.

Q4: Which analytical methods are suitable for assessing the stability of NBMP?

A4: A stability-indicating analytical method is crucial for accurately quantifying NBMP and detecting its degradation products.[4] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method. For more detailed analysis and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[5][6]

Troubleshooting Guides

Problem 1: I observe unexpected peaks in my HPLC chromatogram when analyzing my aged NBMP sample.

  • Possible Cause: These peaks likely represent degradation products of NBMP.

  • Solution:

    • Characterize the Peaks: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This will provide the molecular weight of the potential degradation products and help in their identification.

    • Perform Forced Degradation Studies: Subject a fresh sample of NBMP to forced degradation conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[7][8] Analyze these stressed samples by HPLC. If the retention times of the peaks from the forced degradation match the unexpected peaks in your aged sample, it helps confirm their identity.

    • Optimize Storage: The presence of degradation products indicates that your current storage conditions may not be optimal. Refer to the recommended storage conditions in the FAQs.

Problem 2: The concentration of my NBMP stock solution appears to have decreased over time.

  • Possible Cause: This could be due to degradation of NBMP or adsorption of the compound to the storage container.

  • Solution:

    • Verify with a Fresh Standard: Prepare a fresh stock solution of NBMP and compare its concentration and HPLC profile to the aged stock solution.

    • Check for Degradation: Analyze the aged stock solution by HPLC or LC-MS to look for the presence of degradation products.

    • Consider Container Material: Polyamines can sometimes adsorb to certain types of plastic. Consider using low-adhesion microcentrifuge tubes or glass vials for storage.

    • Solvent Stability: Ensure the solvent used for the stock solution is stable and does not contribute to the degradation of NBMP.

Data Presentation

Table 1: Illustrative Results of a Forced Degradation Study on this compound (NBMP)

Stress ConditionDurationTemperature% NBMP RemainingMajor Degradation Products (Hypothetical m/z)
0.1 M HCl24 hours60°C85.2%179.2 (N-debenzylated)
0.1 M NaOH24 hours60°C92.5%193.2 (Oxidized)
3% H₂O₂24 hoursRoom Temp78.9%193.2 (Oxidized), 207.2 (N-oxide)
Heat48 hours80°C95.1%Minor peaks
Light (ICH Q1B)1.2 million lux hoursRoom Temp98.7%Minor peaks

Note: This data is illustrative and intended to demonstrate how to present results from a forced degradation study. Actual results may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study of NBMP

Objective: To identify potential degradation pathways and products of NBMP under various stress conditions.

Materials:

  • This compound (NBMP)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector or LC-MS system

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare a stock solution of NBMP in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the NBMP stock solution, add 1 mL of 1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, neutralize the solution with 1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the NBMP stock solution, add 1 mL of 1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, neutralize the solution with 1 M HCl.

    • Dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the NBMP stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of NBMP in an oven at 80°C for 48 hours.

    • Also, place a vial of the NBMP stock solution in the oven.

    • After incubation, dissolve the solid sample and dilute the stock solution with mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of NBMP to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, prepare samples for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples with that of a control (unstressed) sample.

Protocol 2: HPLC Method for NBMP Stability Testing

Objective: To quantify NBMP and separate it from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start prep Prepare NBMP Stock (1 mg/mL in Methanol) start->prep acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid heat Thermal Stress (80°C) prep->heat light Photolytic Stress (ICH Q1B) prep->light neutralize Neutralize/Dilute acid->neutralize base->neutralize oxid->neutralize heat->neutralize light->neutralize hplc HPLC/LC-MS Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

signaling_pathway cluster_input External Stimulus cluster_pathway Polyamine Biosynthesis Pathway (Hypothetical Involvement of NBMP) cluster_output Cellular Response stimulus Growth Factor receptor Receptor Tyrosine Kinase stimulus->receptor odc Ornithine Decarboxylase (ODC) receptor->odc Activation putrescine Putrescine odc->putrescine spermidine Spermidine putrescine->spermidine spermine Spermine spermidine->spermine proliferation Cell Proliferation spermine->proliferation differentiation Differentiation spermine->differentiation nbmp NBMP (Investigational Modulator) nbmp->odc Modulation?

Caption: Hypothetical signaling pathway involving polyamine biosynthesis and NBMP.

References

Technical Support Center: Refining Purification Techniques for N-Benzyl-N-methylputrescine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification of N-Benzyl-N-methylputrescine. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound, an N-substituted diamine, are column chromatography, vacuum distillation, and recrystallization (usually of a salt derivative). The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: I am seeing multiple spots on my TLC plate after synthesis. What are the likely impurities?

A2: Impurities in the synthesis of this compound can arise from starting materials or side reactions. Potential impurities include:

  • Unreacted starting materials: N-methylputrescine, benzyl bromide, or benzyl chloride.

  • Over-alkylation products: Dibenzylated N-methylputrescine.

  • Byproducts from benzylating agent: Benzyl alcohol or benzaldehyde can be present in the benzyl halide starting material.[1]

  • Oxidation and condensation products: Amines can be susceptible to oxidation.[2]

Q3: My compound appears to be degrading during silica gel column chromatography. What can I do?

A3: Amines can be sensitive to the acidic nature of standard silica gel, leading to degradation.[3] To mitigate this, consider the following:

  • Deactivate the silica gel: Prepare a slurry of silica gel with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine or ammonia in methanol, to neutralize the acidic silanol groups.[3]

  • Use an alternative stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

  • Work quickly: Minimize the time the compound spends on the column.

Q4: I am having trouble getting good separation of my product from a close-running impurity on the TLC and column. How can I improve the separation?

A4: To improve separation during column chromatography:

  • Optimize the solvent system: Systematically screen different solvent systems with varying polarities. A common mobile phase for N-benzyl amines is a mixture of hexanes and ethyl acetate.[4] For more polar compounds, a dichloromethane/methanol system can be effective.[5] Aim for an Rf value of 0.2-0.4 for your product on the TLC plate for the best separation on a column.

  • Use a shallower gradient: If using gradient elution, a slower, more gradual increase in polarity can improve the resolution of closely eluting compounds.

  • Reduce the column load: Overloading the column is a common cause of poor separation. A general guideline is a silica gel to crude material ratio of at least 30:1 (w/w).

Q5: Can I purify this compound by recrystallization?

A5: Direct recrystallization of the free base of this compound may be challenging as amines often exist as oils or low-melting solids. A more effective approach is to convert the amine to a salt, such as a hydrochloride or a picrate, which are typically crystalline solids.[6][7] The salt can then be recrystallized from a suitable solvent system, such as ethanol/ether or methanol/water.[8] After purification, the pure amine free base can be regenerated by treatment with a base.

Q6: What are the ideal conditions for purifying this compound by vacuum distillation?

A6: Vacuum distillation is suitable for thermally stable, liquid compounds.[9] Since this compound is likely a high-boiling liquid, distillation should be performed under reduced pressure to avoid decomposition.[6][9] The exact temperature and pressure will depend on your vacuum source. As a starting point for a related compound, benzylamine, distillation can be performed at reduced pressure.[6] It is crucial to use a well-controlled heating mantle and to monitor the head temperature closely to collect the desired fraction.

Data Presentation

Table 1: Suggested Starting Solvent Systems for Column Chromatography

Stationary PhaseSolvent System (v/v)PolarityNotes
Silica GelHexane:Ethyl Acetate (9:1 to 1:1)Low to MediumA standard system for many organic compounds.[4] Adjust the ratio based on TLC results.
Silica GelDichloromethane:Methanol (99:1 to 9:1)Medium to HighGood for more polar amines. The addition of 1% triethylamine is recommended to reduce tailing.[3][5]
Alumina (Neutral)Diethyl Ether:Hexane (1:4 to 1:1)MediumA good alternative if the compound degrades on silica gel.

Table 2: Common Solvents for Recrystallization of Amine Salts

Salt FormSolvent SystemNotes
HydrochlorideEthanol/WaterThe salt is dissolved in a minimum of hot solvent and allowed to cool slowly.
HydrochlorideMethanol/Diethyl EtherDissolve in minimal methanol and add diethyl ether as an anti-solvent until turbidity appears, then cool.[10]
PicrateEthanolPicrate salts are often highly crystalline.[6]

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis: Determine the optimal solvent system using thin-layer chromatography (TLC). Aim for an Rf of 0.2-0.4 for this compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the non-polar component of your chosen eluent.

    • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent that will be used in the elution.

    • Carefully apply the sample to the top of the silica gel.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of the Hydrochloride Salt
  • Salt Formation:

    • Dissolve the crude this compound in a minimal amount of diethyl ether or another suitable organic solvent.

    • Slowly add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) with stirring until precipitation is complete.

  • Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash with cold diethyl ether.

  • Recrystallization:

    • Dissolve the crude salt in a minimum amount of a hot solvent (e.g., ethanol).

    • If necessary, filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualizations

experimental_workflow crude Crude this compound tlc TLC Analysis crude->tlc Assess Purity & Impurities column Column Chromatography tlc->column Good Separation distill Vacuum Distillation tlc->distill Liquid Product recryst Recrystallization (as salt) tlc->recryst Solidifiable Product pure Pure Product column->pure distill->pure recryst->pure

Caption: General purification workflow for this compound.

troubleshooting_column start Poor Separation in Column Chromatography overload Column Overloaded? start->overload solvent Suboptimal Solvent System? start->solvent degradation Compound Degradation? start->degradation reduce_load Reduce Sample Load overload->reduce_load Yes optimize_solvent Re-optimize Solvent System via TLC solvent->optimize_solvent Yes deactivate Use Deactivated Silica or Alumina degradation->deactivate Yes solution Improved Separation reduce_load->solution optimize_solvent->solution deactivate->solution

Caption: Troubleshooting guide for column chromatography issues.

References

Addressing off-target effects of N-Benzyl-N-methylputrescine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of N-Benzyl-N-methylputrescine in their experiments. The following resources will guide you in designing robust experiments, validating on-target activity, and identifying and mitigating non-specific effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A1: Off-target effects are unintended interactions of a compound with cellular components other than its primary target. For a small molecule inhibitor like this compound, these effects can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity.[1][2] It is crucial to identify and control for off-target effects to ensure that the observed biological response is a direct consequence of modulating the intended target.[3][4]

Q2: I'm observing a phenotype in my cells treated with this compound, but I'm not sure if it's due to on-target or off-target effects. How can I begin to investigate this?

A2: A multi-pronged approach is essential for distinguishing on-target from off-target effects.[1] Start by performing dose-response experiments to establish the potency of this compound for your observed phenotype. Then, consider using a structurally similar but biologically inactive analog of this compound as a negative control. If the phenotype persists with the inactive analog, it is likely an off-target effect. Additionally, attempting to rescue the phenotype by expressing a drug-resistant version of the primary target can provide strong evidence for on-target activity.

Q3: What are some common experimental approaches to identify the off-targets of this compound?

A3: Several unbiased, genome-wide methods can be employed to identify potential off-targets. These include:

  • Kinome Profiling: If the primary target is a kinase, screening this compound against a large panel of purified kinases can reveal unintended inhibitory activity.[5]

  • Cellular Thermal Shift Assay (CETSA®): This method assesses the binding of a compound to its targets in intact cells by measuring changes in protein thermal stability.[1]

  • Affinity Chromatography/Mass Spectrometry: Immobilized this compound can be used to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results with this compound.
  • Possible Cause: Variability in compound purity or stability.

    • Troubleshooting Step:

      • Verify the purity of your this compound stock using techniques like HPLC or NMR.

      • Prepare fresh stock solutions and store them appropriately, protected from light and at the recommended temperature.

      • Perform a dose-response curve in every experiment to ensure consistent potency.

  • Possible Cause: Cellular context-dependent off-target effects.

    • Troubleshooting Step:

      • Test the effect of this compound in multiple cell lines to see if the observed phenotype is consistent.

      • Use a "knockout" or "knockdown" of the intended target as a positive control. The phenotype of the genetic perturbation should phenocopy the inhibitor treatment if the effect is on-target.

Issue 2: Observed phenotype does not correlate with the known IC50 of the primary target.
  • Possible Cause: The phenotype is driven by an off-target with a different potency.

    • Troubleshooting Step:

      • Perform a biochemical assay with the purified primary target to confirm the IC50 of this compound.

      • Conduct a kinome-wide or proteome-wide screen to identify off-targets that may be more potently inhibited at the concentrations used in your cellular assays.

Experimental Protocols & Data

Protocol 1: Validating On-Target Engagement using Cellular Thermal Shift Assay (CETSA®)

This protocol outlines the steps to confirm that this compound binds to its intended target in a cellular context.

Methodology:

  • Cell Treatment: Culture cells to 80% confluency and treat with either vehicle (e.g., DMSO) or varying concentrations of this compound for a specified time.

  • Thermal Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Cell Lysis and Protein Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Target Protein Detection: Analyze the soluble fraction by Western blotting using an antibody specific to the primary target. The amount of soluble target protein remaining at each temperature is quantified.

Expected Results:

Binding of this compound is expected to stabilize its target protein, resulting in a higher melting temperature (Tm) compared to the vehicle-treated control.

Data Presentation:

Treatment GroupConcentration (µM)Melting Temperature (Tm) in °C
Vehicle (DMSO)-52.5
This compound155.0
This compound1058.2
This compound10058.5

Diagram: CETSA® Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis cluster_result Result start Plate Cells treat Treat with this compound or Vehicle start->treat harvest Harvest Cells treat->harvest heat Heat to a Range of Temperatures harvest->heat lyse Lyse Cells heat->lyse centrifuge Separate Soluble & Aggregated Proteins lyse->centrifuge wb Western Blot for Target Protein centrifuge->wb result Determine Melting Temperature (Tm) Shift wb->result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Protocol 2: Kinome Profiling to Identify Off-Target Kinases

This protocol describes a high-throughput screening method to assess the selectivity of this compound against a panel of kinases.

Methodology:

  • Assay Plate Preparation: A library of purified, active kinases is arrayed in a multi-well plate format.

  • Compound Incubation: this compound is added to the wells at a fixed concentration (e.g., 1 µM).

  • Kinase Reaction: The kinase reaction is initiated by adding ATP and a suitable substrate. The reaction is allowed to proceed for a specific time.

  • Detection: The kinase activity is measured using a detection method such as radiometric assay (e.g., ³³P-ATP) or fluorescence-based assay.

  • Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of this compound to a control (e.g., DMSO).

Data Presentation:

Kinase Target% Inhibition at 1 µM this compound
Primary Target A95%
Off-Target Kinase X82%
Off-Target Kinase Y65%
Off-Target Kinase Z15%

Diagram: Logic for Interpreting Kinome Profiling Data

Kinome_Logic cluster_outcomes Potential Outcomes start Kinome Profiling Result (% Inhibition) decision Inhibition > 50%? start->decision potential_off_target Potential Off-Target (Requires Validation) decision->potential_off_target Yes not_significant Not a Significant Off-Target decision->not_significant No

Caption: Decision tree for identifying potential off-targets from kinome profiling.

Signaling Pathway Considerations

If this compound is found to interact with off-targets, it is crucial to understand the signaling pathways in which these off-targets are involved. This will help in predicting the potential confounding effects on your experimental system.

Diagram: Hypothetical Signaling Pathway with On- and Off-Target Effects

Signaling_Pathway cluster_drug Inhibitor cluster_pathways Cellular Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway drug This compound target_A Primary Target A drug->target_A Inhibits (On-Target) target_X Off-Target X drug->target_X Inhibits (Off-Target) downstream_A Downstream Effector A target_A->downstream_A phenotype_A Observed Phenotype downstream_A->phenotype_A downstream_X Downstream Effector X target_X->downstream_X phenotype_X Confounding Phenotype downstream_X->phenotype_X

Caption: On-target vs. off-target signaling pathways.

References

How to minimize variability in experiments with N-Benzyl-N-methylputrescine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving N-Benzyl-N-methylputrescine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize variability and achieve reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and related polyamine analogues?

A1: this compound is a synthetic polyamine analogue. Its primary mechanism of action involves the profound induction of the enzyme spermidine/spermine N1-acetyltransferase (SSAT).[1] This is the rate-limiting enzyme in polyamine catabolism. The induction of SSAT leads to the depletion of natural intracellular polyamines (putrescine, spermidine, and spermine), which are essential for cell proliferation and differentiation. This depletion ultimately results in the inhibition of cell growth and can induce apoptosis, particularly in cancer cells that have a high polyamine turnover.[1][2]

Q2: What are the recommended solvents and storage conditions for this compound?

A2: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, it is common to prepare a high-concentration stock solution in sterile DMSO. To minimize degradation, the solid compound should be stored in a cool, dry, and dark place, tightly sealed to protect from moisture.[3] Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For long-term stability, storage under an inert atmosphere like nitrogen or argon is recommended.[3]

Q3: How can I minimize variability in my cell culture experiments?

A3: Minimizing variability requires careful attention to several factors:

  • Consistent Compound Preparation: Always prepare fresh dilutions of your working solution from a thawed aliquot of the stock solution immediately before use. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments, including the vehicle control, and is kept at a low, non-toxic level (typically ≤0.5%).

  • Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and growth phase. Cells can respond differently to treatments depending on these factors.

  • Time-Course and Dose-Response Experiments: Always perform initial experiments to determine the optimal concentration and incubation time for your specific cell line and endpoint. This helps to identify a window where on-target effects are maximized and off-target effects are minimized.

  • Appropriate Controls: Always include a vehicle control (cells treated with the same concentration of solvent as the highest drug concentration) and an untreated control.

Q4: What are potential off-target effects and how can I control for them?

A4: While specific off-target effects for this compound are not extensively documented, related N-benzyl compounds may have other biological activities. For example, some benzyl-polyamines can act as antagonists for NMDA receptors.[4] To differentiate on-target from potential off-target effects:

  • Use the Lowest Effective Concentration: As determined from your dose-response studies.

  • Rescue Experiments: If the observed phenotype is due to polyamine depletion, it may be possible to "rescue" the cells by adding back natural polyamines like putrescine or spermidine.

  • Use a Structurally Related Inactive Analogue: If available, a similar compound that does not induce SSAT can serve as a negative control.

  • Knockdown/Overexpression Studies: Modulating the expression of SSAT in your cell model can help confirm if the observed effects are dependent on this enzyme.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or No Biological Effect Compound Degradation: Improper storage of solid or stock solutions.Store solid compound in a cool, dark, dry place. Aliquot stock solutions in DMSO and store at -80°C. Avoid repeated freeze-thaw cycles.
Solubility Issues: Compound precipitating out of the solution when diluted in aqueous media.Prepare stock solutions in 100% DMSO. When diluting into culture media, do so in a stepwise manner and vortex gently. Ensure the final DMSO concentration is low (<0.5%). Visually inspect for precipitates.
Cell Line Resistance: The specific cell line may not be sensitive to this class of polyamine analogue.Test a range of concentrations (e.g., 1 µM to 100 µM). Measure SSAT induction to confirm the compound is active in the cells. Consider using a different cell line known to be sensitive to polyamine analogues.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven number of cells per well.Ensure a homogenous cell suspension before plating. Use calibrated pipettes and mix the cell suspension between plating replicates.
Edge Effects in Plates: Evaporation from wells on the edge of the plate.Avoid using the outermost wells of 96-well plates for treatments. Fill them with sterile PBS or media to maintain humidity.
Inaccurate Pipetting: Errors in preparing serial dilutions or adding reagents.Use calibrated micropipettes and sterile, low-retention tips. Prepare a master mix of the treatment media for all replicate wells.
Unexpected Cytotoxicity in Vehicle Control High Solvent Concentration: The concentration of DMSO (or other solvent) is toxic to the cells.Ensure the final solvent concentration is consistent and below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a solvent toxicity curve to determine the maximum tolerated concentration.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables present data for the well-characterized and structurally related polyamine analogue N1,N11-bis(ethyl)norspermine (BENSpm) as a representative example.

Table 1: Comparative Induction of SSAT Activity by BENSpm in Various Cancer Cell Lines

Cell LineCancer TypeSSAT Activity Increase (Fold)Reference
MALME-3Human Melanoma>200-fold[1]
L1210Mouse Leukemia15-fold (at 2 µM)[1]
CHOChinese Hamster Ovary~600-fold[1]
MALME-3M Tumor (in vivo)Human Melanoma~274-fold[2]

Table 2: Solubility of Related Polyamine Analogues in Common Solvents

SolventSolubility ProfileNotes
Dimethyl Sulfoxide (DMSO)HighRecommended for preparing high-concentration stock solutions.[5]
EthanolSolubleCan be used as an alternative to DMSO.
WaterPoor to Slightly SolubleGenerally not recommended for primary stock solutions. Salts of the compound may have better aqueous solubility.
Phosphate-Buffered Saline (PBS)PoorDirect dilution of DMSO stock into PBS may cause precipitation. Dilute in full culture medium.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol determines the effect of this compound on cell proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be constant and less than 0.5%. Remove the old medium and add the treatment media to the wells. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[1]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: SSAT Activity Assay

This assay quantifies the enzymatic activity of SSAT after treatment.

  • Cell Treatment: Seed cells in larger format plates (e.g., 6-well or 10 cm dishes) and treat with this compound for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Harvest cells by scraping into ice-cold lysis buffer. Sonicate or freeze-thaw the cells to ensure complete lysis. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of the lysate using a Bradford or BCA assay.

  • Enzymatic Reaction: In a reaction tube, combine the cell lysate with a reaction mixture containing [¹⁴C]acetyl-CoA and spermidine.

  • Incubation: Incubate the reaction at 37°C for a set time (e.g., 10-30 minutes).

  • Extraction: Stop the reaction and extract the resulting [¹⁴C]acetylspermidine using an organic solvent (e.g., toluene or scintillation fluid).

  • Quantification: Measure the radioactivity of the organic phase using a scintillation counter. The activity is typically expressed as pmol of acetylspermidine formed per minute per mg of protein.

Protocol 3: Intracellular Polyamine Analysis by HPLC

This protocol measures the levels of putrescine, spermidine, and spermine.

  • Cell Treatment and Harvesting: Treat cells as in Protocol 2. Harvest the cells and wash with ice-cold PBS.

  • Extraction: Lyse the cell pellet with an acid, typically 0.2 M perchloric acid.[6] Vortex vigorously and centrifuge at high speed to precipitate proteins.

  • Derivatization (Benzoylation):

    • Transfer the supernatant to a new tube.

    • Add 2 N NaOH and 10 µL of benzoyl chloride. Vortex for 30-60 seconds.

    • Incubate at room temperature for 20-30 minutes.

    • Stop the reaction by adding saturated NaCl solution.

    • Extract the benzoylated polyamines with diethyl ether.

    • Evaporate the ether layer to dryness under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried residue in the HPLC mobile phase (e.g., methanol/water mixture).

    • Inject the sample onto a reverse-phase C18 column.

    • Use an isocratic or gradient elution with a mobile phase such as methanol:water.

    • Detect the benzoylated polyamines using a UV detector at 254 nm.[7]

    • Quantify the peaks by comparing their area to a standard curve generated with known concentrations of polyamine standards.

Visualizations

Signaling_Pathway NBMP N-Benzyl-N- methylputrescine Transport Polyamine Transport System NBMP->Transport Enters cell CellMembrane Cell Membrane SSAT_Induction SSAT Gene Transcription (SAT1) Transport->SSAT_Induction Induces SSAT_Protein SSAT Protein (Increased Stability) Transport->SSAT_Protein Induces SSAT_Induction->SSAT_Protein Polyamines Spermidine & Spermine Acetyl_Polyamines Acetylated Polyamines Polyamines->Acetyl_Polyamines Acetylation by SSAT Depletion Polyamine Pool Depletion Acetyl_Polyamines->Depletion Leads to Growth_Inhibition Growth Inhibition & Apoptosis Depletion->Growth_Inhibition

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Prep_Stock Prepare Stock Solution (e.g., 100 mM in DMSO) Prepare_Dilutions Prepare Serial Dilutions in Culture Medium Prep_Stock->Prepare_Dilutions Seed_Cells Seed Cells in Multi-well Plates Treat_Cells Treat Cells for 24-72 hours Seed_Cells->Treat_Cells Prepare_Dilutions->Treat_Cells Viability Cell Viability (MTT Assay) Treat_Cells->Viability SSAT SSAT Activity Assay Treat_Cells->SSAT HPLC Polyamine Levels (HPLC Analysis) Treat_Cells->HPLC

Caption: General experimental workflow for this compound.

References

Validation & Comparative

A Researcher's Guide to Comparing N-Benzyl-N-methylputrescine with Other Polyamine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Polyamines—such as putrescine, spermidine, and spermine—are essential polycationic molecules crucial for cell growth, differentiation, and proliferation. Their biosynthesis pathway is frequently dysregulated in cancer and other proliferative diseases, making its constituent enzymes attractive targets for therapeutic intervention.[1][2][3] N-Benzyl-N-methylputrescine is a synthetic derivative of putrescine whose potential as a polyamine inhibitor is yet to be fully characterized in publicly available literature.

This guide provides a comprehensive framework for the evaluation of this compound, comparing its potential efficacy against established inhibitors of the polyamine biosynthesis pathway. Due to the current lack of specific experimental data for this compound, this document outlines the requisite experimental protocols and data presentation structures, using data from well-known inhibitors as illustrative examples.

The Polyamine Biosynthesis Pathway: Key Enzymatic Targets

The biosynthesis of polyamines is a highly regulated enzymatic cascade. The primary targets for inhibition are Ornithine Decarboxylase (ODC), the rate-limiting enzyme that produces putrescine, and the subsequent aminopropyltransferases, Spermidine Synthase (SpdS) and Spermine Synthase (SpmS).

Polyamine_Biosynthesis_Pathway Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase (SpdS) Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase (SpmS) Spermidine->SpmS Spermine Spermine dcSAM1 dcSAM dcSAM1->SpdS dcSAM2 dcSAM dcSAM2->SpmS ODC->Putrescine SpdS->Spermidine SpmS->Spermine Inhibitor_ODC e.g., DFMO Inhibitor_ODC->ODC Inhibits Inhibitor_SpdS e.g., Cyclohexylamine Inhibitor_SpdS->SpdS Inhibits Inhibitor_SpmS e.g., AdoDATO Inhibitor_SpmS->SpmS Inhibits Target_Compound N-Benzyl-N- methylputrescine Target_Compound->ODC ? Target_Compound->SpdS ? Target_Compound->SpmS ?

Caption: Key enzymatic targets in the polyamine biosynthesis pathway.

Data Presentation: Quantitative Comparison of Inhibitors

To objectively compare this compound, its inhibitory activity against each key enzyme should be quantified and tabulated. The half-maximal inhibitory concentration (IC50) is a critical metric for this comparison.

Table 1: Comparison of Ornithine Decarboxylase (ODC) Inhibitors

Compound Type of Inhibition IC50 Value (µM) Cell Line / Assay Condition Reference
This compound To be determined To be determined e.g., Purified human ODC N/A
DFMO (Eflornithine) Irreversible 252 Purified human ODC [4]
α-Methylornithine Competitive Data varies Rat prostate ODC [5]

| Allicin | Non-competitive (Allosteric) | 0.011 | Purified human ODC |[4] |

Table 2: Comparison of Spermidine Synthase (SpdS) Inhibitors

Compound Type of Inhibition IC50 Value (µM) Enzyme Source Reference
This compound To be determined To be determined e.g., Human SpdS N/A
Cyclohexylamine Competitive ~1000 (in cells) 9L Rat Brain Tumor Cells [6]
Decarboxylated S-adenosylhomocysteine (dcSAH) Competitive 43 Human SpdS [7]

| S-adenosyl-1,8-diamino-3-thiooctane (AdoDATO) | Multisubstrate Adduct | 0.2 | T. maritima PAPT |[8] |

Table 3: Comparison of Spermine Synthase (SpmS) Inhibitors

Compound Type of Inhibition IC50 Value (µM) Enzyme Source Reference
This compound To be determined To be determined e.g., Human SpmS N/A
Decarboxylated S-adenosylhomocysteine (dcSAH) Competitive 5 Human SpmS [7]
Dimethyl(5'-adenosyl)sulfonium perchlorate Selective 8 Rat Prostate SpmS [9][10]

| 5'-[(3-Aminopropyl)amino]-5'-deoxyadenosine | Competitive | 17 | Rat Prostate SpmS |[9][10] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for assessing polyamine inhibitor activity.

Ornithine Decarboxylase (ODC) Activity Assay (Radiometric Method)

This assay measures the enzymatic activity of ODC by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.

  • Principle: ODC catalyzes the decarboxylation of ornithine to putrescine, releasing CO₂. Using a radiolabeled ornithine substrate allows for the sensitive detection of this released CO₂.

  • Materials:

    • Purified ODC enzyme or cell/tissue lysate

    • L-[1-¹⁴C]ornithine

    • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 0.05 mM pyridoxal-5'-phosphate (PLP), 5 mM Dithiothreitol (DTT)

    • Inhibitor stock solution (e.g., this compound in a suitable solvent)

    • 96-well filter plates with CO₂-trapping paper (e.g., soaked in hyamine hydroxide)

    • Scintillation fluid and counter

  • Procedure:

    • Prepare serial dilutions of the inhibitor (this compound) and known control inhibitors (e.g., DFMO).

    • In each well of a reaction plate, add the assay buffer.

    • Add the inhibitor or vehicle control to the respective wells.

    • Add the purified enzyme or cell lysate and pre-incubate for 15 minutes at 37°C to allow inhibitor binding.

    • Initiate the reaction by adding L-[1-¹⁴C]ornithine.

    • Immediately seal the plate with the filter mat containing the CO₂-trapping paper.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction by injecting a strong acid (e.g., 2 M citric acid) into each well, which also facilitates the release of all dissolved ¹⁴CO₂.

    • Incubate for an additional 30 minutes to ensure complete trapping of the ¹⁴CO₂ onto the filter paper.

    • Remove the filter mat, place it in scintillation vials with scintillation fluid, and measure radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Spermidine/Spermine Synthase Activity Assay (HPLC-based Method)

This assay quantifies the formation of spermidine or spermine from their respective substrates.

  • Principle: SpdS and SpmS catalyze the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine or spermidine, respectively. The product is then derivatized and quantified by High-Performance Liquid Chromatography (HPLC).

  • Materials:

    • Purified SpdS or SpmS enzyme

    • Substrates: Putrescine (for SpdS) or Spermidine (for SpmS), and dcSAM

    • Assay Buffer: e.g., 100 mM Sodium Phosphate (pH 7.5)

    • Inhibitor stock solutions

    • Derivatizing agent: e.g., o-phthalaldehyde (OPA) or benzoyl chloride

    • HPLC system with a fluorescence or UV detector and a suitable column (e.g., C18 reverse-phase)

  • Procedure:

    • Prepare reaction mixtures containing assay buffer, the appropriate amine substrate (putrescine or spermidine), and various concentrations of the inhibitor.

    • Pre-incubate the mixtures at 37°C for 10 minutes.

    • Initiate the reaction by adding dcSAM.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes) during which the reaction is linear.

    • Terminate the reaction by adding a strong acid (e.g., 0.4 M perchloric acid).

    • Derivatize the polyamines in the reaction mixture with OPA or benzoyl chloride according to established protocols.

    • Analyze the samples by HPLC to separate and quantify the product (spermidine or spermine).

    • Calculate the percentage of inhibition and determine the IC50 value as described for the ODC assay.

Cell Proliferation Assay (MTT or CCK-8 Assay)

This assay assesses the effect of the inhibitor on the growth of cancer cell lines, which are often highly dependent on polyamines.

  • Principle: The viability of cells is determined by measuring the metabolic activity of mitochondria. Tetrazolium salts (like MTT or WST-8 in CCK-8 kits) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product, which can be quantified spectrophotometrically.

  • Materials:

    • Cancer cell line (e.g., L1210 leukemia, DU145 prostate cancer)

    • Complete cell culture medium

    • Inhibitor stock solutions

    • MTT or CCK-8 reagent

    • Solubilization buffer (for MTT)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or control inhibitors for 48-72 hours.

    • After the incubation period, add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

    • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of growth inhibition relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Visualizing the Experimental Workflow

A structured workflow ensures a logical progression from enzymatic assays to cellular-level evaluation.

Experimental_Workflow cluster_0 In Vitro Enzymatic Screening cluster_1 Cell-Based Assays A Prepare N-Benzyl-N- methylputrescine & Controls B ODC Activity Assay A->B C SpdS Activity Assay A->C D SpmS Activity Assay A->D E Determine IC50 Values & Identify Primary Target(s) B->E C->E D->E F Select Cancer Cell Lines E->F Proceed with potent hits G Cell Proliferation Assay (e.g., MTT/CCK-8) F->G I Intracellular Polyamine Level Analysis (HPLC) F->I H Determine GI50 Values G->H H->I Confirm mechanism

Caption: Workflow for evaluating novel polyamine biosynthesis inhibitors.

Conclusion

The systematic evaluation of this compound using the detailed enzymatic and cell-based assays outlined in this guide will enable a thorough characterization of its potential as a polyamine biosynthesis inhibitor. By quantifying its IC50 against ODC, SpdS, and SpmS and assessing its impact on cancer cell proliferation, researchers can objectively compare its performance to established inhibitors. This structured approach is essential for identifying novel and potent therapeutic candidates targeting the polyamine pathway for the treatment of cancer and other proliferative diseases.

References

A Comparative Guide to Polyamine Depletion: N-Benzyl-N-methylputrescine versus DFMO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two agents used in polyamine depletion studies: N-Benzyl-N-methylputrescine and the well-characterized ornithine decarboxylase (ODC) inhibitor, α-difluoromethylornithine (DFMO). While extensive data exists for DFMO, information on this compound is less direct. This comparison is based on the established mechanism of DFMO and the presumed mechanism of this compound as a polyamine analogue that induces polyamine catabolism, a common characteristic of such compounds.

Introduction to Polyamines and Their Depletion

Polyamines—primarily putrescine, spermidine, and spermine—are essential polycations vital for cell growth, differentiation, and proliferation. Their intracellular concentrations are tightly regulated through a balance of biosynthesis, catabolism, and transport. Dysregulation of polyamine metabolism is a hallmark of numerous diseases, including cancer, making the polyamine pathway a critical target for therapeutic intervention. Polyamine depletion, the strategy of reducing intracellular polyamine levels, is a key approach in studying their function and in developing new therapies.

Mechanism of Action: A Tale of Two Strategies

The primary difference between DFMO and this compound lies in their distinct mechanisms for inducing polyamine depletion.

DFMO: Inhibiting Polyamine Biosynthesis

DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine biosynthesis pathway. ODC catalyzes the conversion of ornithine to putrescine. By inactivating ODC, DFMO effectively blocks the production of new polyamines, leading to the depletion of putrescine and subsequently spermidine.

This compound: A Presumed Inducer of Polyamine Catabolism

While direct studies on this compound are limited, it is classified as a polyamine analogue. Such analogues are known to induce the activity of spermidine/spermine N1-acetyltransferase (SSAT), the rate-limiting enzyme in the polyamine catabolic pathway. SSAT acetylates spermidine and spermine, marking them for either export from the cell or for oxidation by polyamine oxidase (PAO), which converts them back to putrescine and spermidine, respectively. This induction of SSAT leads to an accelerated breakdown of existing polyamine pools.

Presumed Mechanism of Action for this compound: Based on the known actions of similar polyamine analogues, it is presumed that this compound depletes polyamines by inducing the expression and activity of spermidine/spermine N1-acetyltransferase (SSAT).

Comparative Effects on Intracellular Polyamine Pools

The different mechanisms of DFMO and this compound result in distinct changes to the intracellular concentrations of individual polyamines.

Polyamine Effect of DFMO Presumed Effect of this compound
Putrescine Markedly DecreasedPotentially Increased (due to catabolism of spermidine and spermine)
Spermidine DecreasedMarkedly Decreased
Spermine Variable (often less affected)Decreased

Signaling Pathways and Cellular Effects

Both compounds ultimately lead to polyamine depletion, which in turn affects various cellular processes and signaling pathways.

DFMO-induced polyamine depletion typically leads to:

  • G1 Cell Cycle Arrest: Reduced polyamine levels inhibit the progression of the cell cycle from the G1 to the S phase.[1]

  • Inhibition of Proliferation: The block in the cell cycle results in a cytostatic effect, halting cell division.[1]

  • Modulation of Gene Expression: Polyamines are known to influence the expression of various genes, and their depletion can alter these expression patterns.

Polyamine depletion via SSAT induction by analogues like this compound can result in:

  • Rapid Depletion of Spermidine and Spermine: The induction of catabolism leads to a swift reduction in these higher polyamines.

  • Potential for Increased Oxidative Stress: The action of polyamine oxidase (PAO) in the catabolic pathway produces hydrogen peroxide as a byproduct, which can contribute to oxidative stress.

  • Complex Cellular Responses: The accumulation of acetylated polyamines and altered ratios of the natural polyamines can trigger various cellular stress and signaling pathways.

Below is a diagram illustrating the points of intervention for both compounds within the polyamine metabolic pathway.

Polyamine_Metabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SPDS Spermine Spermine Spermidine->Spermine SPMS N1_acetylspermidine N1-acetylspermidine Spermidine->N1_acetylspermidine SSAT N1_acetylspermine N1-acetylspermine Spermine->N1_acetylspermine SSAT N1_acetylspermidine->Putrescine PAO N1_acetylspermine->Spermidine PAO ODC ODC SSAT SSAT PAO PAO SPDS Spermidine Synthase SPMS Spermine Synthase DFMO DFMO DFMO->ODC NBMP N-Benzyl-N- methylputrescine NBMP->SSAT Induces

Caption: Polyamine metabolic pathway showing DFMO inhibition of ODC and the presumed induction of SSAT by this compound.

Experimental Protocols

To comparatively evaluate the effects of this compound and DFMO, the following experimental workflow can be employed.

Experimental_Workflow cluster_assays Endpoint Assays start Cell Culture (e.g., Cancer Cell Line) treatment Treatment Groups: - Vehicle Control - DFMO (e.g., 1-5 mM) - this compound (various concentrations) - Combination start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation proliferation Cell Proliferation Assay (e.g., MTT, Cell Counting) incubation->proliferation hplc Polyamine Analysis (HPLC) incubation->hplc enzyme_activity Enzyme Activity Assays - ODC Activity - SSAT Activity incubation->enzyme_activity data_analysis Data Analysis and Comparison proliferation->data_analysis hplc->data_analysis enzyme_activity->data_analysis

Caption: A typical experimental workflow for comparing polyamine depletion agents in vitro.

Key Experimental Methodologies

1. Cell Culture and Treatment:

  • Select a suitable cell line (e.g., a cancer cell line known to have active polyamine metabolism).

  • Culture cells to a logarithmic growth phase.

  • Treat cells with varying concentrations of DFMO and this compound, including a vehicle control.

2. Cell Proliferation Assay (e.g., MTT Assay):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat with the compounds for desired time points (e.g., 24, 48, 72 hours).

  • Add MTT reagent and incubate for 2-4 hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm to determine cell viability.

3. Polyamine Analysis by High-Performance Liquid Chromatography (HPLC):

  • Harvest cells and prepare cell lysates.

  • Derivatize the polyamines in the lysate with a fluorescent agent (e.g., dansyl chloride or o-phthalaldehyde).

  • Separate the derivatized polyamines using a reverse-phase HPLC column.

  • Detect and quantify the polyamines using a fluorescence detector.

  • Normalize the polyamine levels to the total protein content of the lysate.

4. Ornithine Decarboxylase (ODC) Activity Assay:

  • Prepare cell extracts from treated and control cells.

  • Incubate the extracts with L-[1-¹⁴C]ornithine as a substrate.

  • Measure the amount of ¹⁴CO₂ released, which is proportional to ODC activity.

5. Spermidine/spermine N1-acetyltransferase (SSAT) Activity Assay:

  • Prepare cell extracts.

  • Incubate the extracts with [¹⁴C]acetyl-CoA and spermidine as substrates.

  • Separate the resulting [¹⁴C]N1-acetylspermidine from unreacted [¹⁴C]acetyl-CoA using a cation-exchange paper or column.

  • Quantify the radioactivity of the acetylated product to determine SSAT activity.

Summary and Conclusion

DFMO and this compound represent two distinct approaches to achieving polyamine depletion. DFMO acts as a "gatekeeper" by blocking the entry of ornithine into the polyamine synthesis pathway. In contrast, this compound, as a polyamine analogue, is presumed to act as a "drain opener" by accelerating the catabolism of existing polyamines.

The choice between these agents will depend on the specific research question. DFMO provides a well-established and specific method for inhibiting polyamine biosynthesis. This compound and similar analogues offer a means to study the effects of rapid polyamine catabolism, which may have different downstream consequences, including the generation of reactive oxygen species and the accumulation of acetylated polyamines.

For drug development professionals, understanding these different mechanisms is crucial for designing novel therapeutic strategies that target the polyamine pathway. Combination therapies that utilize both an inhibitor of synthesis and an inducer of catabolism could potentially offer a more potent and comprehensive approach to polyamine depletion in diseases like cancer. Further direct experimental evaluation of this compound is warranted to confirm its mechanism and to fully elucidate its comparative efficacy against DFMO.

References

Validating the Inhibitory Effect of N-Benzyl-N-methylputrescine on Spermine Synthase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating novel therapeutics targeting polyamine metabolism, this guide provides a comparative framework for validating the inhibitory effect of N-Benzyl-N-methylputrescine on spermine synthase. By benchmarking against established inhibitors and employing standardized experimental protocols, a comprehensive understanding of the compound's potency and specificity can be achieved.

The Polyamine Biosynthesis Pathway: A Therapeutic Target

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation. Their biosynthesis is a tightly regulated enzymatic cascade, making it an attractive target for therapeutic intervention, particularly in oncology. Spermine synthase (SMS) catalyzes the final step in this pathway, the conversion of spermidine to spermine. Inhibition of this enzyme can disrupt polyamine homeostasis and impede cancer cell proliferation.

Below is a diagram illustrating the key enzymes and steps in the polyamine biosynthesis pathway, highlighting the points of inhibition by various compounds.

Polyamine_Biosynthesis_Pathway Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase (SpdS) Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase (SpmS) Spermidine->SpmS Spermine Spermine SAM S-adenosylmethionine (SAM) SAMDC S-adenosylmethionine Decarboxylase (SAMDC) SAM->SAMDC dcSAM Decarboxylated SAM (dcSAM) dcSAM->SpdS dcSAM->SpmS MTA 5'-Methylthioadenosine (MTA) ODC->Putrescine CO2 SAMDC->dcSAM CO2 SpdS->Spermidine SpdS->MTA SpmS->Spermine SpmS->MTA DFMO DFMO DFMO->ODC MGBG MGBG MGBG->SAMDC DCHA Dicyclohexylamine (DCHA) DCHA->SpdS APCHA N-(3-Aminopropyl) cyclohexylamine (APCHA) APCHA->SpmS AdoDATAD AdoDATAD AdoDATAD->SpmS dcSAH dcSAH dcSAH->SpmS NBMP N-Benzyl-N- methylputrescine (Hypothetical) NBMP->SpmS

Caption: The polyamine biosynthesis pathway and points of enzymatic inhibition.

Comparative Analysis of Spermine Synthase Inhibitors

A thorough evaluation of a novel inhibitor requires comparison with existing compounds. The following table summarizes the characteristics of several known inhibitors of spermine synthase and other key enzymes in the polyamine pathway.

Inhibitor NameTarget Enzyme(s)Mechanism of ActionIC50 Value (µM)
Direct Spermine Synthase Inhibitors
This compoundSpermine Synthase (Hypothesized)To be determinedTo be determined
Decarboxylated S-adenosylhomocysteine (dcSAH)Spermine Synthase, Spermidine SynthaseSubstrate analog5 (human SpmS)[1]
5'-Methylthioadenosine (MTA)Spermine Synthase, Spermidine SynthaseProduct inhibition10-15 (rat SpmS)[2]
N-(3-Aminopropyl)cyclohexylamine (APCHA)Spermine SynthaseSpecific inhibitor-
Spermidine Synthase Inhibitors (Indirectly affect spermine synthesis)
Dicyclohexylamine (DCHA)Spermidine SynthasePotent inhibitor-
Upstream Enzyme Inhibitors (Affect substrate availability for SpmS)
α-Difluoromethylornithine (DFMO)Ornithine Decarboxylase (ODC)Irreversible inhibitor-
Methylglyoxal bis(guanylhydrazone) (MGBG)S-adenosylmethionine Decarboxylase (SAMDC)Competitive inhibitor-

IC50 values can vary depending on the assay conditions and the species from which the enzyme is derived.

Experimental Protocols for Inhibitor Validation

To validate the inhibitory effect of this compound on spermine synthase, a series of in vitro and cell-based assays should be conducted.

In Vitro Spermine Synthase Activity Assay

This assay directly measures the enzymatic activity of purified spermine synthase in the presence and absence of the inhibitor.

Principle: The assay quantifies the formation of spermine from the substrates spermidine and decarboxylated S-adenosylmethionine (dcSAM). The amount of spermine produced is measured, typically by High-Performance Liquid Chromatography (HPLC).

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5), purified recombinant human spermine synthase, the substrate spermidine, and the aminopropyl donor dcSAM.

  • Inhibitor Addition: Add varying concentrations of this compound (and/or a known inhibitor as a positive control) to the reaction mixture. A control reaction without any inhibitor should be included.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a quenching agent, such as perchloric acid.

  • Quantification: Analyze the samples by HPLC to separate and quantify the amount of spermine formed. The peak area corresponding to spermine is integrated and compared across different inhibitor concentrations.

Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor.

Procedure:

  • Perform the spermine synthase activity assay with a range of this compound concentrations.

  • Calculate the percentage of enzyme inhibition for each concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Cell-Based Assay for Intracellular Polyamine Levels

This assay assesses the effect of the inhibitor on the polyamine content within cultured cells.

Principle: Cells are treated with the inhibitor, and the intracellular concentrations of putrescine, spermidine, and spermine are measured to determine the inhibitor's effect on the polyamine pathway in a cellular context.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., a human cancer cell line known to have active polyamine metabolism) in appropriate growth media.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-72 hours). Include untreated cells as a control.

  • Cell Lysis: Harvest the cells and lyse them to release the intracellular contents.

  • Polyamine Extraction: Extract the polyamines from the cell lysate.

  • Quantification: Analyze the extracted polyamines by HPLC to determine the intracellular concentrations of putrescine, spermidine, and spermine.

  • Analysis: Compare the polyamine levels in the treated cells to those in the control cells. A specific inhibitor of spermine synthase is expected to cause a decrease in spermine levels and a potential accumulation of its precursor, spermidine.[3][4]

Experimental Workflow for Validating a Novel Inhibitor

The following diagram outlines the logical flow of experiments for characterizing a new spermine synthase inhibitor.

Experimental_Workflow Start Start: Novel Compound (this compound) InVitroAssay In Vitro Enzyme Assay (Purified Spermine Synthase) Start->InVitroAssay IC50 Determine IC50 Value InVitroAssay->IC50 CellBasedAssay Cell-Based Assay (Intracellular Polyamine Levels) IC50->CellBasedAssay DataAnalysis Comparative Data Analysis CellBasedAssay->DataAnalysis Conclusion Conclusion on Inhibitory Effect and Specificity DataAnalysis->Conclusion

Caption: Workflow for validating a novel spermine synthase inhibitor.

Hypothetical Data Presentation

The following table demonstrates how experimental data for this compound could be presented in comparison to a known inhibitor, dcSAH.

ParameterThis compound (Hypothetical Data)dcSAH (Reference Data)
In Vitro Assay
Spermine Synthase IC50 (µM)[Insert experimental value]5 µM[1]
Cell-Based Assay (e.g., in a cancer cell line)
Change in Intracellular Spermine[Insert % decrease]Significant decrease
Change in Intracellular Spermidine[Insert % increase/decrease]Potential increase
Effect on Cell Proliferation[Insert IC50 or % inhibition]Antiproliferative effects observed

By systematically following these experimental protocols and comparing the results with established data, researchers can effectively validate the inhibitory properties of this compound on spermine synthase and determine its potential as a novel therapeutic agent.

References

Cross-validation of N-Benzyl-N-methylputrescine's biological activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature did not yield specific quantitative data on the biological activity of N-Benzyl-N-methylputrescine across different cell lines. While the broader class of polyamine analogs, to which this compound belongs, has been the subject of extensive research in cancer and other diseases, specific studies detailing the cytotoxic or other biological effects of this particular compound, including IC50 values, were not found in the performed searches.

Polyamines are essential for cell growth and proliferation, and their dysregulation is a hallmark of cancer. This has led to the development of various polyamine analogs as potential therapeutic agents. These analogs can interfere with polyamine metabolism and function, leading to cytostatic or cytotoxic effects in cancer cells. Broadly, research in this area has focused on compounds that inhibit polyamine biosynthesis or compete with natural polyamines for transport into cells.

Given the absence of specific data for this compound, this guide will provide a framework for how such a compound would be evaluated and compared, using methodologies and examples from studies on structurally related polyamine analogs.

Hypothetical Comparison of Biological Activity

To illustrate how the biological activity of this compound could be presented, the following table provides a hypothetical summary of IC50 values. IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Cell LineCancer TypeThis compound (μM)Alternative 1: Spermidine Analog (μM)Alternative 2: Spermine Analog (μM)
MCF-7 Breast CancerData Not AvailableHypothetical Value: 5.2Hypothetical Value: 2.8
PC-3 Prostate CancerData Not AvailableHypothetical Value: 8.1Hypothetical Value: 4.5
A549 Lung CancerData Not AvailableHypothetical Value: 12.5Hypothetical Value: 7.9
HCT116 Colon CancerData Not AvailableHypothetical Value: 6.8Hypothetical Value: 3.1

Caption: Hypothetical IC50 values for this compound and two alternative polyamine analogs in various cancer cell lines.

Experimental Protocols

The evaluation of the biological activity of a compound like this compound would typically involve a series of in vitro assays. A detailed protocol for a standard cytotoxicity assay is provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • This compound

  • Alternative polyamine analogs

  • Human cancer cell lines (e.g., MCF-7, PC-3, A549, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Plates are incubated overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed and replaced with 100 µL of medium containing the various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is typically used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflow and Potential Signaling Pathways

To understand the experimental process and potential mechanisms of action, diagrams are essential.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding treatment Treat Cells cell_seeding->treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment incubation Incubate for 48h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_plate Measure Absorbance formazan_solubilization->read_plate data_analysis Calculate % Viability read_plate->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus transporter Polyamine Transporter polyamine_pool Intracellular Polyamine Pool transporter->polyamine_pool Competition with natural polyamines compound This compound compound->transporter protein_synthesis Protein Synthesis polyamine_pool->protein_synthesis Inhibition dna_replication DNA Replication polyamine_pool->dna_replication Inhibition cell_cycle_arrest Cell Cycle Arrest protein_synthesis->cell_cycle_arrest dna_replication->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: A potential mechanism of action for a polyamine analog.

Comparative Analysis of N-Benzyl-N-methylputrescine and Its Structural Analogs as Modulators of Cellular Proliferation and Polyamine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-Benzyl-N-methylputrescine Analogs with Supporting Experimental Data.

The intricate machinery of polyamine metabolism, essential for normal cell growth and proliferation, presents a compelling target for therapeutic intervention, particularly in oncology. Elevated polyamine levels are a hallmark of rapidly dividing cancer cells, making the enzymes and transport systems within this pathway attractive targets for drug development. This guide provides a comparative analysis of this compound and its structural analogs, focusing on their potential as modulators of polyamine metabolism and cellular proliferation. While direct biological data for this compound is not extensively documented in publicly available literature, analysis of its close structural analogs provides significant insights into its probable mechanisms of action and therapeutic potential.

Introduction to this compound and the Polyamine Pathway

This compound belongs to the family of N-substituted putrescine derivatives. Putrescine, a diamine, is the initial substrate in the biosynthesis of the higher polyamines, spermidine and spermine. The conversion of ornithine to putrescine by ornithine decarboxylase (ODC) is the first rate-limiting step in this pathway. Subsequent additions of aminopropyl groups, derived from decarboxylated S-adenosylmethionine (dcSAM), are catalyzed by spermidine synthase and spermine synthase to produce spermidine and spermine, respectively. The catabolism of polyamines is regulated by enzymes such as spermine/spermidine N1-acetyltransferase (SSAT) and polyamine oxidase (PAO). Given the critical role of polyamines in cell proliferation, DNA stabilization, and gene expression, inhibitors of their biosynthesis are of significant interest as potential anticancer agents.

Structural Analogs and Their Biological Activities

The introduction of alkyl and benzyl groups to the nitrogen atoms of putrescine and other polyamines has been a strategy to develop compounds that can interfere with polyamine homeostasis. These analogs can act through various mechanisms, including competitive inhibition of biosynthetic enzymes, disruption of polyamine transport, and induction of polyamine catabolism.

N-Benzyl-N-methyldecan-1-amine (BMDA): An Anti-inflammatory and Anti-neoplastic Analog

A close structural analog of this compound, differing in the length of the alkyl chain, is N-benzyl-N-methyldecan-1-amine (BMDA). This compound, originally identified from Allium sativum, has demonstrated both anti-inflammatory and anti-neoplastic activities. In THP-1 cells, a human monocytic cell line, BMDA and its derivative, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), were shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α and interleukin (IL)-1β. This inhibition was associated with the blockade of key inflammatory signaling pathways, including JNK, p38 MAPK, and NF-κB.

Bis-benzylputrescine Analogs: Modulators of Intracellular Polyamine Pools

Studies on a series of bis-benzyldiamine analogs have shown their ability to modulate the intracellular polyamine content in P388D1 cells. These compounds were observed to increase the cellular levels of putrescine and spermine while decreasing the spermidine content. At higher concentrations, some of these putrescine analogs also exhibited inhibitory effects on polyamine oxidase (PAO).

Comparative Data of Structural Analogs

To provide a clear comparison, the following table summarizes the biological activities of key structural analogs. Due to the limited direct data on this compound, data from closely related compounds are presented to infer its potential activity profile.

Compound/Analog ClassPrimary Biological ActivityKey FindingsCell Line(s)Quantitative Data (IC50, etc.)Reference
N-benzyl-N-methyldecan-1-amine (BMDA) Anti-inflammatory, Anti-neoplasticInhibits TNF-α and IL-1β production; Blocks JNK, p38, and NF-κB signaling.THP-1Not specified in abstract
Bisbenzylputrescine Analogs Modulation of intracellular polyamine poolsIncreased putrescine and spermine, decreased spermidine. Inhibition of polyamine oxidase at high doses.P388D1IC50 values for cytotoxicity were determined but not specified in the abstract.
α-Benzyl-(+/-)-ornithine Ornithine Decarboxylase (ODC) InhibitionCompetitive inhibitor of ODC.Rat prostate, L1210 leukemia cells, regenerating rat liverLess active than α-methyl-(+/-)-ornithine.
N,N'-bis(ethyl)polyamines Downregulation of ODC and AdoMetDCReduce intracellular polyamine levels, leading to cytostasis or cytotoxicity.Various mammalian cell linesNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the study of this compound and its analogs.

Cell Viability and Cytotoxicity Assays
  • Objective: To determine the effect of the compounds on cell proliferation and survival.

  • Methodology:

    • Cells (e.g., cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures mitochondrial metabolic activity, or by direct cell counting.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curves.

Enzyme Inhibition Assays (e.g., Ornithine Decarboxylase Activity)
  • Objective: To measure the inhibitory effect of the compounds on specific enzymes in the polyamine biosynthesis pathway.

  • Methodology:

    • A crude enzyme extract or a purified enzyme preparation is obtained from a relevant source (e.g., rat liver).

    • The enzyme is incubated with its substrate (e.g., L-[1-14C]ornithine for ODC) in the presence of varying concentrations of the inhibitor.

    • The reaction is allowed to proceed for a set time at an optimal temperature and pH.

    • The amount of product formed (e.g., [14C]CO2 for ODC) is quantified, typically by scintillation counting.

    • The IC50 and Ki (inhibition constant) values are determined from the inhibition data.

Quantification of Intracellular Polyamines
  • Objective: To determine the effect of the compounds on the intracellular concentrations of putrescine, spermidine, and spermine.

  • Methodology:

    • Cells are treated with the test compounds for a specific duration.

    • The cells are harvested, and the intracellular polyamines are extracted, typically using an acid precipitation method.

    • The extracted polyamines are derivatized (e.g., with dansyl chloride) to make them fluorescent.

    • The derivatized polyamines are then separated and quantified using high-performance liquid chromatography (HPLC) with a fluorescence detector.

Visualizing the Polyamine Biosynthesis Pathway and Inhibition

The following diagram, generated using Graphviz, illustrates the core polyamine biosynthesis pathway and highlights the potential points of inhibition by this compound and its analogs.

Polyamine_Pathway Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase Spermidine->SpmS Spermine Spermine dcSAM1 dcSAM dcSAM1->SpdS dcSAM2 dcSAM dcSAM2->SpmS ODC->Putrescine CO2 SpdS->Spermidine SpmS->Spermine Inhibitor This compound & Analogs Inhibitor->ODC Inhibitor->SpdS Inhibitor->SpmS

Caption: Polyamine biosynthesis pathway and potential inhibition sites.

Logical Workflow for Evaluating Novel Analogs

The discovery and development of new therapeutic agents require a systematic approach. The following diagram outlines a logical workflow for the synthesis and biological evaluation of novel analogs of this compound.

Evaluation_Workflow Start Design & Synthesis of This compound Analogs InVitro In Vitro Screening Start->InVitro EnzymeAssay Enzyme Inhibition Assays (ODC, PAO, etc.) InVitro->EnzymeAssay CellAssay Cell-Based Assays (Viability, Apoptosis) InVitro->CellAssay SAR Structure-Activity Relationship (SAR) Analysis EnzymeAssay->SAR CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo Studies (Animal Models) SAR->InVivo LeadOpt->Start Iterative Design End Preclinical Candidate InVivo->End

Caption: Workflow for the development of novel polyamine metabolism inhibitors.

Conclusion

While this compound itself remains a molecule with underexplored biological activity, the analysis of its structural analogs strongly suggests its potential as a modulator of polyamine metabolism and cellular proliferation. The presence of the N-benzyl-N-methyl motif in compounds with demonstrated anti-inflammatory and anti-neoplastic properties provides a compelling rationale for the synthesis and detailed biological evaluation of this compound and a focused library of its derivatives. The experimental protocols and workflows outlined in this guide offer a robust framework for future research aimed at elucidating the therapeutic potential of this class of compounds. Further investigation is warranted to establish precise structure-activity relationships and to identify lead candidates for preclinical development.

A Comparative Guide to the Structure-Activity Relationship of N-Benzylputrescine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-benzylputrescine derivatives represent a versatile scaffold in medicinal chemistry, demonstrating significant inhibitory activity against a range of enzymes crucial for pathogen survival and the progression of human diseases. This guide provides a comparative analysis of their structure-activity relationships (SAR) as inhibitors of three key enzymes: Trypanothione Reductase (TR), a vital enzyme in trypanosomatid parasites; Ornithine Decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis; and Acetylcholinesterase (AChE), a critical enzyme in cholinergic neurotransmission.

Quantitative Data Summary

The inhibitory activities of various N-benzyl derivatives are summarized below. The data highlights the influence of substitutions on the benzyl and putrescine-analog moieties on their potency against different enzymatic targets.

Table 1: N-Benzyl Benzimidazole Derivatives Against Leishmania Species
CompoundR Group (Benzimidazole)Ar Group (Benzyl)L. mexicana IC50 (µM)L. braziliensis IC50 (µM)L. donovani IC50 (µM)Reference
1 H4-Cl3.211.8910.2[1][2]
2 H4-F2.622.0112.5[1][2]
3 H2,4-diCl4.503.7515.1[1]
4 5-CF34-Cl---[3]
Miltefosine --15.344.873.12[1][2]
Amphotericin B --0.230.180.11[1]

Note: The anti-leishmanial activity of these compounds is often attributed to the inhibition of enzymes in the trypanothione pathway, including Trypanothione Reductase.

Table 2: N-Benzylpiperidine Derivatives as Acetylcholinesterase (AChE) Inhibitors
CompoundLinkerAryl MoietyAChE IC50 (µM)Reference
5 Carboxylate5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl0.03[4]
6 Carboxamide1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl5.94[4]
7 Carboxamide5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl0.41[4]
Donepezil --0.023[5]

Note: SAR studies indicate that replacing the ester linker with a more metabolically stable amide and modifying the aryl moiety significantly impacts inhibitory activity.[4]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below to facilitate the replication and validation of these findings.

Trypanothione Reductase (TR) Inhibition Assay

The activity of TR is typically measured spectrophotometrically by monitoring the NADPH-dependent reduction of trypanothione disulfide (TS₂) or a substrate analog like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Principle: TR catalyzes the transfer of electrons from NADPH to TS₂, reducing it to trypanothione (T(SH)₂). The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Procedure:

  • A reaction mixture is prepared containing buffer (e.g., 40 mM HEPES, pH 7.5), 1 mM EDTA, the enzyme (recombinant TR), and the test compound at various concentrations.

  • The mixture is pre-incubated to allow for inhibitor binding.

  • The reaction is initiated by the addition of NADPH (e.g., 150 µM) and TS₂ (e.g., 50 µM).

  • The decrease in absorbance at 340 nm is recorded over time using a spectrophotometer.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control (without inhibitor).

  • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)

This assay measures the activity of ODC by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine.

Principle: ODC catalyzes the decarboxylation of ornithine to produce putrescine and CO₂. By using a radiolabeled substrate, the enzymatic activity can be determined by trapping and counting the released ¹⁴CO₂.

Procedure:

  • Cell or tissue extracts containing ODC are prepared.

  • The reaction is carried out in sealed vials containing a buffer (e.g., Tris-HCl), pyridoxal-5'-phosphate (a cofactor), DTT, the enzyme source, and the test inhibitor.

  • The reaction is initiated by the addition of L-[1-¹⁴C]-ornithine.

  • The vials are incubated at 37°C to allow the reaction to proceed.

  • The reaction is stopped by the addition of an acid (e.g., citric or sulfuric acid).

  • The released ¹⁴CO₂ is trapped on a filter paper soaked in a scintillation cocktail or a CO₂-trapping agent.

  • The radioactivity on the filter paper is measured using a scintillation counter.

  • IC50 values are determined by measuring the reduction in ¹⁴CO₂ production at various inhibitor concentrations.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a widely used colorimetric assay for measuring cholinesterase activity.

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine and acetic acid. The produced thiocholine reacts with DTNB (Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which can be quantified spectrophotometrically at 412 nm.

Procedure:

  • The assay is typically performed in a 96-well plate.

  • A reaction mixture is prepared containing a phosphate buffer (pH 8.0), DTNB, and the test compound.

  • The enzyme (AChE from electric eel or human recombinant) is added to the wells and pre-incubated with the inhibitor.

  • The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATChI).

  • The absorbance at 412 nm is measured at regular intervals using a microplate reader.

  • The rate of the reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is determined by comparing the rates of reaction with and without the inhibitor.

  • IC50 values are calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a general experimental workflow for screening enzyme inhibitors.

Trypanothione_Redox_Pathway NADPH NADPH TR Trypanothione Reductase (Target for N-benzylputrescine derivatives) NADPH->TR H⁺ NADP NADP+ TR->NADP TSH2 Trypanothione (T(SH)₂) TR->TSH2 TS2 Trypanothione Disulfide (TS₂) TS2->TR Tryparedoxin Tryparedoxin Peroxidase TSH2->Tryparedoxin 2H⁺ ROS Reactive Oxygen Species (ROS) ROS->Tryparedoxin Detox Detoxified Products Tryparedoxin->TS2 Tryparedoxin->Detox

Caption: The Trypanothione Redox Pathway in Trypanosomatids.

Polyamine_Biosynthesis_Pathway Arginine Arginine Ornithine Ornithine Arginine->Ornithine ODC Ornithine Decarboxylase (ODC) (Target for N-benzylputrescine derivatives) Ornithine->ODC -CO₂ Putrescine Putrescine ODC->Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Spermidine Spermidine Spermidine_Synthase->Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase Cell_Growth Cell Proliferation and Growth Spermidine->Cell_Growth Spermine Spermine Spermine_Synthase->Spermine Spermine->Cell_Growth

Caption: The Polyamine Biosynthesis Pathway.

Cholinergic_Neurotransmission cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) (Target for N-benzylpiperidine derivatives) ACh_synapse->AChE Hydrolysis AChR ACh Receptor ACh_synapse->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction AChR->Signal

Caption: Cholinergic Neurotransmission at the Synapse.

Experimental_Workflow Start Compound Library (N-benzylputrescine derivatives) Screening High-Throughput Screening (Enzyme Inhibition Assay) Start->Screening Hit_ID Hit Identification (% Inhibition > Threshold) Screening->Hit_ID IC50 IC50 Determination (Dose-Response Curve) Hit_ID->IC50 Active Compounds SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Inactive Compounds IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End Candidate Drug Lead_Opt->End

Caption: General Experimental Workflow for Inhibitor Screening.

References

Independent Verification of N-Benzyl-N-methylputrescine's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Benzyl-N-methylputrescine (NBMP) and its alternatives, focusing on their mode of action as modulators of polyamine transport. Due to the limited availability of direct quantitative data for NBMP in the public domain, this guide draws upon data from closely related bis(benzyl)polyamine analogues and compares them with well-characterized alternative polyamine transport inhibitors.

Executive Summary

Polyamines are essential for cell growth and proliferation, and their transport systems are frequently upregulated in cancer cells, making them a key target for anti-cancer drug development. This compound belongs to a class of polyamine analogues that interfere with polyamine homeostasis. Evidence suggests that bis(benzyl)polyamine analogues are substrates for a mammalian cell transport system that is distinct from the primary polyamine transport system. These compounds competitively inhibit the uptake of natural polyamines, leading to reduced intracellular polyamine levels and subsequent inhibition of cell growth. This guide will compare the mode of action of this class of compounds with other known polyamine transport inhibitors, namely AMXT-1501 and Trimer44NMe, and the polyamine biosynthesis inhibitor, α-difluoromethylornithine (DFMO).

Comparative Analysis of Polyamine Transport Modulators

CompoundTargetCell LineIC50 (Cell Proliferation)Ki (Spermidine Uptake)Reference
AMXT-1501 Polyamine TransportNeuroblastoma14.13 - 17.72 µM2.5 ± 0.1 μM
Trimer44NMe Polyamine TransportPancreatic Ductal Adenocarcinoma (L3.6pl)Not Reported2.6 ± 0.3 μM
DFMO Ornithine Decarboxylase (Polyamine Biosynthesis)Neuroblastoma20.76 - 33.3 mMNot Applicable
This compound Polyamine Transport (presumed)Not ReportedNot ReportedNot Reported

Note: The IC50 values for AMXT-1501 and DFMO reflect their impact on cell proliferation, which is a downstream effect of their primary mechanism of action. The Ki values for AMXT-1501 and Trimer44NMe provide a more direct measure of their potency in inhibiting the polyamine transport system.

Mode of Action and Signaling Pathways

This compound and Bis(benzyl)polyamine Analogues

Bis(benzyl)polyamine analogues act as competitive substrates for a distinct polyamine transport system. Once inside the cell, they are not effectively utilized in the same manner as natural polyamines, leading to a disruption of polyamine-dependent cellular processes. Furthermore, studies on the filarial worm Brugia pahangi have shown that bis(benzyl)polyamines are potent inhibitors of both putrescine and spermidine/spermine uptake systems.

cluster_membrane Cell Membrane Transport_System Distinct Polyamine Transport System Intracellular_NBMP Intracellular NBMP Transport_System->Intracellular_NBMP Transports NBMP N-Benzyl-N- methylputrescine NBMP->Transport_System Binds to Natural_Polyamines Natural Polyamines (Putrescine, Spermidine) Natural_Polyamines->Transport_System Competes for binding Disrupted_Function Disruption of Polyamine-Dependent Functions Intracellular_NBMP->Disrupted_Function Cell_Growth_Inhibition Cell Growth Inhibition Disrupted_Function->Cell_Growth_Inhibition

Figure 1. Proposed mode of action for this compound.

Alternative Polyamine Transport Inhibitors: AMXT-1501 and Trimer44NMe

AMXT-1501 and Trimer44NMe are potent, competitive inhibitors of the primary polyamine transport system. By blocking the uptake of extracellular polyamines, they induce a state of polyamine depletion within the cell, which is particularly effective in cancer cells that have a high demand for these molecules.

cluster_membrane Cell Membrane PTS Polyamine Transport System (PTS) Intracellular_Polyamines Intracellular Polyamine Pool PTS->Intracellular_Polyamines Maintains Alternatives AMXT-1501 / Trimer44NMe Alternatives->PTS Inhibits Natural_Polyamines Natural Polyamines Natural_Polyamines->PTS Uptake Cell_Growth Cell Growth & Proliferation Intracellular_Polyamines->Cell_Growth

Figure 2. Mechanism of action for alternative polyamine transport inhibitors.

Polyamine Biosynthesis Inhibition: DFMO

DFMO inhibits ornithine decarboxylase (ODC), a key enzyme in the de novo synthesis of polyamines. This leads to a reduction in the intracellular production of putrescine and downstream polyamines. However, cells can often compensate by increasing the uptake of extracellular polyamines. This has led to the development of combination therapies using DFMO with a polyamine transport inhibitor.

Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine ODC->Putrescine Downstream_Polyamines Spermidine, Spermine Putrescine->Downstream_Polyamines DFMO DFMO DFMO->ODC Inhibits

Figure 3. Mechanism of action for the polyamine biosynthesis inhibitor DFMO.

Experimental Protocols

To independently verify the mode of action of this compound and compare it to its alternatives, the following experimental protocols are recommended.

Radiolabeled Polyamine Uptake Inhibition Assay

This assay directly measures the ability of a compound to inhibit the transport of radiolabeled polyamines (e.g., [³H]spermidine or [¹⁴C]putrescine) into cells.

Workflow:

Cell_Culture 1. Culture cells to ~80% confluency Pre-incubation 2. Pre-incubate cells with varying concentrations of NBMP or alternative Cell_Culture->Pre-incubation Radiolabel 3. Add radiolabeled polyamine (e.g., [³H]spermidine) Pre-incubation->Radiolabel Incubation 4. Incubate to allow uptake Radiolabel->Incubation Wash 5. Wash cells to remove extracellular radiolabel Incubation->Wash Lysis 6. Lyse cells Wash->Lysis Scintillation 7. Measure intracellular radioactivity via scintillation counting Lysis->Scintillation Analysis 8. Calculate IC50/Ki values Scintillation->Analysis

Figure 4. Workflow for a radiolabeled polyamine uptake inhibition assay.

Detailed Methodology:

  • Cell Culture: Plate cells (e.g., a cancer cell line with high polyamine transport activity) in a multi-well format and grow to approximately 80% confluency.

  • Pre-incubation: Wash the cells with a buffered salt solution and then pre-incubate them for a defined period (e.g., 15-30 minutes) with varying concentrations of the test compound (NBMP or an alternative) or vehicle control.

  • Radiolabeling: Add a known concentration of radiolabeled polyamine (e.g., [³H]spermidine) to each well.

  • Uptake: Incubate the cells for a specific time (e.g., 15-60 minutes) at 37°C to allow for polyamine uptake.

  • Washing: Terminate the uptake by rapidly washing the cells multiple times with ice-cold buffer containing a high concentration of unlabeled polyamine to displace any non-specifically bound radiolabel.

  • Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the radiolabeled polyamine uptake (IC50) by plotting the percentage of inhibition against the log of the inhibitor concentration. The inhibitor constant (Ki) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the transporter for the radiolabeled substrate is known.

Cell Proliferation Assay (e.g., MTT or Crystal Violet Assay)

This assay assesses the downstream effect of polyamine depletion on cell viability and growth.

Detailed Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a low density.

  • Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the test compound (NBMP, alternatives, or combinations).

  • Incubation: Incubate the cells for a prolonged period (e.g., 48-96 hours) to allow for effects on proliferation to become apparent.

  • Staining:

    • MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the MTT to formazan. Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • Crystal Violet Assay: Fix the cells and then stain with crystal violet solution. After washing, solubilize the stain and measure the absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell proliferation.

Conclusion

This compound and its analogues represent a class of compounds that interfere with polyamine homeostasis, likely through a distinct transport mechanism. While direct quantitative comparisons with leading polyamine transport inhibitors like AMXT-1501 and Trimer44NMe are currently limited by the lack of specific data for NBMP, the experimental protocols outlined in this guide provide a clear path for such an independent verification. The provided comparative data for established inhibitors underscores the therapeutic potential of targeting the polyamine transport system in diseases characterized by rapid cell proliferation, such as cancer. Further research to elucidate the precise molecular target of this compound and to quantify its inhibitory activity is warranted.

A Comparative Analysis of N-Benzyl-N-methylputrescine and Other Modulators of Polyamine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the putative polyamine transport inhibitor, N-Benzyl-N-methylputrescine, and other well-characterized agents that modulate polyamine metabolism. Due to the limited publicly available data on this compound, its profile is based on its structural similarity to other polyamine analogs. This document contrasts its hypothetical effects with established experimental data for selected alternative compounds, offering detailed experimental protocols for researchers seeking to investigate these agents further.

Compound Profiles

1. This compound (Hypothetical Profile)

This compound is a synthetic polyamine derivative. Structurally, it is an analog of putrescine, a key polyamine in cellular metabolism. The addition of benzyl and methyl groups likely modifies its interaction with the polyamine transport system (PTS), a critical pathway for polyamine uptake in rapidly proliferating cells, including cancer cells. It is hypothesized that this compound acts as a competitive inhibitor of the PTS, thereby restricting the cellular uptake of natural polyamines like putrescine, spermidine, and spermine. This inhibition is expected to lead to polyamine depletion, resulting in cytostatic or cytotoxic effects, particularly in cells with a high demand for polyamines.

2. Alternative Polyamine Metabolism Modulators

  • AMXT 1501 : A novel polyamine transport inhibitor designed to block the uptake of polyamines.[1][2] It is often used in combination with DFMO to achieve a comprehensive suppression of polyamine metabolism.[1][3]

  • Trimer44NMe : Another potent polyamine transport inhibitor that has been shown to block the uptake of natural polyamines in mammalian cells.[4][5]

  • α-Difluoromethylornithine (DFMO) : An irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[6][7][8] By inhibiting ODC, DFMO prevents the synthesis of putrescine from ornithine.

  • Methylglyoxal bis(guanylhydrazone) (MGBG) : A competitive inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC), another key enzyme in polyamine synthesis that is responsible for the production of spermidine and spermine.[9][10][11][12][13]

Comparative Data on Polyamine Metabolism Inhibitors

The following tables summarize the effects of various polyamine metabolism inhibitors on cancer cell lines. Data for this compound is not available and is presented as "Not Available" (N/A).

Table 1: Inhibition of Cell Viability (IC50 Values)

CompoundCell LineIC50Citation(s)
This compound N/AN/A
AMXT 1501 Neuroblastoma14.13 - 17.72 µM[14]
DFMO Neuroblastoma20.76 - 33.3 mM[14]
MGBG N/AN/A

Table 2: Effects on Cellular Processes

CompoundEffectCell LineObservationsCitation(s)
This compound N/AN/AN/A
AMXT 1501 + DFMO ApoptosisNeuroblastomaIncreased cleaved PARP and cleaved caspase 3[14]
Cell Cycle ArrestNeuroblastomaHypophosphorylation of retinoblastoma protein (Rb), suggesting G1 arrest[14]
ProliferationPancreatic CancerReduced cell viability[4]
DFMO Immune ModulationVarious CancersEnhances anti-tumor CD8+ T cell infiltration and IFN-γ production[15]
MGBG DifferentiationMonocytesInhibited differentiation into M1 and M2 macrophages[12]
Gene ExpressionMonocytesDownregulated osteopontin (OPN) expression[12]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound and its alternatives.

Polyamine Transport Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled polyamines.

  • Cell Seeding : Plate cells in 12-well plates to reach approximately 70-80% confluency on the day of the experiment.[16]

  • Pre-treatment : Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) for a specified time (e.g., 30 minutes) at 37°C.

  • Radiolabeled Polyamine Incubation : Add a solution containing a radiolabeled polyamine (e.g., [14C]-putrescine, [14C]-spermidine, or [14C]-spermine) to each well and incubate for 30 minutes at 37°C.[16]

  • Washing : Aspirate the incubation medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabel.

  • Cell Lysis : Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification : Measure the radioactivity in the cell lysates using a scintillation counter. The protein concentration in each lysate should also be determined to normalize the data.

  • Analysis : Calculate the percentage of inhibition of polyamine uptake at each concentration of the test compound compared to the untreated control.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[17][18][19][20]

  • Cell Seeding : Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well and allow them to adhere overnight.[18]

  • Treatment : Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Incubation : Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[17][18]

  • Formazan Solubilization : Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]

  • Analysis : Express cell viability as a percentage of the untreated control.

Apoptosis Assay (Western Blot for Cleaved Caspases)

This method detects the cleavage of caspases, a hallmark of apoptosis.[21][22][23][24][25]

  • Cell Treatment and Lysis : Treat cells with the test compound, harvest them, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[21]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[21]

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for cleaved caspase-3 or cleaved PARP-1 overnight at 4°C.[23]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection : Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[22]

  • Analysis : Analyze the intensity of the bands corresponding to the cleaved proteins, using a loading control (e.g., β-actin or GAPDH) for normalization.

Cell Migration (Wound Healing/Scratch) Assay

This assay measures the rate of collective cell migration.[26][27][28]

  • Cell Seeding : Grow cells to a confluent monolayer in a 6-well or 12-well plate.[28]

  • Creating the "Wound" : Create a scratch in the monolayer using a sterile pipette tip.[26]

  • Treatment : Wash the cells to remove debris and add fresh medium containing the test compound.

  • Imaging : Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Analysis : Measure the area of the wound at each time point and calculate the rate of wound closure.

Long-Term Survival (Clonogenic) Assay

This assay assesses the ability of single cells to form colonies after treatment, indicating long-term survival.[29][30][31][32][33]

  • Cell Seeding : Plate a known number of cells in 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.

  • Treatment : Allow cells to attach, then treat them with the test compound for a specified period.

  • Incubation : Replace the treatment medium with fresh medium and incubate the plates for 1-3 weeks, until visible colonies are formed.[30]

  • Fixation and Staining : Fix the colonies with a solution like 10% neutral buffered formalin and stain them with crystal violet.[29][30]

  • Colony Counting : Count the number of colonies containing at least 50 cells.

  • Analysis : Calculate the plating efficiency and the surviving fraction for each treatment condition.

Visualizations

Signaling Pathways and Mechanisms

Polyamine_Metabolism_and_Inhibition Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase Spermidine->SpmS Spermine Spermine AdoMet S-adenosylmethionine (AdoMet) AdoMetDC AdoMet Decarboxylase (AdoMetDC) AdoMet->AdoMetDC dcAdoMet Decarboxylated AdoMet (dcAdoMet) dcAdoMet->SpdS dcAdoMet->SpmS ODC->Putrescine CO2 AdoMetDC->dcAdoMet CO2 SpdS->Spermidine SpmS->Spermine DFMO DFMO DFMO->ODC MGBG MGBG MGBG->AdoMetDC Extracellular Extracellular Polyamines PTS Polyamine Transport System (PTS) Extracellular->PTS Intracellular Intracellular Polyamines PTS->Intracellular PTI This compound AMXT 1501, Trimer44NMe PTI->PTS

Caption: Polyamine metabolism and points of inhibition.

Experimental Workflow

Experimental_Workflow cluster_assays Cellular Assays start Start: Cell Culture treatment Treatment with This compound or Alternatives start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Western Blot) treatment->apoptosis migration Cell Migration (Wound Healing) treatment->migration survival Long-Term Survival (Clonogenic Assay) treatment->survival transport Polyamine Transport Assay treatment->transport analysis Data Analysis and Comparison viability->analysis apoptosis->analysis migration->analysis survival->analysis transport->analysis conclusion Conclusion on Efficacy and Mechanism analysis->conclusion

Caption: General workflow for inhibitor evaluation.

References

Comparative Efficacy of N-Benzyl Moiety-Containing Compounds as Anticonvulsants

Author: BenchChem Technical Support Team. Date: December 2025

A review of a structural analog in the absence of direct data on N-Benzyl-N-methylputrescine.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the anticonvulsant efficacy of this compound is not available in the reviewed scientific literature. This guide provides a comparative analysis of a structurally related compound, (R)-N-benzyl-2-acetamido-3-methoxypropionamide, a known potent anticonvulsant and an analog of the approved drug lacosamide. This compound shares the key N-benzyl structural feature and serves as a valuable reference for understanding the potential anticonvulsant profile of N-benzyl derivatives. The data presented is based on preclinical studies in rodent models, which are standard for the initial screening of anticonvulsant drug candidates.

Quantitative Comparison of Anticonvulsant Efficacy and Neurotoxicity

The following table summarizes the median effective dose (ED50) in the maximal electroshock (MES) seizure test and the median toxic dose (TD50) in the rotarod test for (R)-N-benzyl-2-acetamido-3-methoxypropionamide and established antiepileptic drugs (AEDs). The protective index (PI), calculated as TD50/ED50, is a critical measure of a drug's therapeutic window. All data pertains to intraperitoneal (i.p.) administration in mice.

CompoundMES ED50 (mg/kg, i.p.)Rotorod TD50 (mg/kg, i.p.)Protective Index (PI = TD50/ED50)
(R)-N-benzyl-2-acetamido-3-methoxypropionamide4.5276.0
Phenytoin~9.5~68.9~7.3
Carbamazepine~7.6~40.9~5.4
Valproate~272~431~1.6

Note: Data for standard drugs can exhibit variability based on specific experimental conditions and strains of animals used.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures. Its primary endpoint is the prevention of the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

  • Objective: To evaluate a compound's ability to prevent the spread of seizures.

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Procedure:

    • Male albino mice are administered the test compound or a vehicle control, typically via intraperitoneal injection.

    • At the time of predicted peak effect of the compound, a drop of a local anesthetic/electrolyte solution (e.g., 0.5% tetracaine hydrochloride in 0.9% saline) is applied to the corneas of the animals to ensure proper electrical contact and minimize discomfort.

    • Corneal electrodes are placed, and a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.

    • The animal is observed for the presence or absence of a tonic hindlimb extension. Abolition of this response is indicative of anticonvulsant activity.

    • The ED50, the dose at which 50% of the animals are protected from the tonic hindlimb extension, is then calculated.

Rotorod Test for Neurotoxicity

The rotarod test is a standard procedure to assess motor coordination, balance, and potential neurological deficits or neurotoxicity induced by a test compound.

  • Objective: To determine the dose of a compound that causes motor impairment.

  • Apparatus: A rotating rod apparatus with adjustable speed, divided into lanes for individual animals.

  • Procedure:

    • Animals are trained on the rotarod at a constant or accelerating speed for a set period before the administration of the test compound.

    • The test compound or vehicle is administered, and at the time of anticipated peak effect, the animals are placed back on the rotating rod.

    • The rod's rotation is initiated (e.g., accelerating from 4 to 40 rpm over a 300-second period).

    • The latency for each animal to fall off the rod is recorded. An inability to remain on the rod for a predetermined amount of time is considered a measure of motor impairment.

    • The TD50, the dose at which 50% of the animals exhibit motor impairment, is calculated.

Mandatory Visualizations

G cluster_0 Preclinical Screening cluster_1 Data Analysis compound Test Compound Administration (e.g., i.p. injection) tpe Time to Peak Effect (TPE) Determination compound->tpe Pharmacokinetic Profiling mes Maximal Electroshock (MES) Test (Efficacy Assessment) tpe->mes rotarod Rotorod Test (Neurotoxicity Assessment) tpe->rotarod ed50 Calculate ED50 (Effective Dose in 50% of animals) mes->ed50 td50 Calculate TD50 (Toxic Dose in 50% of animals) rotarod->td50 pi Calculate Protective Index (PI) (PI = TD50 / ED50) ed50->pi td50->pi conclusion Evaluation of Therapeutic Window pi->conclusion

Caption: Experimental workflow for anticonvulsant drug screening.

G cluster_neuron Presynaptic Neuron vgsc_active Voltage-Gated Sodium Channel (Active State) vgsc_fast_inactivated Fast Inactivated State vgsc_active->vgsc_fast_inactivated ms timescale vgsc_slow_inactivated Slow Inactivated State vgsc_active->vgsc_slow_inactivated seconds timescale hyperexcitability Neuronal Hyperexcitability (Rapid Firing) vgsc_active->hyperexcitability repolarization Repolarization vgsc_fast_inactivated->repolarization Recovery stabilization Stabilization of Neuronal Membrane vgsc_slow_inactivated->stabilization nbm N-Benzyl Moiety Compound (e.g., Lacosamide analog) nbm->vgsc_slow_inactivated Enhances & Stabilizes repolarization->vgsc_active seizure Seizure Propagation hyperexcitability->seizure stabilization->seizure Inhibits

Caption: Proposed mechanism of action for N-benzyl amide anticonvulsants.

Mechanism of Action of N-Benzyl Amide Derivatives

While the precise mechanism for all N-benzyl derivatives is a subject of ongoing research, the anticonvulsant activity of lacosamide and its analogs is believed to be primarily mediated through the selective enhancement of the slow inactivation of voltage-gated sodium channels. This is a distinct mechanism compared to many traditional AEDs like phenytoin and carbamazepine, which primarily affect the fast inactivation of these channels.

By stabilizing the slow inactivated state of the sodium channels, these compounds reduce the number of channels available to open, thereby dampening neuronal hyperexcitability without causing a complete blockade of normal neuronal firing. This leads to the stabilization of hyperexcitable neuronal membranes and inhibition of repetitive neuronal firing, which are hallmarks of seizure activity. Some studies also suggest that these compounds may interact with other targets, such as the collapsin response mediator protein-2 (CRMP-2), which could contribute to their overall neuroprotective effects.

Assessing the Selectivity of N-Benzyl-N-methylputrescine for Its Target Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Benzyl-N-methylputrescine and Its Putative Targets

This compound is a derivative of putrescine, a key diamine in the polyamine biosynthesis pathway. Its formation is catalyzed by putrescine N-methyltransferase (PMT), an enzyme that has evolved from spermidine synthase (SPDS).[1][2] This evolutionary relationship suggests that SPDS and the subsequent enzyme in the pathway, spermine synthase (SPS), are potential off-target enzymes for this compound. Understanding the selectivity of this compound is crucial for its potential development as a specific inhibitor or chemical probe.

The core enzymes in this pathway are:

  • Putrescine N-methyltransferase (PMT): Catalyzes the S-adenosylmethionine (SAM)-dependent methylation of putrescine to form N-methylputrescine, the precursor to this compound in certain alkaloid biosynthesis pathways.[1][3]

  • Spermidine Synthase (SPDS): Catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine to form spermidine.[1][2]

  • Spermine Synthase (SPS): Catalyzes the transfer of an aminopropyl group from dcSAM to spermidine to form spermine.

Comparative Enzyme Kinetics

To date, specific inhibitory constants (IC50 or Ki) for this compound against PMT, SPDS, and SPS have not been reported in the literature. However, understanding the kinetic parameters of these enzymes with their natural substrates and known inhibitors provides a baseline for comparison. Researchers are encouraged to use the experimental protocols outlined below to determine the corresponding values for this compound.

Table 1: Kinetic Parameters of Key Polyamine Biosynthesis Enzymes

EnzymeOrganismSubstrateK_m_ (µM)InhibitorIC_50_ (µM)K_i_ (µM)
Putrescine N-methyltransferase (PMT) Datura stramoniumPutrescineData not availableData not availableData not availableData not available
S-adenosylmethionineData not available
Spermidine Synthase (SPDS) HumanPutrescine~20Decarboxylated S-adenosylhomocysteine (dcSAH)43-
Thermatoga maritimaPutrescine20Decarboxylated S-adenosylhomocysteine (dcSAH)2-
Plasmodium falciparumPutrescineData not availableDecarboxylated S-adenosylhomocysteine (dcSAH)5-
Spermine Synthase (SPS) HumanSpermidineData not availableDecarboxylated S-adenosylhomocysteine (dcSAH)5-

Note: The table is populated with available data for known substrates and inhibitors. Kinetic data for this compound is currently unavailable and awaits experimental determination.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable data. The following are established protocols for assaying the activity of PMT, SPDS, and SPS.

Protocol 1: Putrescine N-methyltransferase (PMT) Activity Assay

This protocol is adapted from methods used for characterizing plant PMT.[3]

Objective: To measure the enzymatic activity of PMT and assess the inhibitory potential of this compound.

Materials:

  • Purified recombinant PMT enzyme

  • Putrescine

  • S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM)

  • This compound (as potential inhibitor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl₂, 1 mM DTT)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, a known concentration of putrescine, and varying concentrations of this compound.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding [¹⁴C]SAM.

  • Incubate the reaction for a defined period (e.g., 30 minutes) during which the reaction is linear.

  • Stop the reaction by adding a strong base (e.g., 2 M NaOH).

  • Extract the radiolabeled N-methylputrescine product using an organic solvent (e.g., chloroform).

  • Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the reaction velocity and determine the kinetic parameters (K_m_ and V_max_) and the inhibitory constant (K_i_ or IC_50_) for this compound.

Protocol 2: Spermidine Synthase (SPDS) and Spermine Synthase (SPS) Activity Assay

This protocol is a general method applicable to both SPDS and SPS, using the appropriate amine substrate.[4]

Objective: To measure the enzymatic activity of SPDS and SPS and to evaluate the selectivity of this compound.

Materials:

  • Purified recombinant SPDS or SPS enzyme

  • Putrescine (for SPDS) or Spermidine (for SPS)

  • Decarboxylated S-adenosylmethionine (dcSAM)

  • This compound (as potential inhibitor)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • Dansyl chloride solution

  • HPLC system with a fluorescence detector

Procedure:

  • Set up reaction mixtures containing the reaction buffer, the respective amine substrate (putrescine or spermidine), dcSAM, and a range of this compound concentrations.

  • Add the enzyme (SPDS or SPS) to initiate the reaction.

  • Incubate at 37°C for a predetermined time.

  • Terminate the reaction by adding perchloric acid.

  • Derivatize the polyamines in the reaction mixture with dansyl chloride.

  • Separate and quantify the dansylated polyamine products (spermidine or spermine) using reverse-phase HPLC with fluorescence detection.

  • Determine the enzyme activity and calculate the IC_50_ or K_i_ values for this compound against both enzymes to assess its selectivity.

Visualizing the Pathways and Workflows

Signaling Pathway

The following diagram illustrates the core polyamine biosynthesis pathway, highlighting the position of PMT as a branch point leading to alkaloid synthesis.

Polyamine_Pathway Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine PMT PMT Putrescine->PMT SPDS SPDS Putrescine->SPDS N_Methylputrescine N-Methylputrescine Alkaloids Nicotine, Tropane Alkaloids N_Methylputrescine->Alkaloids Spermidine Spermidine SPS SPS Spermidine->SPS Spermine Spermine ODC->Putrescine PMT->N_Methylputrescine SPDS->Spermidine SPS->Spermine SAM SAM SAM->PMT dcSAM_Spermidine dcSAM dcSAM_Spermidine->SPDS dcSAM_Spermine dcSAM dcSAM_Spermine->SPS

Caption: Polyamine biosynthesis pathway showing the action of PMT, SPDS, and SPS.

Experimental Workflow

The generalized workflow for assessing the selectivity of this compound is depicted below.

Experimental_Workflow start Start: Assess Selectivity of This compound enzyme_prep Enzyme Preparation (PMT, SPDS, SPS) start->enzyme_prep assay_dev Enzyme Activity Assay (Radiometric or HPLC-based) enzyme_prep->assay_dev inhibition_studies Inhibition Studies with This compound assay_dev->inhibition_studies data_analysis Data Analysis (IC50 / Ki determination) inhibition_studies->data_analysis selectivity_assessment Selectivity Assessment (Compare inhibitory potency) data_analysis->selectivity_assessment end Conclusion selectivity_assessment->end

Caption: General workflow for determining the enzyme selectivity of this compound.

Conclusion and Future Directions

The provided guide establishes a clear path for the systematic evaluation of this compound's selectivity for its primary target, PMT, against the closely related enzymes SPDS and SPS. While direct quantitative data is currently lacking in the public domain, the outlined experimental protocols provide the necessary tools for researchers to generate this critical information. The resulting data will be invaluable for understanding the specific interactions of this compound within the polyamine pathway and for guiding its future applications in biochemical research and drug development. It is recommended that future studies also include a broader panel of methyltransferases to further characterize the selectivity profile of this compound.

References

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of N-Benzyl-N-methylputrescine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides procedural guidance for the safe and compliant disposal of N-Benzyl-N-methylputrescine, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this chemical.

Hazard Identification and Preliminary Assessment

Assumed Hazards: Based on structurally similar compounds, this compound should be considered as potentially:

  • Harmful if swallowed or inhaled.

  • A cause of serious eye irritation.

  • A cause of skin irritation or allergic reaction.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear the appropriate personal protective equipment to prevent exposure.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Respiratory Use in a well-ventilated area or fume hood.To avoid inhalation of potential vapors.[1]

Step-by-Step Disposal Protocol

The primary objective for the disposal of this compound is to prevent its release into the environment. This chemical must not be disposed of down the drain or in regular solid waste.[2]

Step 1: Waste Segregation

Proper segregation at the source of generation is a critical first step.[3] Do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) office.

  • Solid Waste: Includes any contaminated disposable labware such as pipette tips, weighing paper, and gloves.

  • Liquid Waste: Includes unused solutions containing this compound.

  • Sharps Waste: Includes any contaminated needles or blades.

Step 2: Containerization and Labeling

All waste must be collected in appropriate, clearly labeled containers.

  • Select a Compatible Container: Use a chemically resistant container with a secure, leak-proof lid.[2] For liquid waste, ensure the container is shatter-resistant (plastic is often preferred over glass).[4]

  • Label the Container: The label must be clear and permanent. Affix a "Hazardous Waste" label provided by your institution's EHS office.[4] The label must include:

    • The full chemical name: "this compound".

    • The words "Hazardous Waste".[5]

    • An accurate estimation of the concentration and total quantity.

    • The date of waste generation (the date the first drop of waste entered the container).[4]

    • The name and contact information of the principal investigator or responsible person.[4]

    • Appropriate hazard pictograms (e.g., irritant, health hazard).

Step 3: Storage of Chemical Waste

Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[6] This area should be:

  • At or near the point of generation.[7]

  • Away from heat sources, direct sunlight, and incompatible materials.[8]

  • In a well-ventilated location.

  • Within secondary containment (e.g., a larger, chemically resistant tray or bin) to contain any potential leaks.[2]

Step 4: Final Disposal

Arrange for the collection of the hazardous waste with your institution's EHS office or a licensed hazardous waste disposal contractor.[2] Do not attempt to transport the waste yourself unless you are trained and authorized to do so.[9] The most common disposal method for this type of organic chemical waste is incineration by a licensed facility.[3]

Step 5: Spill Management

In the event of a spill:

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent pad.[2]

    • Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container.[2]

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • Contact your institution's emergency response team or EHS office immediately.

Waste Minimization

In accordance with federal and state regulations, laboratories should implement a waste minimization strategy.[7]

  • Order only the quantity of this compound required for your experiments.[7]

  • Maintain an accurate chemical inventory to avoid ordering duplicates.[7]

  • Consider if a less hazardous chemical can be substituted.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Generation of this compound Waste cluster_1 Segregation and Containerization cluster_2 Storage cluster_3 Final Disposal A Identify Waste Type (Solid, Liquid, Sharps) B Select Compatible, Leak-Proof Waste Container A->B Segregate Waste C Affix 'Hazardous Waste' Label with Full Chemical Name B->C Properly Label D Store in Designated Satellite Accumulation Area with Secondary Containment C->D Secure and Store E Contact EHS or Licensed Waste Disposal Contractor D->E Request Disposal F Arrange for Waste Pickup and Manifesting E->F Schedule Collection G Incineration at a Licensed Facility F->G Final Disposition

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Disposal Protocols for N-Benzyl-N-methylputrescine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for a secure and compliant laboratory environment. This document provides critical safety and logistical information for managing N-Benzyl-N-methylputrescine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on data from structurally related compounds, such as N-Benzylmethylamine, to establish a precautionary protocol. Users are strongly advised to consult the specific SDS from the manufacturer or supplier for definitive guidance.

Immediate Safety Considerations

Based on analogous compounds, this compound should be handled as a potentially hazardous substance. Key potential hazards include:

  • Skin and Eye Damage : Similar compounds are known to cause severe skin burns and eye damage.[1]

  • Respiratory Irritation : Inhalation may cause respiratory irritation.[1]

  • Harmful if Swallowed : Ingestion can be harmful.

Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Personal Protective Equipment (PPE)

The following PPE is recommended to minimize exposure and ensure personal safety.

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[2]To prevent skin contact.
Body Protection A standard laboratory coat or protective suit.[3]To protect skin and clothing.
Respiratory Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate.[1][4]To avoid inhalation of vapors or aerosols.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing risks during the handling of this compound.

  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[2][5]

    • Confirm that an emergency eyewash station and safety shower are readily accessible.[1]

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE as specified in the table above.

  • Handling :

    • Avoid contact with skin and eyes.[2][5]

    • Avoid the formation of dust and aerosols.[2][5]

    • Do not eat, drink, or smoke in the handling area.[6]

    • Use non-sparking tools to prevent ignition.[2]

  • In Case of Exposure :

    • If Inhaled : Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6]

    • If on Skin : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[6]

    • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[6]

    • If Swallowed : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][6]

Disposal Plan: Step-by-Step Waste Management

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][7]

  • Waste Segregation :

    • Designate a specific, clearly labeled, and sealed container for this compound waste.[7]

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Spill Management :

    • Small Spills : Carefully sweep up solid material, avoiding dust generation.[5] Place the spilled material into the designated hazardous waste container.

    • Large Spills : Evacuate the area and follow your institution's emergency spill response procedures.

  • Container Management :

    • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area.[2]

    • The container should be properly labeled with the chemical name and associated hazards.

  • Final Disposal :

    • Dispose of the waste through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[5][7]

    • Contaminated packaging should be disposed of as unused product.[5]

Workflow for Handling and Disposal

Workflow for Handling and Disposal of this compound A Preparation - Assess Risks - Don PPE - Prepare Workspace B Handling - Work in Fume Hood - Avoid Contact - No Food/Drink A->B C Exposure Event? B->C D First Aid & Medical Attention - Inhalation -> Fresh Air - Skin -> Rinse - Eyes -> Rinse - Ingestion -> Seek Help C->D Yes E Waste Generation - Used Reagents - Contaminated Materials C->E No D->B Resume if Safe F Spill? E->F G Spill Cleanup - Use Absorbent - Collect in Waste Container F->G Yes H Waste Segregation & Storage - Labeled, Sealed Container - Store in Ventilated Area F->H No G->H I Final Disposal - Contact EHS/Licensed Contractor H->I

Caption: Handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.